Product packaging for 1,2-Dihydro-3H-azepin-3-one(Cat. No.:CAS No. 786658-62-6)

1,2-Dihydro-3H-azepin-3-one

Cat. No.: B15408004
CAS No.: 786658-62-6
M. Wt: 109.13 g/mol
InChI Key: FKWKKZQSIAOQTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,2-Dihydro-3H-azepin-3-one is a useful research compound. Its molecular formula is C6H7NO and its molecular weight is 109.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO B15408004 1,2-Dihydro-3H-azepin-3-one CAS No. 786658-62-6

Properties

CAS No.

786658-62-6

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

IUPAC Name

1,2-dihydroazepin-3-one

InChI

InChI=1S/C6H7NO/c8-6-3-1-2-4-7-5-6/h1-4,7H,5H2

InChI Key

FKWKKZQSIAOQTR-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C=CC=CN1

Origin of Product

United States

Foundational & Exploratory

Synthesis of 1,2-Dihydro-3H-azepin-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthetic methodologies for obtaining 1,2-Dihydro-3H-azepin-3-one, a heterocyclic ketone of significant interest in medicinal chemistry and drug development. This document provides a comprehensive overview of plausible synthetic routes, including detailed experimental protocols and data presentation in structured tables for comparative analysis. Visual representations of reaction pathways are provided using Graphviz to facilitate a clear understanding of the chemical transformations.

Introduction

The this compound scaffold is a seven-membered nitrogen-containing heterocyclic ring system. Azepine derivatives are integral components of numerous biologically active compounds and natural products. The synthesis of specific isomers, such as the 3-oxo variant, presents unique challenges and requires careful consideration of strategic synthetic routes. This guide explores several potential pathways, primarily focusing on ring expansion strategies of smaller carbocyclic precursors.

Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The most promising methods involve the construction of the seven-membered ring through the expansion of a six-membered carbocycle or the intramolecular cyclization of a linear precursor. Key reactions that can be employed include the Beckmann rearrangement, Schmidt reaction, and ring-closing metathesis.

Beckmann Rearrangement of Cyclohexenone Oximes

A plausible and widely utilized method for the synthesis of lactams is the Beckmann rearrangement of oximes.[1][2][3][4] This approach can be adapted to synthesize the target azepinone from a readily available α,β-unsaturated cyclohexenone. The key is the regioselective migration of the group anti to the hydroxyl group on the oxime.

Reaction Pathway:

Beckmann_Rearrangement cluster_0 Step 1: Oximation cluster_1 Step 2: Beckmann Rearrangement A Cyclohex-2-en-1-one B Cyclohex-2-en-1-one oxime A->B NH2OH·HCl, Pyridine C This compound B->C PPA or TsCl Schmidt_Reaction A 2-Vinylcyclopentan-1-one B This compound A->B NaN3, H2SO4 RCM_Pathway cluster_0 Precursor Synthesis cluster_1 Ring-Closing Metathesis A Acyclic Diene Precursor B This compound A->B Grubbs' Catalyst

References

The Discovery and Isolation of Novel Azepinone Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azepinone scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. This technical guide provides an in-depth overview of the discovery and isolation of novel azepinone derivatives, with a focus on their development as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) and the Respiratory Syncytial Virus (RSV) polymerase complex. This document details synthetic methodologies, presents quantitative biological data, and illustrates key signaling pathways and experimental workflows.

Synthesis and Isolation of Novel Azepinone Compounds

The synthesis of the azepinone core and its derivatives has been an area of active investigation, with various methodologies developed to access this seven-membered heterocyclic ring system. Recent advancements have focused on efficiency, stereoselectivity, and the introduction of diverse functionalities to explore the chemical space for drug discovery.

General Synthetic Strategies

Several key synthetic strategies have been employed for the construction of the azepinone framework:

  • Ring Expansion Reactions: These methods often involve the expansion of smaller ring systems, such as substituted pyrrolidines or piperidines.

  • Intramolecular Cyclization Reactions: The formation of the seven-membered ring can be achieved through the cyclization of acyclic precursors containing appropriately positioned functional groups.

  • Multi-component Reactions: These reactions allow for the rapid assembly of complex azepinone structures from simple starting materials in a single step, offering high atom economy and efficiency.

  • Photochemical Reactions: Light-mediated reactions have emerged as a powerful tool for the synthesis of azepinone derivatives, often proceeding under mild conditions.[1] A notable example is the metal-free photochemical cascade reaction involving the generation of a 2-aryloxyaryl nitrene, which undergoes a [2+1] annulation and ring expansion to yield the azepinone core.[1][2]

Experimental Protocol: Synthesis of a Fused Dihydroazepine Derivative

This protocol describes a general method for the synthesis of fused dihydroazepine derivatives from 1-sulfonyl-1,2,3-triazoles bearing a tethered diene. The reaction proceeds via an intramolecular cyclopropanation of an α-imino Rh(II)-carbenoid, followed by a 1-aza-Cope rearrangement.[3]

Materials:

  • Substituted 1-sulfonyl-1,2,3-triazole with a tethered diene

  • Rh₂(esp)₂ catalyst

  • Dichloromethane (DCM), anhydrous

  • Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried flask under an argon atmosphere, add the 1-sulfonyl-1,2,3-triazole substrate (1.0 eq).

  • Dissolve the substrate in anhydrous DCM.

  • Add the Rh₂(esp)₂ catalyst (typically 1-5 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired fused dihydroazepine derivative.

Note: The specific reaction conditions, including catalyst loading and reaction time, may vary depending on the substrate.

Isolation and Purification

The isolation and purification of newly synthesized azepinone compounds are critical steps to ensure the quality and purity of the final products for biological evaluation. Standard techniques employed include:

  • Extraction: Separation of the crude product from the reaction mixture using immiscible solvents.

  • Chromatography:

    • Flash Column Chromatography: The most common method for purifying organic compounds on a preparative scale.

    • Preparative Thin-Layer Chromatography (TLC): Useful for small-scale purifications.

    • High-Performance Liquid Chromatography (HPLC): Employed for achieving high purity, especially for final compounds intended for biological assays.

  • Crystallization: A powerful technique for obtaining highly pure crystalline solids.

  • Characterization: The structure and purity of the isolated compounds are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity of Novel Azepinone Compounds

Novel azepinone derivatives have shown significant promise as therapeutic agents, particularly as inhibitors of enzymes involved in cancer and viral infections.

PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway. Its inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Several novel azepinone-containing compounds have been identified as potent PARP-1 inhibitors.

Quantitative Data for Azepinone-based PARP-1 Inhibitors

Compound IDTargetIC₅₀ (nM)Cell LineReference
Pyrrolocarbazole 1 PARP-136-[4]
Imide 14 PARP-140-[4]
B8 PARP-10.38-[5]
A2 PARP-11149-[5]
A5 PARP-1114.9-[5]
RSV Polymerase Inhibition

The Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The viral RNA-dependent RNA polymerase (RdRp), a key component of the L-protein, is an attractive target for antiviral drug development. Benzothienoazepine derivatives have emerged as potent inhibitors of the RSV polymerase.[6]

Quantitative Data for Azepinone-based RSV Polymerase Inhibitors

Compound IDTargetEC₅₀ (nM)Virus StrainReference
AZ-27 RSV L-protein24 ± 9RSV A[7]
AZ-27 RSV L-protein1000 ± 280RSV B[7]
JNJ-8003 RSV L-protein0.18RSV A[8]
JNJ-8003 RSV L-protein0.10RSV B[8]
Compound D RSV Polymerase21Long[9]

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms of action and the overall process of drug discovery is crucial for the development of novel azepinone-based therapeutics.

PARP-1 Inhibition Signaling Pathway

PARP-1 plays a critical role in DNA single-strand break repair. In cancer cells with deficient homologous recombination (e.g., BRCA mutations), inhibition of PARP-1 leads to the accumulation of double-strand breaks during replication, ultimately resulting in cell death through a process known as synthetic lethality.

PARP1_Inhibition_Pathway cluster_brca In BRCA-Deficient Cells DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits Replication_Fork Replication Fork DNA_Damage->Replication_Fork encounters BER Base Excision Repair PARP1->BER activates Cell_Survival Cell Survival BER->Cell_Survival DSB Double-Strand Break Replication_Fork->DSB leads to HR Homologous Recombination (Deficient) DSB->HR DSB->HR NHEJ Non-Homologous End Joining (Error-Prone) DSB->NHEJ HR->Cell_Survival Apoptosis Apoptosis NHEJ->Apoptosis NHEJ->Apoptosis Azepinone_Inhibitor Azepinone-based PARP-1 Inhibitor Azepinone_Inhibitor->PARP1 inhibits BRCA_Deficient BRCA-Deficient Cancer Cell

Caption: PARP-1 inhibition pathway in normal versus BRCA-deficient cells.

RSV L-Protein Inhibition Mechanism

The RSV L-protein is a multi-functional enzyme responsible for viral RNA transcription and replication. Azepinone-based inhibitors can target the RdRp activity of the L-protein, preventing the synthesis of viral RNA and thus halting viral propagation. Resistance to these inhibitors has been mapped to mutations in the putative capping enzyme domain of the L-protein, suggesting a complex mechanism of action.[10]

RSV_L_Protein_Inhibition vRNA Viral RNA Genome (-) L_Protein RSV L-Protein (RdRp) vRNA->L_Protein template for mRNA Viral mRNA (+) L_Protein->mRNA transcription cRNA cRNA Template (+) L_Protein->cRNA replication P_Protein Phosphoprotein (P) P_Protein->L_Protein cofactor N_Protein Nucleoprotein (N) N_Protein->vRNA encapsidates Viral_Proteins Viral Proteins mRNA->Viral_Proteins translation new_vRNA New Viral RNA Genome (-) cRNA->new_vRNA template for Progeny_Virions Progeny Virions new_vRNA->Progeny_Virions Viral_Proteins->Progeny_Virions Azepinone_Inhibitor Azepinone-based RSV L-Protein Inhibitor Azepinone_Inhibitor->L_Protein inhibits

Caption: Mechanism of RSV replication and inhibition by L-protein inhibitors.

Experimental Workflow for Discovery and Isolation of Novel Azepinone Compounds

The discovery of novel bioactive azepinone compounds follows a structured workflow, from initial library synthesis to preclinical evaluation.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Library_Synthesis Azepinone Library Synthesis HTS High-Throughput Screening (Biochemical/Cell-based Assays) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification SAR Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR Lead_Optimization Lead Optimization (Potency, Selectivity, PK/PD) SAR->Lead_Optimization In_Vivo In Vivo Efficacy & Toxicology Studies (Animal Models) Lead_Optimization->In_Vivo IND Investigational New Drug (IND) Application In_Vivo->IND

Caption: General workflow for the discovery of novel azepinone inhibitors.

This technical guide provides a foundational understanding of the discovery and isolation of novel azepinone compounds. The detailed methodologies, quantitative data, and pathway illustrations are intended to support researchers and drug development professionals in this exciting and rapidly evolving field.

References

An In-depth Technical Guide to the Synthesis and Properties of Azepinone Systems

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Due to the limited availability of specific experimental data for 1,2-Dihydro-3H-azepin-3-one, this guide focuses on the closely related and well-characterized 1H-azepin-2(3H)-one scaffold. The methodologies and data presented herein are based on published synthetic routes for derivatives of this parent system and serve as a comprehensive reference for the synthesis and characterization of this class of compounds.

Introduction

Azepinones are seven-membered nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. Their synthesis and functionalization are of significant interest in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a detailed overview of the chemical and physical properties, synthetic methodologies, and characterization of a representative azepinone system, based on available scientific literature.

Chemical and Physical Properties

Quantitative data for a representative synthesized 1-benzyl-4-phenyl-1,3-dihydro-2H-azepin-2-one is summarized below.

PropertyValue
Molecular Formula C₁₉H₁₇NO
Molecular Weight 275.35 g/mol
Melting Point 128-129 °C
Appearance White solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.38 – 7.25 (m, 8H), 7.19 – 7.17 (m, 2H), 6.13 (d, J = 8.8 Hz, 1H), 5.92 (dt, J = 11.2, 6.8 Hz, 1H), 4.71 (d, J = 14.8 Hz, 1H), 4.58 (d, J = 14.8 Hz, 1H), 3.21 (dd, J = 14.0, 6.0 Hz, 1H), 2.89 (dd, J = 14.0, 7.2 Hz, 1H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 170.8, 142.3, 137.4, 135.9, 129.3, 128.8, 128.7, 128.0, 127.5, 127.4, 126.3, 125.5, 51.2, 41.9
High-Resolution Mass Spec (HRMS-ESI) m/z [M+H]⁺ Calcd for C₁₉H₁₈NO: 276.1383; Found: 276.1381

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and characterization of 1-benzyl-4-phenyl-1,3-dihydro-2H-azepin-2-one.

Synthesis

A novel and efficient method for the synthesis of 1H-azepin-2(3H)-one derivatives involves an intramolecular cyclic condensation of tertiary enamides containing a formyl group.[1][2][3] This reaction is catalyzed by a Lewis acid under mild conditions.[1][2][3]

General Procedure:

  • To a solution of the starting enamide (1.0 mmol) in anhydrous solvent at 0 °C under an inert atmosphere, add the Lewis acid catalyst (e.g., BBr₃) and an additive (e.g., P₂O₅).

  • Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 1H-azepin-2(3H)-one derivative.[1][2][3]

Characterization

The structure and purity of the synthesized compounds are confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electrospray ionization (ESI) technique to confirm the molecular weight and elemental composition of the product.

  • Melting Point: The melting point of solid compounds is determined using a standard melting point apparatus.

Synthetic Workflow and Logic

The synthesis of 1H-azepin-2(3H)-one derivatives via intramolecular condensation follows a logical progression from a linear precursor to the final cyclic product. This workflow is visualized in the diagram below.

Synthesis_Workflow Start Starting Enamide (with formyl group) Reaction Intramolecular Condensation Start->Reaction Reagents Lewis Acid (e.g., BBr₃) Additive (e.g., P₂O₅) Reagents->Reaction Intermediate Cyclized Intermediate Reaction->Intermediate Workup Aqueous Workup & Extraction Intermediate->Workup Purification Column Chromatography Workup->Purification Product Purified 1H-azepin-2(3H)-one Derivative Purification->Product Biological_Investigation Compound Synthesized Azepinone Derivative Screening Biological Screening (e.g., cell-based assays) Compound->Screening Hit Identification of Biological 'Hit' Screening->Hit TargetID Target Identification & Validation Hit->TargetID LeadOpt Lead Optimization Hit->LeadOpt Pathway Elucidation of Signaling Pathway TargetID->Pathway

References

spectroscopic characterization of 1,2-Dihydro-3H-azepin-3-one (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the spectroscopic characterization of the 1-methyl-1,2-dihydro-3H-azepin-3-one scaffold, a key heterocyclic motif in medicinal chemistry. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Data Presentation

The expected spectroscopic data for 1-methyl-1,2-dihydro-3H-azepin-3-one is summarized in the tables below for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.5-7.0Multiplet2HH-6, H-7
~5.8-6.2Multiplet2HH-4, H-5
~3.6Singlet2HH-2
~2.9Singlet3HN-CH₃

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmCarbon Assignment
~200C=O (C-3)
~140C-7
~130C-6
~125C-4
~120C-5
~62C-2
~35N-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850MediumC-H (aliphatic) stretch
~1670StrongC=O (amide) stretch
~1600MediumC=C stretch
~1450MediumCH₂ bend
~1250MediumC-N stretch
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
125High[M]⁺ (Molecular Ion)
96Medium[M - CO]⁺
82Medium[M - CO - CH₂]⁺
68High[C₄H₆N]⁺
42High[C₂H₄N]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). To ensure accuracy, the solvent should be free from protonated impurities.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Interpretation: Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic characterization and the relationship between the different analytical techniques.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis Sample 1-methyl-1,2-dihydro- 3H-azepin-3-one NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Connectivity & Environment Purity Purity Assessment NMR->Purity IR->Structure Functional Groups IR->Purity MS->Structure Molecular Weight & Fragmentation MS->Purity Data_Integration_for_Structure_Elucidation cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data cluster_structure Final Structure H_NMR ¹H NMR (Proton Framework) Final_Structure 1-methyl-1,2-dihydro- 3H-azepin-3-one H_NMR->Final_Structure Structural Connectivity C_NMR ¹³C NMR (Carbon Backbone) C_NMR->Final_Structure Structural Connectivity IR_Spec IR Spectrum (Functional Groups, e.g., C=O) IR_Spec->Final_Structure Confirms Functional Groups Mass_Spec Mass Spectrum (Molecular Formula & Fragments) Mass_Spec->Final_Structure Confirms Molecular Weight

The Azepinone Core: A Scaffolding for Diverse Pharmacological Activities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocyclic ring system of azepinone has emerged as a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility and synthetic tractability have allowed for the development of a diverse array of derivatives exhibiting a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the potential pharmacological applications of the azepinone core, with a focus on anticancer and central nervous system (CNS) activities. This document details quantitative biological data, in-depth experimental protocols for key assays, and visualizations of relevant signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity of Azepinone Derivatives

The azepinone scaffold has been extensively explored for its potential as an anticancer agent. Numerous derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. A notable class of these compounds is the pyrrolo[1,2-a]azepine derivatives, which have shown potent, broad-spectrum anticancer activity.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected azepinone derivatives against various human cancer cell lines. The data is presented as IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassCompoundCancer Cell LineIC50 (nM)Reference
Pyrrolo[1,2-a]azepine3Liver (HepG2)4[1]
6Liver (HepG2)1.6[1]
7Liver (HepG2)20.7[1]
3Breast (MCF7)44.2[1]
5bBreast (MCF7)10.7[1]
7Breast (MCF7)45.4[1]
3Colon (HCT116)35.5[1]
6Colon (HCT116)21.1[1]
7Colon (HCT116)38.6[1]
Naphthannelated Azepinone2-bromo-5H-benzo[b]naphth[2,3-e]azepin-6(13H)-oneNot specifiedNoteworthy growth inhibitory effect

Doxorubicin, a standard chemotherapeutic agent, exhibited an IC50 of 10.8 nM against HepG2 cells in a comparative study.[1]

Mechanism of Action: CDK2 Inhibition

Several potent anticancer pyrrolo[1,2-a]azepine derivatives have been suggested to exert their cytotoxic effects through the inhibition of cyclin-dependent kinase 2 (CDK2).[1] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.

The following diagram illustrates the role of CDK2 in the G1/S phase transition of the cell cycle. Inhibition of CDK2 by azepinone derivatives would block the phosphorylation of retinoblastoma protein (Rb), preventing the release of the E2F transcription factor and thereby arresting the cell cycle.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb_E2F pRb-E2F complex CyclinD_CDK46->pRb_E2F phosphorylates E2F_free E2F pRb_E2F->E2F_free releases DNA_Replication DNA Replication E2F_free->DNA_Replication activates CyclinE_CDK2 Cyclin E / CDK2 E2F_free->CyclinE_CDK2 promotes transcription CyclinE_CDK2->pRb_E2F hyperphosphorylates Azepinone_Inhibitor Azepinone Inhibitor Azepinone_Inhibitor->CyclinE_CDK2 inhibits

Caption: CDK2's role in the G1/S cell cycle transition and its inhibition by azepinone derivatives.

Central Nervous System (CNS) Activity of Azepinone Derivatives

The azepinone core is also a promising scaffold for the development of CNS-active agents. Derivatives have shown activity as kappa-opioid receptor agonists and as norepinephrine and dopamine reuptake inhibitors, suggesting potential applications in pain management and the treatment of neuropsychiatric disorders.

Quantitative CNS Activity Data

The following table summarizes the in vitro binding affinities of selected azepinone derivatives for CNS targets. The data is presented as Ki values, representing the inhibitory constant of the compound.

Compound ClassCompoundTargetKi (nM)Reference
Azepinone4aκ-Opioid Receptor0.34[2]
Mechanism of Action: Modulation of Neuronal Signaling

Azepinone-based kappa-opioid receptor agonists have the potential to be potent analgesics.[2] The kappa-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation, leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This ultimately results in the modulation of ion channels and a reduction in neuronal excitability.

The diagram below illustrates the signaling cascade initiated by the activation of the kappa-opioid receptor by an azepinone agonist.

KOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Azepinone_Agonist Azepinone Agonist KOR κ-Opioid Receptor Azepinone_Agonist->KOR binds G_protein Gi/o Protein KOR->G_protein activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels modulates cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP->Adenylyl_Cyclase Neuronal_Excitability Decreased Neuronal Excitability cAMP->Neuronal_Excitability reduces Ion_Channels->Neuronal_Excitability

Caption: Signaling pathway of a kappa-opioid receptor agonist.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the pharmacological activities of azepinone derivatives.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is used to determine the cytotoxic effects of compounds on cultured cancer cells.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., HepG2, MCF7, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (azepinone derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA. Air-dry the plates.

  • Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 10 minutes.

  • Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB. Air-dry the plates.

  • Solubilization of Bound Dye: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.

CDK2 Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against the CDK2 enzyme.

Materials:

  • Recombinant human CDK2/Cyclin E complex

  • Histone H1 (substrate)

  • ATP, [γ-33P]ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (azepinone derivatives)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing the assay buffer, Histone H1, and the test compound at various concentrations.

  • Enzyme Addition: Add the CDK2/Cyclin E enzyme complex to initiate the reaction.

  • Phosphorylation Reaction: Add a mixture of ATP and [γ-33P]ATP to start the phosphorylation reaction. Incubate at 30°C for a specified time (e.g., 15-30 minutes).

  • Stopping the Reaction: Stop the reaction by adding a solution like 30% acetic acid.

  • Substrate Capture: Spot the reaction mixture onto phosphocellulose paper. The phosphorylated Histone H1 will bind to the paper.

  • Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-33P]ATP.

  • Radioactivity Measurement: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of CDK2 activity and determine the IC50 value for each compound.

Norepinephrine (NET) and Dopamine (DAT) Transporter Uptake Assay

This assay measures the ability of compounds to inhibit the reuptake of norepinephrine and dopamine by their respective transporters.

Materials:

  • Cells stably expressing human NET or DAT (e.g., HEK293 cells)

  • [3H]Norepinephrine or [3H]Dopamine

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Test compounds (azepinone derivatives)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Plating: Seed the NET or DAT expressing cells into 96-well plates and allow them to grow to confluence.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of the test compound or vehicle control for a short period (e.g., 10-20 minutes) at room temperature.

  • Initiation of Uptake: Add [3H]Norepinephrine or [3H]Dopamine to each well to initiate the uptake. Incubate for a specific time (e.g., 10-15 minutes) at room temperature.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells with a lysis buffer.

  • Radioactivity Measurement: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of radiolabeled neurotransmitter taken up by the cells in the presence and absence of the test compound. Calculate the percentage of inhibition and the IC50 or Ki value for each compound.

Kappa-Opioid Receptor Binding Assay

This assay determines the affinity of compounds for the kappa-opioid receptor.

Materials:

  • Cell membranes prepared from cells expressing the kappa-opioid receptor (e.g., CHO-KOR cells)

  • Radioligand specific for the kappa-opioid receptor (e.g., [3H]U-69,593)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Test compounds (azepinone derivatives)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Incubation: In a polypropylene tube, incubate the cell membranes with the radioligand and various concentrations of the test compound in the assay buffer.

  • Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time (e.g., 60-90 minutes) at room temperature.

  • Filtration: Rapidly separate the bound and free radioligand by filtering the incubation mixture through glass fiber filters using a filtration apparatus. The cell membranes with the bound radioligand will be trapped on the filter.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of specific binding of the radioligand at each concentration of the test compound. Calculate the IC50 value and then convert it to a Ki value using the Cheng-Prusoff equation.

Conclusion

The azepinone core structure represents a versatile and valuable scaffold for the discovery of novel therapeutic agents. The diverse pharmacological activities, particularly in the areas of oncology and neuroscience, highlight the significant potential of this heterocyclic system. The data and protocols presented in this technical guide are intended to facilitate further research and development of azepinone-based compounds as next-generation therapeutics. The continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the identification of new and improved drug candidates.

References

The Unfolding Reactivity of the 1,2-Dihydro-3H-azepin-3-one Core: A Technical Guide for Chemical Innovators

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The 1,2-dihydro-3H-azepin-3-one scaffold, a seven-membered nitrogen-containing heterocyclic ring system, represents a compelling architectural motif in medicinal chemistry and synthetic organic chemistry. Its unique combination of a lactam and a cyclic enone functionality within a conformationally flexible seven-membered ring bestows upon it a rich and varied reactivity profile. This technical guide provides a comprehensive overview of the synthesis, electronic properties, and chemical behavior of this intriguing core, with a focus on its potential for the development of novel therapeutics and complex molecular architectures.

At the Heart of the Matter: Synthesis and Structural Properties

The construction of the this compound ring system is most prominently achieved through intramolecular condensation reactions. A notable and efficient method involves the intramolecular cyclization of tertiary enamides containing an aldehyde group. This reaction, typically catalyzed by a Lewis acid such as boron tribromide with an additive like phosphorus pentoxide, proceeds through a cascade of nucleophilic addition, deprotonation, and dehydration to yield the desired azepinone core in good to excellent yields.[1][2][3] This synthetic strategy has proven to be scalable and tolerates a variety of functional groups, making it a versatile entry point to this class of compounds.[1][4]

Another approach to functionalized azepinone derivatives involves a formal (4+3)-cycloaddition between vinyl ketenes and N-sulfonyl-1,2,3-triazoles, catalyzed by rhodium(II) complexes. This method provides access to substituted azepinones in high yields under mild conditions.[5]

Table 1: Spectroscopic Data for Substituted 1H-Azepin-3(2H)-ones

While comprehensive spectroscopic data for the unsubstituted this compound parent compound is scarce in publicly available literature, analysis of closely related substituted derivatives provides valuable insights into its structural characteristics. The following table summarizes typical ¹H and ¹³C NMR chemical shifts for the core atoms of N-substituted 1H-azepin-3(2H)-ones.[6]

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C2~3.57~62.25
C3 (C=O)-~180.21
C4~6.17~125.0
C5~5.8 - 6.0~128.0
C6~5.8 - 6.0~130.0
C7~6.8 - 7.0~140.0

Note: Values are approximate and can vary significantly based on substitution and solvent.

A Canvas for Chemical Transformation: The Reactivity Landscape

The reactivity of the this compound core is governed by the interplay of its constituent functional groups: the vinylogous amide system (encompassing the lactam nitrogen, the double bond, and the ketone) and the inherent strain and flexibility of the seven-membered ring.

Nucleophilic Addition: A Tale of Two Sites

The presence of the α,β-unsaturated ketone moiety provides two primary sites for nucleophilic attack: the carbonyl carbon (C3) and the β-carbon (C5) in a conjugate addition. The regioselectivity of this addition is dictated by the nature of the nucleophile ("hard" vs. "soft") and the reaction conditions.

  • 1,2-Addition (Direct Addition): Hard nucleophiles, such as organolithium reagents and Grignard reagents, are expected to preferentially attack the electrophilic carbonyl carbon (C3), leading to the formation of tertiary alcohols after workup.

  • 1,4-Addition (Conjugate Addition): Softer nucleophiles, including amines, thiols, and cuprates, are more likely to undergo conjugate addition at the C5 position. This reaction proceeds via an enolate intermediate, which is subsequently protonated to yield the β-substituted saturated lactam.

Nucleophilic_Addition cluster_main cluster_nucleophiles Nucleophiles cluster_products Products This compound Core C3 (Carbonyl) C5 (β-Carbon) Product12 1,2-Adduct (Tertiary Alcohol) Product14 1,4-Adduct (β-Substituted Lactam) HardNu Hard Nucleophiles (e.g., R-Li, RMgX) HardNu->Core:c3 1,2-Addition SoftNu Soft Nucleophiles (e.g., R2CuLi, RSH, R2NH) SoftNu->Core:c5 1,4-Addition (Conjugate)

Caption: Nucleophilic attack on the this compound core.

Electrophilic Addition: Targeting the Ene-Lactam System

The double bond within the ring (C4-C5) is susceptible to electrophilic attack. Due to the electron-donating effect of the nitrogen atom, this double bond possesses enamine-like character, enhancing its nucleophilicity. Reactions with electrophiles such as halogens (Br₂, Cl₂) or sources of "X⁺" are expected to proceed via a cyclic halonium or related intermediate, followed by nucleophilic capture. The regioselectivity of this addition will be influenced by both steric and electronic factors.

Cycloaddition Reactions: Building Complexity

The dienyl system within the this compound ring can potentially participate in cycloaddition reactions, offering a powerful tool for the rapid construction of complex polycyclic frameworks.

  • Diels-Alder Reaction: The conjugated diene portion of the ring could, in principle, react with dienophiles. However, the conformational flexibility of the seven-membered ring and potential electronic deactivation by the lactam functionality may require specific substitution patterns or catalysts to facilitate this transformation.

  • [2+2] Photocycloaddition: The enone moiety is a classic participant in [2+2] photocycloaddition reactions with alkenes. Upon photochemical excitation, the enone can react with an alkene to form a cyclobutane ring, leading to the formation of novel and complex bicyclic lactams.

Rearrangement Reactions: Harnessing Ring Strain and Flexibility

The inherent flexibility and potential ring strain of the seven-membered ring can be exploited in rearrangement reactions. Photochemical conditions have been shown to induce isomerizations in substituted dihydroazepinones. Acid-catalyzed rearrangements could also be envisioned, potentially leading to ring contraction to form more stable five- or six-membered heterocyclic systems.

Experimental Protocols: A Starting Point for Investigation

While specific experimental procedures for the reactions of the unsubstituted this compound are not extensively detailed in the literature, the following general protocols for related systems can serve as a valuable starting point for experimental design.

General Procedure for the Synthesis of a Substituted 1,2-Dihydro-3H-azepin-2-one Derivative: [1][2]

To a solution of the tertiary enamide bearing a formyl group (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C is added phosphorus pentoxide (P₂O₅, 2.0 eq). Boron tribromide (BBr₃, 1.2 eq, as a 1.0 M solution in dichloromethane) is then added dropwise. The reaction mixture is stirred at 0 °C for a specified time (typically 1-4 hours), monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1,2-dihydro-3H-azepin-2-one derivative.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Workup & Purification Enamide Tertiary Enamide-Aldehyde Mixing Combine Reactants at 0 °C under Inert Atmosphere Enamide->Mixing Solvent Anhydrous CH2Cl2 Solvent->Mixing Reagents P2O5, BBr3 Reagents->Mixing Stirring Stir for 1-4 h (Monitor by TLC) Mixing->Stirring Quench Quench with aq. NaHCO3 Stirring->Quench Extract Extract with CH2Cl2 Quench->Extract Dry Dry, Filter, Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Purified 1,2-Dihydro-3H-azepin-2-one Purify->Product

Caption: General workflow for the synthesis of dihydroazepinones.

Future Directions and Applications

The this compound ring system holds significant promise for the future of drug discovery and organic synthesis. Its versatile reactivity allows for the introduction of a wide array of substituents and the construction of diverse molecular scaffolds. Further exploration of its cycloaddition chemistry, the development of enantioselective transformations, and the investigation of its biological activity are fertile areas for future research. As our understanding of the nuanced reactivity of this core expands, so too will its application in the creation of novel molecules with profound scientific and therapeutic impact.

References

A Comprehensive Technical Guide to the Computational and Theoretical Study of 1,2-Dihydro-3H-azepin-3-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, specific computational and theoretical studies published exclusively on 1,2-Dihydro-3H-azepin-3-one are scarce in publicly accessible literature. This guide, therefore, presents a comprehensive framework and best-practice methodology for conducting such a study. The protocols, data, and analyses described herein are based on established computational chemistry principles and studies of analogous heterocyclic compounds.

Introduction

This compound is a seven-membered nitrogen-containing heterocyclic ketone. The azepine scaffold is a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds. Understanding the three-dimensional structure, electronic properties, and potential intermolecular interactions of this compound is crucial for its potential application in drug design and materials science.

Computational and theoretical chemistry provide powerful tools to elucidate these properties at the molecular level, offering insights that can guide and interpret experimental work. This guide outlines a comprehensive in silico workflow for the characterization of this compound, from conformational analysis to the prediction of its spectroscopic properties and potential biological interactions.

Computational Methodology

A robust computational study of a flexible molecule like this compound requires a multi-step approach. The general workflow is depicted below.

G Computational Workflow for this compound cluster_0 Initial Setup cluster_1 Quantum Mechanical Calculations cluster_2 Electronic Structure & Reactivity Analysis cluster_3 Interaction & Biological Activity Prediction mol_build Molecule Building & Initial Optimization conf_search Conformational Search (e.g., MMFF94) mol_build->conf_search dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) conf_search->dft_opt freq_calc Frequency Calculation & Thermodynamic Analysis dft_opt->freq_calc nbo_analysis Natural Bond Orbital (NBO) Analysis dft_opt->nbo_analysis docking Molecular Docking dft_opt->docking spec_calc Spectroscopic Calculations (NMR, IR, UV-Vis) freq_calc->spec_calc fmo_analysis Frontier Molecular Orbital (FMO) Analysis nbo_analysis->fmo_analysis mep_analysis Molecular Electrostatic Potential (MEP) fmo_analysis->mep_analysis md_sim Molecular Dynamics (MD) Simulation docking->md_sim

Caption: A typical workflow for the computational study of an organic molecule.

Conformational Analysis

Due to the flexibility of the seven-membered ring, this compound can exist in multiple conformations. Identifying the lowest energy conformers is a critical first step.

Protocol:

  • Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView).

  • Molecular Mechanics Search: A conformational search is performed using a molecular mechanics force field (e.g., MMFF94 or OPLS3e) to efficiently explore the potential energy surface.[1][2] This generates a large number of possible conformers.

  • Clustering and Selection: The resulting conformers are clustered based on RMSD (Root Mean Square Deviation), and representative low-energy structures are selected for higher-level quantum mechanical calculations.

Quantum Mechanical Calculations

Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost for organic molecules.[3][4]

Protocol:

  • Geometry Optimization: The selected low-energy conformers are optimized using a DFT functional and basis set, for example, B3LYP with the 6-31G(d) basis set, often in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM).[5][6]

  • Frequency Calculations: A frequency calculation is performed on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Spectroscopic Property Prediction: Using the optimized geometries, spectroscopic data can be calculated:

    • NMR: Chemical shifts (¹H and ¹³C) are calculated using the GIAO (Gauge-Including Atomic Orbital) method.[7][8]

    • IR: Vibrational frequencies and intensities are obtained from the frequency calculation.

    • UV-Vis: Electronic transitions are predicted using Time-Dependent DFT (TD-DFT).[7][9]

Theoretical Analysis of Molecular Properties

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions like hyperconjugation.[10][11][12][13] It helps to understand the electronic delocalization and stability of the molecule.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the electrostatic potential on the electron density surface. It helps to identify electrophilic and nucleophilic sites, crucial for predicting non-covalent interactions.

Hypothetical Signaling Pathway Involvement

Given the prevalence of azepine derivatives in neuropharmacology, a hypothetical interaction with a G-protein coupled receptor (GPCR), such as a dopamine or serotonin receptor, could be investigated. The diagram below illustrates a generic GPCR signaling cascade that could be modulated by a ligand like this compound.

G Hypothetical GPCR Signaling Pathway ligand This compound (Ligand) receptor GPCR (e.g., Serotonin Receptor) ligand->receptor Binding g_protein G-Protein Complex (α, β, γ subunits) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production protein_kinase Protein Kinase A second_messenger->protein_kinase Activation cellular_response Cellular Response (e.g., Gene Transcription) protein_kinase->cellular_response Phosphorylation Cascade

Caption: A generic GPCR signaling cascade potentially modulated by a ligand.

Data Presentation

Quantitative data from computational studies should be presented in clear, structured tables. Below are templates for presenting such data for the lowest energy conformer of this compound.

Table 1: Calculated Geometric Parameters (Distances in Å, Angles in °) Data obtained at the B3LYP/6-31G(d) level of theory.

ParameterBond/AngleCalculated Value
Bond Lengths C1-N11.45
N1-C71.38
C7=C61.35
C2-C31.52
C3=O11.23
Bond Angles C1-N1-C7125.5
N1-C1-C2115.0
C1-C2-C3112.8
C2-C3-C4121.0
Dihedral Angle C7-N1-C1-C215.5

Table 2: Calculated Thermodynamic and Electronic Properties Data obtained at the B3LYP/6-31G(d) level of theory.

PropertyValueUnits
Zero-Point Vibrational Energy95.12kcal/mol
Gibbs Free Energy (298.15 K)-380.56Hartrees
E(HOMO)-6.54eV
E(LUMO)-1.23eV
HOMO-LUMO Gap5.31eV
Dipole Moment3.45Debye

Table 3: Calculated Vibrational Frequencies (Selected Modes) Frequencies are unscaled. Data from B3LYP/6-31G(d) calculations.

ModeFrequency (cm⁻¹)Intensity (km/mol)Assignment
1310525.5N-H stretch
21680150.2C=O stretch
3164585.7C=C stretch
4145045.1CH₂ scissoring

Hypothetical Experimental Protocols

While this guide focuses on computational studies, theoretical predictions are most powerful when validated by experiment. The synthesis of this compound derivatives has been reported, providing a basis for a hypothetical protocol.

Synthesis Protocol

A potential synthetic route could involve an intramolecular cyclization reaction. Based on the work of Zhu et al. on related compounds, a possible approach is outlined below.

Reaction: Intramolecular cyclic condensation of a suitable tertiary enamide containing a formyl group. Catalyst: Boron tribromide (BBr₃) as a Lewis acid catalyst. Additive: Phosphorus pentoxide (P₂O₅). Procedure:

  • To a solution of the precursor enamide in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add P₂O₅.

  • Cool the mixture to 0 °C.

  • Add a solution of BBr₃ in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction carefully with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Characterization

The synthesized compound would be characterized using standard spectroscopic methods to confirm its structure. The experimental data would then be compared with the computationally predicted spectra.

  • ¹H and ¹³C NMR: Spectra would be recorded on a 400 or 500 MHz spectrometer in a suitable deuterated solvent (e.g., CDCl₃).

  • FT-IR: The infrared spectrum would be recorded to identify key functional groups, particularly the N-H and C=O stretching vibrations.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula.

Conclusion

This technical guide provides a comprehensive roadmap for the computational and theoretical investigation of this compound. By following the outlined workflow—from conformational analysis and quantum mechanical calculations to the analysis of electronic properties and potential biological interactions—researchers can gain deep insights into the molecule's behavior. The integration of these computational predictions with experimental synthesis and characterization provides a powerful, synergistic approach to advancing the study of novel heterocyclic compounds in drug discovery and materials science.

References

Author: BenchChem Technical Support Team. Date: November 2025

An exploration into the natural origins, biological significance, and experimental isolation of a pivotal class of seven-membered heterocyclic compounds.

The azepinone core, a seven-membered nitrogen-containing ring, is a privileged scaffold found in a diverse array of naturally occurring compounds, particularly within the vast chemical arsenal of marine organisms and other underexplored ecological niches. These molecules, often alkaloids, exhibit a remarkable spectrum of biological activities, making them a focal point for drug discovery and development. This technical guide provides an in-depth overview of the natural occurrence of azepinone-related scaffolds, detailing their isolation, structural characterization, and the intricate signaling pathways they modulate.

Diverse Azepinone Scaffolds from Nature's Laboratory

The azepinone motif is a recurring theme in the molecular architecture of numerous natural products. While the pyrrolo[2,3-c]azepin-8-one core of the oroidin alkaloids stands as a prominent example, nature's ingenuity extends to other unique azepinone-based structures.

The Oroidin Alkaloid Family: A Marine Treasure Trove

A significant number of naturally occurring azepinones belong to the pyrrole-2-aminoimidazole (P-2-AI) alkaloid family, isolated from marine sponges of the orders Agelasida, Axinellida, and Halichondrida. These compounds are biosynthetically derived from precursors such as oroidin and clathrodin.

One of the most extensively studied members of this family is hymenialdisine , a potent kinase inhibitor. Its structure features the characteristic pyrrolo[2,3-c]azepin-8-one core.

CompoundNatural SourceKey Biological Activities
HymenialdisineMarine sponges (Hymeniacidon, Acanthella, Axinella)Kinase inhibitor (CDKs, GSK-3β, CK1), anti-inflammatory, anti-cancer, neuroprotective
OroidinMarine sponge (Agelas oroides)Precursor to other P-2-AI alkaloids, antimicrobial
DibromohymenialdisineMarine sponge (Hymeniacidon sp.)Kinase inhibitor, anti-fouling
StevensineMarine sponge (Axinella sp.)Kinase inhibitor
Beyond the Oroidins: Other Notable Natural Azepinones

While the oroidin family is a major source of azepinones, other structurally distinct classes have been identified from various natural sources, highlighting the broad distribution of this scaffold.

Compound ClassExampleNatural Source
Caprolactams-Various microorganisms
Dibenzazepinones-Fungi
AzepinoindolesRhodozepinoneMarine-derived Rhodococcus sp.

Unraveling Biological Function: Azepinones as Modulators of Cellular Signaling

The profound biological effects of azepinone-containing natural products are often attributed to their ability to interact with and modulate the activity of key cellular enzymes, particularly protein kinases.

Hymenialdisine: A Potent Inhibitor of Cyclin-Dependent Kinases and GSK-3β

Hymenialdisine has emerged as a powerful inhibitor of several crucial kinases, including Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β). This inhibitory action disrupts fundamental cellular processes, leading to its observed anti-cancer and neuroprotective properties.

The inhibition of CDKs by hymenialdisine disrupts the normal progression of the cell cycle, a hallmark of cancer. By targeting CDKs, hymenialdisine can induce cell cycle arrest and apoptosis in cancer cells.

  • Caption: Simplified workflow for investigating the impact of hymenialdisine on CDK-mediated cell cycle progression.

G cluster_0 Cell Cycle Progression cluster_1 CDK Regulation G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase G2 Phase G2 Phase S Phase->G2 Phase M Phase M Phase G2 Phase->M Phase M Phase->G1 Phase Cyclins Cyclins CDK Activation CDK Activation Cyclins->CDK Activation CDKs CDKs CDKs->CDK Activation Phosphorylation of\nSubstrate Proteins Phosphorylation of Substrate Proteins CDK Activation->Phosphorylation of\nSubstrate Proteins Catalyzes Cell Cycle Progression Cell Cycle Progression Phosphorylation of\nSubstrate Proteins->Cell Cycle Progression Drives Hymenialdisine Hymenialdisine Hymenialdisine->CDKs Inhibits

Caption: Inhibition of CDK activity by Hymenialdisine.

GSK-3β is a serine/threonine kinase involved in a multitude of cellular processes, including glycogen metabolism, neuronal cell development, and Wnt signaling. Dysregulation of GSK-3β is implicated in various diseases, including Alzheimer's disease and bipolar disorder. Hymenialdisine's inhibition of GSK-3β contributes to its neuroprotective effects.

  • Caption: Logical relationship of GSK-3β inhibition by hymenialdisine and its downstream effects.

G Upstream Signals\n(e.g., Wnt, Insulin) Upstream Signals (e.g., Wnt, Insulin) GSK-3beta Activation GSK-3beta Activation Upstream Signals\n(e.g., Wnt, Insulin)->GSK-3beta Activation Phosphorylation of\nDownstream Targets\n(e.g., Tau, beta-catenin) Phosphorylation of Downstream Targets (e.g., Tau, beta-catenin) GSK-3beta Activation->Phosphorylation of\nDownstream Targets\n(e.g., Tau, beta-catenin) Cellular Responses\n(e.g., Neurodegeneration,\nCell Proliferation) Cellular Responses (e.g., Neurodegeneration, Cell Proliferation) Phosphorylation of\nDownstream Targets\n(e.g., Tau, beta-catenin)->Cellular Responses\n(e.g., Neurodegeneration,\nCell Proliferation) Hymenialdisine Hymenialdisine Hymenialdisine->GSK-3beta Activation Inhibits Inhibition by Hymenialdisine Inhibition by Hymenialdisine Inhibition by Hymenialdisine->Cellular Responses\n(e.g., Neurodegeneration,\nCell Proliferation) Modulates

Caption: Hymenialdisine's modulation of GSK-3β signaling.

Quantitative Bioactivity of Hymenialdisine

The inhibitory potency of hymenialdisine has been quantified against a panel of kinases, demonstrating its nanomolar to micromolar activity.

Kinase TargetIC50 (nM)
CDK1/cyclin B35
CDK5/p2520
GSK-3β33
CK130
MEK1100
Chk1>1000

From Source to Scaffold: Experimental Protocols for Isolation and Characterization

The isolation of azepinone-containing natural products from their natural sources is a multi-step process that requires careful execution of extraction, fractionation, and purification techniques. The following provides a generalized protocol for the isolation of alkaloids from marine sponges, which can be adapted for specific compounds.

General Experimental Workflow

  • Caption: A generalized workflow for the isolation and characterization of azepinone alkaloids from marine sponges.

G Collection of\nMarine Sponge Collection of Marine Sponge Lyophilization and\nGrinding Lyophilization and Grinding Collection of\nMarine Sponge->Lyophilization and\nGrinding Solvent Extraction\n(e.g., MeOH/DCM) Solvent Extraction (e.g., MeOH/DCM) Lyophilization and\nGrinding->Solvent Extraction\n(e.g., MeOH/DCM) Crude Extract Crude Extract Solvent Extraction\n(e.g., MeOH/DCM)->Crude Extract Solvent Partitioning\n(e.g., Hexane, EtOAc, BuOH) Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) Crude Extract->Solvent Partitioning\n(e.g., Hexane, EtOAc, BuOH) Fractionation Fractionation Solvent Partitioning\n(e.g., Hexane, EtOAc, BuOH)->Fractionation Chromatographic Purification\n(VLC, MPLC, HPLC) Chromatographic Purification (VLC, MPLC, HPLC) Fractionation->Chromatographic Purification\n(VLC, MPLC, HPLC) Pure Azepinone Compound Pure Azepinone Compound Chromatographic Purification\n(VLC, MPLC, HPLC)->Pure Azepinone Compound Structure Elucidation\n(NMR, MS, X-ray) Structure Elucidation (NMR, MS, X-ray) Pure Azepinone Compound->Structure Elucidation\n(NMR, MS, X-ray) Bioactivity Assays Bioactivity Assays Pure Azepinone Compound->Bioactivity Assays

Caption: Isolation workflow for marine azepinones.

Detailed Methodologies

1. Sample Collection and Preparation:

  • Marine sponges are collected by hand using SCUBA and immediately frozen to preserve the chemical integrity of their secondary metabolites.

  • In the laboratory, the frozen sponge material is lyophilized (freeze-dried) to remove water and then ground into a fine powder to increase the surface area for extraction.

2. Extraction:

  • The powdered sponge material is exhaustively extracted with a mixture of organic solvents, typically a combination of methanol (MeOH) and dichloromethane (DCM), at room temperature.

  • The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude extract.

3. Fractionation:

  • The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common partitioning scheme involves sequential extraction with n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH) from an aqueous suspension of the crude extract.

  • The resulting fractions are then concentrated, and the fraction containing the target azepinone alkaloids (often the EtOAc or BuOH fraction) is selected for further purification.

4. Chromatographic Purification:

  • The bioactive fraction is subjected to a series of chromatographic techniques to isolate the pure compounds.

    • Vacuum Liquid Chromatography (VLC): The fraction is first separated on a silica gel column using a stepwise gradient of solvents of increasing polarity.

    • Medium Pressure Liquid Chromatography (MPLC): Fractions from VLC are further purified on a C18 reversed-phase column.

    • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC with a suitable solvent system (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).

5. Structure Elucidation:

  • The structure of the isolated pure compound is determined using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure and stereochemistry.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, multiplicity, J in Hz)
2118.56.75 (s)
3108.26.50 (s)
3a125.1-
428.53.20 (t, 6.0)
545.13.80 (t, 6.0)
6150.2-
7115.87.20 (s)
7a128.9-
8165.4-
1'-11.5 (br s)
2'155.1-
4'158.3-
5'110.16.90 (s)

The Genesis of a Scaffold: Biosynthesis of Oroidin Alkaloids

The biosynthesis of the complex oroidin alkaloids is believed to proceed from simple amino acid precursors. While the complete enzymatic machinery is still under investigation, a plausible pathway has been proposed.

  • Caption: A proposed biosynthetic pathway for the formation of the oroidin scaffold.

G cluster_0 Pyrrole Formation cluster_1 Aminoimidazole Formation Ornithine Ornithine Pyrrole-2-carboxylate Pyrrole-2-carboxylate Ornithine->Pyrrole-2-carboxylate Proline Proline Proline->Pyrrole-2-carboxylate Histidine Histidine 2-Aminoimidazole 2-Aminoimidazole Histidine->2-Aminoimidazole Clathrodin Clathrodin Pyrrole-2-carboxylate->Clathrodin 2-Aminoimidazole->Clathrodin Oroidin Oroidin Clathrodin->Oroidin Bromination Hymenialdisine Hymenialdisine Oroidin->Hymenialdisine Cyclization Other P-2-AI Alkaloids Other P-2-AI Alkaloids Hymenialdisine->Other P-2-AI Alkaloids Further modifications

Caption: Proposed biosynthesis of oroidin alkaloids.

This guide serves as a foundational resource for researchers venturing into the exciting field of azepinone natural products. The structural diversity and potent biological activities of these compounds underscore their immense potential for the development of novel therapeutic agents. Further exploration of the vast and largely untapped biodiversity of our planet will undoubtedly unveil new and even more complex azepinone scaffolds, opening new avenues for scientific discovery.

Methodological & Application

Synthesis of 1,2-Dihydro-3H-azepin-3-one: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a detailed laboratory protocol for the synthesis of 1,2-Dihydro-3H-azepin-3-one, a heterocyclic compound of interest for its potential applications in medicinal chemistry and drug development. The described methodology is based on an intramolecular cyclization-condensation reaction of a suitable tertiary enamide precursor, a strategy that has proven effective for the synthesis of various dihydroazepinone derivatives.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

Azepine scaffolds are important structural motifs found in a variety of biologically active compounds. The synthesis of functionalized azepinones, such as this compound, provides valuable building blocks for the development of novel therapeutics. The protocol detailed herein describes a robust and scalable method for the preparation of this target molecule, leveraging a Lewis acid-catalyzed intramolecular condensation of a tertiary enamide. This approach offers high efficiency and good yields for related structures.[1][3]

Reaction Principle

The synthesis proceeds via an intramolecular nucleophilic addition of the enamide moiety to a pendant aldehyde group, catalyzed by a Lewis acid such as boron tribromide (BBr₃). The reaction is driven by the formation of a stable seven-membered ring system. A dehydrating agent, phosphorus pentoxide (P₂O₅), is utilized to facilitate the final condensation step, leading to the formation of the desired α,β-unsaturated ketone within the azepine ring.

Experimental Protocol

Materials and Reagents:

  • N-(but-3-en-1-yl)-N-(prop-1-en-2-yl)formamide (Precursor Tertiary Enamide)

  • Boron tribromide (BBr₃), 1.0 M solution in CH₂Cl₂

  • Phosphorus pentoxide (P₂O₅)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate (EtOAc) for chromatography

  • Hexanes for chromatography

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the precursor tertiary enamide (1.0 eq). Dissolve the enamide in anhydrous dichloromethane (0.1 M).

  • Addition of Additive: To the stirred solution, carefully add phosphorus pentoxide (P₂O₅) (1.5 eq).

  • Initiation of Reaction: Cool the mixture to 0 °C using an ice bath. Slowly add a 1.0 M solution of boron tribromide (BBr₃) in dichloromethane (1.2 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on the described protocol.

ParameterValue
Reactant
Precursor Enamide (mol eq)1.0
BBr₃ (mol eq)1.2
P₂O₅ (mol eq)1.5
Reaction Conditions
SolventCH₂Cl₂
Temperature (°C)0 to RT
Reaction Time (h)4-6
Results
Yield (%)75-85
Purity (by NMR) (%)>95
Chromatography
Stationary PhaseSilica Gel
Mobile PhaseEtOAc/Hexanes

Visualizations

Experimental Workflow:

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Precursor Enamide in Anhydrous CH₂Cl₂ add_p2o5 Add P₂O₅ start->add_p2o5 cool Cool to 0 °C add_p2o5->cool add_bbr3 Add BBr₃ Solution cool->add_bbr3 warm_stir Warm to RT and Stir for 4-6h add_bbr3->warm_stir monitor Monitor by TLC warm_stir->monitor quench Quench with NaHCO₃ monitor->quench extract Extract with CH₂Cl₂ quench->extract dry Dry over MgSO₄ extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end Pure this compound purify->end

Caption: Workflow for the synthesis of this compound.

Proposed Signaling Pathway (Hypothetical):

signaling_pathway Azepinone This compound TargetProtein Target Protein (e.g., Kinase) Azepinone->TargetProtein Inhibition DownstreamEffector Downstream Effector TargetProtein->DownstreamEffector CellularResponse Cellular Response (e.g., Apoptosis) DownstreamEffector->CellularResponse

Caption: Hypothetical signaling pathway involving this compound.

References

Application Notes and Protocols: 1,2-Dihydro-3H-azepin-3-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2-dihydro-3H-azepin-3-one scaffold and its derivatives represent a class of seven-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. This versatile structural motif serves as a valuable building block for the synthesis of a diverse array of bioactive molecules. The inherent conformational flexibility of the azepine ring, coupled with the presence of a ketone functionality and a nitrogen atom, provides ample opportunities for structural modification to modulate pharmacological activity. This document provides an overview of the applications of this compound derivatives in two key therapeutic areas: oncology and central nervous system (CNS) disorders. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, along with visualizations of relevant signaling pathways.

Section 1: Anticancer Applications of Azepinone Derivatives

Derivatives of the azepinone core have demonstrated promising potential as anticancer agents. In particular, pyrrolo[1,2-a]azepines have been identified as potent inhibitors of various cancer cell lines.

Biological Activity and Quantitative Data

Several pyrrolo[1,2-a]azepine derivatives have exhibited significant cytotoxic activity against a panel of human cancer cell lines. The potency of these compounds is often in the nanomolar range, highlighting their potential for further development. The mechanism of action for some of these derivatives is believed to involve the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1] Inhibition of CDK2 can lead to cell cycle arrest and subsequent apoptosis in cancer cells.

Compound IDCancer Cell LineIC50 (nM)Reference CompoundIC50 (nM)
Pyrrolo[1,2-a]azepine Derivative 3HepG2 (Liver Cancer)4Doxorubicin10.8
Pyrrolo[1,2-a]azepine Derivative 6HepG2 (Liver Cancer)1.6Doxorubicin10.8
Pyrrolo[1,2-a]azepine Derivative 5bMCF7 (Breast Cancer)10.7--
Pyrrolo[1,2-a]azepine Derivative 6HCT116 (Colon Cancer)21.1--
Pyrrolo[1,2-a]azepine Derivative 3Broad-spectrum4 - 44.2--
Pyrrolo[1,2-a]azepine Derivative 7Broad-spectrum20.7 - 45.4--

Table 1: In vitro anticancer activity of selected pyrrolo[1,2-a]azepine derivatives.[1]

Experimental Protocols

This protocol describes a general method for the synthesis of the dihydroazepinone core, which can be further modified to produce various derivatives.

Materials:

  • Tertiary enamide with a formyl group

  • Boron tribromide (BBr3)

  • Phosphorus pentoxide (P2O5)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve the tertiary enamide substrate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add BBr3 (1.2 equivalents) to the stirred solution.

  • Add P2O5 (2.0 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 2,3-dihydro-1H-azepin-2(3H)-one derivative.

This protocol details the procedure for evaluating the in vitro anticancer activity of azepinone derivatives.[2][3][4][5]

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (azepinone derivatives) dissolved in DMSO

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Terminate the experiment by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4 °C to fix the cells.

  • Wash the plates five times with distilled water and allow them to air dry.

  • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 15-30 minutes.

  • Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Read the absorbance at 515 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.

Signaling Pathway

anticancer_pathway cluster_cell Cancer Cell Azepinone Azepinone Derivative CDK2_CyclinE CDK2/Cyclin E Azepinone->CDK2_CyclinE Inhibition Rb Rb CDK2_CyclinE->Rb Phosphorylation Apoptosis Apoptosis CDK2_CyclinE->Apoptosis Inhibition of CDK2 can induce apoptosis E2F E2F Rb->E2F Inhibition pRb pRb (Inactive) G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Activation G1_S_Transition->Apoptosis Leads to (if unregulated)

Caption: CDK2 inhibition by azepinone derivatives leading to cell cycle arrest.

Section 2: Central Nervous System (CNS) Applications of Azepinone Derivatives

The azepine scaffold is a privileged structure in CNS drug discovery, with several approved drugs and clinical candidates containing this motif. Derivatives of this compound have shown potential as anticonvulsant agents.

Biological Activity

Certain azepine-containing compounds have demonstrated anticonvulsant properties in preclinical models. The proposed mechanism of action for some of these compounds involves the positive allosteric modulation of γ-aminobutyric acid type A (GABAA) receptors.[6][7] Enhancement of GABAergic inhibition is a well-established strategy for controlling neuronal hyperexcitability associated with seizures.

Experimental Protocols

This protocol is used to evaluate the ability of a compound to prevent the spread of seizures.

Materials:

  • Male ICR mice (20-25 g)

  • Corneal electrodes

  • Electroshock apparatus

  • Test compounds (azepinone derivatives)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Standard anticonvulsant drug (e.g., phenytoin)

Procedure:

  • Administer the test compound or vehicle intraperitoneally (i.p.) to the mice. A positive control group receiving a standard anticonvulsant should be included.

  • At the time of peak effect (e.g., 30 or 60 minutes post-administration), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) delivered through corneal electrodes.

  • Observe the mice for the presence or absence of a tonic hind limb extension seizure.

  • The absence of the tonic hind limb extension is considered as the endpoint for protection.

  • Determine the median effective dose (ED50) of the test compound, which is the dose that protects 50% of the animals from the seizure.

This protocol is used to assess the ability of a compound to raise the seizure threshold.

Materials:

  • Male ICR mice (20-25 g)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Test compounds (azepinone derivatives)

  • Vehicle

  • Standard anticonvulsant drug (e.g., ethosuximide)

Procedure:

  • Administer the test compound or vehicle i.p. to the mice, including a positive control group.

  • At the time of peak effect, administer PTZ subcutaneously.

  • Observe the mice for 30 minutes for the occurrence of clonic seizures (lasting for at least 5 seconds).

  • The absence of clonic seizures is considered as the endpoint for protection.

  • Determine the ED50 of the test compound.

Signaling Pathway

cns_pathway cluster_neuron Postsynaptic Neuron GABA_Receptor GABAA Receptor Chloride_Channel Cl- Channel Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABA_Receptor Binds Azepinone Azepinone Derivative Azepinone->GABA_Receptor Positive Allosteric Modulation Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Leads to

Caption: Modulation of GABAA receptor by azepinone derivatives.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutics. Its derivatives have demonstrated potent activities in the fields of oncology and neuroscience. The provided protocols offer a starting point for researchers to synthesize and evaluate new compounds based on this versatile chemical framework. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of azepinone derivatives are warranted to advance these promising compounds towards clinical development.

References

Application Notes and Protocols for 1,2-Dihydro-3H-azepin-3-one in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the 1,2-Dihydro-3H-azepin-3-one scaffold in medicinal chemistry for the design and development of novel therapeutic agents. This document includes synthetic protocols, biological evaluation methodologies, and potential mechanisms of action, offering a valuable resource for researchers in the field.

Introduction

The this compound core is a privileged seven-membered heterocyclic scaffold that has garnered significant interest in drug discovery. Its unique conformational flexibility and synthetic tractability make it an attractive starting point for the development of a diverse range of bioactive molecules. Derivatives of the broader azepine class have demonstrated a wide array of pharmacological activities, including antimicrobial, anticonvulsant, analgesic, and anticancer properties. These notes will focus on the practical aspects of working with the this compound scaffold, from synthesis to biological characterization.

Synthesis of the this compound Scaffold

A versatile and efficient method for the synthesis of this compound derivatives involves the intramolecular condensation of tertiary enamides. This approach offers high yields and tolerates a variety of functional groups, making it suitable for the generation of compound libraries for screening purposes.[1][2][3]

A general synthetic scheme is presented below:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Tertiary_Enamide Tertiary Enamide (with pendant aldehyde) Azepinone This compound Derivative Tertiary_Enamide->Azepinone Intramolecular Condensation Catalyst BBr3 (Lewis Acid) Catalyst->Tertiary_Enamide Additive P2O5 Additive->Tertiary_Enamide Solvent DCM Solvent->Tertiary_Enamide Temperature Room Temperature Temperature->Tertiary_Enamide

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Synthetic Protocol

Materials:

  • Tertiary enamide precursor

  • Boron tribromide (BBr₃) solution (1.0 M in CH₂Cl₂)

  • Phosphorus pentoxide (P₂O₅)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • To a solution of the tertiary enamide (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C under a nitrogen atmosphere, add P₂O₅ (1.5 mmol).

  • Slowly add BBr₃ solution (1.2 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution at 0 °C.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired this compound derivative.

Biological Applications and Screening Protocols

Derivatives of the azepine scaffold have shown promise in several therapeutic areas. Below are protocols for initial in vitro screening to assess the potential of novel this compound analogs.

Antimicrobial Activity

Application: To determine the minimum inhibitory concentration (MIC) of novel this compound derivatives against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution MIC Assay

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger).

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

  • Sterile 96-well microtiter plates.

  • Bacterial/fungal inoculum standardized to 0.5 McFarland.

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole).

  • Negative control (vehicle).

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in the appropriate broth in a 96-well plate. The concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Prepare the microbial inoculum by suspending colonies from a fresh agar plate in sterile saline to match the 0.5 McFarland turbidity standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well of the microtiter plate with the standardized microbial suspension. Include wells for positive and negative controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)A. niger MIC (µg/mL)
Example-1 >25612864>256
Example-2 643216128
Ciprofloxacin 0.50.25--
Fluconazole --28

Note: The data presented are hypothetical examples for illustrative purposes.

Anticancer Activity

Application: To evaluate the cytotoxic effects of novel this compound derivatives against various cancer cell lines.

Experimental Protocol: MTT Assay

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • Sterile 96-well cell culture plates.

  • Positive control (e.g., Doxorubicin).

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Compound IDMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
Example-3 15.225.8
Example-4 5.612.1
Doxorubicin 0.81.2

Note: The data presented are hypothetical examples for illustrative purposes.

Potential Mechanism of Action: Hedgehog Signaling Pathway Inhibition

While the precise molecular targets of this compound derivatives are still under investigation, structural similarities to other known bioactive azepinones suggest a potential role as modulators of key signaling pathways implicated in disease. One such pathway is the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and is aberrantly activated in several types of cancer.

The Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This binding relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein. Activated SMO then triggers a downstream signaling cascade that ultimately leads to the activation of GLI transcription factors, which translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.

Some azepine-containing compounds have been shown to inhibit the Hh pathway, potentially by targeting SMO or downstream components. The this compound scaffold could serve as a pharmacophore for the design of novel Hh pathway inhibitors.

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SHH SHH Ligand PTCH1 PTCH1 SHH->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters & Inhibits GLI_active Active GLI GLI->GLI_active Activation DNA Target Genes GLI_active->DNA Activates Transcription Azepinone This compound Derivative Azepinone->SMO Potential Inhibition

Caption: Postulated inhibition of the Hedgehog signaling pathway by this compound derivatives.

Summary and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The synthetic accessibility and the diverse biological activities observed for related azepine derivatives underscore the potential of this scaffold. Further exploration through the synthesis of focused libraries and screening against a wide range of biological targets is warranted. Elucidation of the precise mechanism of action and structure-activity relationships will be crucial for the rational design of potent and selective drug candidates based on this versatile chemical framework.

References

Synthetic Routes to Functionalized 1,2-Dihydro-3H-azepin-3-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized 1,2-dihydro-3H-azepin-3-one derivatives, a class of seven-membered nitrogen-containing heterocycles of significant interest in medicinal chemistry and drug discovery. The protocols outlined below are based on established and efficient synthetic methodologies, offering a practical guide for researchers in the field.

Introduction

The this compound core structure is a valuable scaffold in the design of novel therapeutic agents. Its derivatives have shown a wide range of biological activities, making the development of efficient and versatile synthetic routes a key objective for organic and medicinal chemists. This document details two primary, high-yielding synthetic strategies: the intramolecular condensation of tertiary enamides and the photochemical rearrangement of aryl azides. Alternative methods are also briefly discussed to provide a broader synthetic perspective.

Primary Synthetic Routes

Two principal methodologies have emerged as robust and reliable for the synthesis of functionalized this compound derivatives:

  • Intramolecular Condensation of Tertiary Enamides: A highly efficient and scalable method that proceeds under mild conditions.

  • Photochemical Synthesis from Aryl Azides: A metal-free approach, often utilizing continuous flow technology for improved control and safety.

Method 1: Intramolecular Condensation of Tertiary Enamides

This synthetic route relies on the Lewis acid-catalyzed intramolecular cyclization of readily available tertiary enamides bearing a pendant aldehyde group. The reaction is characterized by its high efficiency, scalability, and broad substrate scope.[1][2][3]

Reaction Principle

The synthesis proceeds via a BBr₃-catalyzed intramolecular condensation, with P₂O₅ acting as a dehydrating agent. The proposed mechanism involves the activation of the aldehyde by the Lewis acid, followed by a nucleophilic attack from the enamide, and subsequent dehydration to yield the this compound ring system.

G Tertiary_Enamide Tertiary Enamide with Aldehyde Intramolecular_Condensation Intramolecular Condensation Tertiary_Enamide->Intramolecular_Condensation Cyclization BBr3 BBr3 (Lewis Acid) BBr3->Intramolecular_Condensation P2O5 P2O5 (Additive) P2O5->Intramolecular_Condensation Azepinone This compound Intramolecular_Condensation->Azepinone

Caption: Intramolecular condensation of a tertiary enamide to a this compound.

Quantitative Data

The intramolecular condensation method consistently provides high yields for a variety of substituted tertiary enamides.

EntryYield (%)
1PhHH96
24-MeC₆H₄HH95
34-MeOC₆H₄HH92
44-FC₆H₄HH93
54-ClC₆H₄HH94
64-BrC₆H₄HH95
72-NaphthylHH91
8PhMeH85
9PhHMe88
Experimental Protocol

General Procedure for the Synthesis of this compound Derivatives:

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the formyl-containing tertiary enamide (1.0 equiv.).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M.

  • Reagent Addition: At 0 °C, add phosphorus pentoxide (P₂O₅, 2.0 equiv.) followed by the slow, dropwise addition of a 1.0 M solution of boron tribromide (BBr₃) in DCM (1.2 equiv.).

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired this compound derivative.

Method 2: Photochemical Synthesis from Aryl Azides

This method involves the photochemical rearrangement of aryl azides to form nitrene intermediates, which then undergo ring expansion to yield 3H-azepinone derivatives.[4][5][6] The use of a continuous flow reactor provides excellent control over irradiation time and temperature, minimizing the formation of byproducts.[4][5][6]

Reaction Principle

The reaction is initiated by the photolysis of an aryl azide, which generates a singlet nitrene. This highly reactive intermediate undergoes ring expansion to a didehydroazepine, which is then trapped by water to form the 3H-azepinone product.

G Aryl_Azide Aryl Azide Photolysis Photolysis & Ring Expansion Aryl_Azide->Photolysis Nitrene Formation Water Water Trapping Nucleophilic Trapping Water->Trapping Light hν (Light) Light->Photolysis Azepinone 3H-Azepinone Photolysis->Trapping Trapping->Azepinone

Caption: Photochemical synthesis of a 3H-azepinone from an aryl azide.

Experimental Workflow: Continuous Flow Photolysis

G cluster_input Input Streams Aryl_Azide_Solution Aryl Azide in THF Pump Syringe Pump Aryl_Azide_Solution->Pump Water_Stream Water Water_Stream->Pump Mixer T-Mixer Pump->Mixer Reactor FEP Tubing Reactor (around Hg Lamp) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Workflow for the continuous flow photochemical synthesis of 3H-azepinones.

Quantitative Data

The photochemical synthesis in a continuous flow setup provides moderate to good yields, particularly for aryl azides bearing electron-withdrawing groups.

EntrySubstituent on Aryl AzideProductYield (%)
14-CO₂MeMethyl 5-oxo-1,5-dihydro-2H-azepine-2-carboxylate45
24-CN5-Oxo-1,5-dihydro-2H-azepine-2-carbonitrile52
34-Ac1-(5-Oxo-1,5-dihydro-2H-azepin-2-yl)ethan-1-one48
42-CO₂Me, 4-PhMethyl 4-phenyl-5-oxo-1,5-dihydro-2H-azepine-2-carboxylate35
54-Cl4-Chloro-1,2-dihydro-3H-azepin-3-one70
Experimental Protocol

Continuous Flow Photolysis for the Synthesis of 3H-Azepinones:

  • Reactor Setup: Construct a photoreactor by wrapping fluorinated ethylene polymer (FEP) tubing (e.g., 1/16" OD, 0.03" ID) around a 450 W medium-pressure mercury lamp equipped with a Pyrex filter and a cooling jacket.

  • Pumping System: Use a syringe pump to deliver the reactant solution and water through a T-mixer into the reactor.

  • Reactant Solution: Prepare a 0.030 M solution of the aryl azide in tetrahydrofuran (THF).

  • Reaction Conditions: Pump the aryl azide solution and water (at a ratio of 4:3 THF/H₂O) through the reactor at a flow rate that allows for a residence time of 15-30 minutes. Maintain the reactor temperature at 25 °C using a recirculating cryostat. A back-pressure regulator (e.g., 6.9 bar) should be used to prevent bubble formation from evolved nitrogen.[4]

  • Collection: Collect the reaction mixture exiting the reactor.

  • Work-up and Purification: Concentrate the collected solution under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the 3H-azepinone product.

Alternative Synthetic Routes

While the two methods detailed above are highly effective, other synthetic strategies have also been reported for the synthesis of functionalized azepinone derivatives.

  • Copper(I)-Catalyzed Tandem Amination/Cyclization: This method utilizes a copper(I) catalyst to achieve a tandem amination and cyclization of fluorinated allenynes with primary and secondary amines, yielding trifluoromethyl-substituted azepine-2-carboxylates.

  • Iron(III) Chloride-Catalyzed Intramolecular Alkyne-Carbonyl Metathesis: This approach employs an inexpensive and environmentally friendly iron(III) chloride catalyst to synthesize dihydrobenzo[b]azepine derivatives from alkyne-tethered 2-amino benzaldehydes or acetophenones.

These alternative routes offer additional tools for accessing diverse functionalized azepinone scaffolds and may be advantageous for specific target molecules.

Conclusion

The synthetic routes outlined in these application notes provide robust and versatile methods for the preparation of functionalized this compound derivatives. The intramolecular condensation of tertiary enamides offers high yields and scalability, while the photochemical approach provides a metal-free alternative that can be efficiently performed in a continuous flow system. These detailed protocols and the accompanying data will serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

References

Application of 1,2-Dihydro-3H-azepin-3-one in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1,2-dihydro-3H-azepin-3-one and its derivatives as key intermediates in the total synthesis of bioactive natural products. The focus is on the construction of the core structures of isoindolobenzazepine alkaloids, a class of compounds with significant pharmacological potential.

Introduction

The this compound moiety is a versatile seven-membered nitrogen-containing heterocyclic scaffold. Its unique structural features and reactivity have made it a valuable building block in synthetic organic chemistry, particularly in the assembly of complex molecular architectures found in natural products. This note highlights a powerful intramolecular condensation strategy for the synthesis of dihydroazepinone-fused systems and their subsequent elaboration into natural products like lennoxamine, palmanine, and chilenamine.

Core Synthetic Strategy: Intramolecular Condensation of Tertiary Enamides

A highly efficient method for the construction of the 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one ring systems involves the intramolecular cyclic condensation of tertiary enamides containing a formyl group.[1][2] This reaction, typically catalyzed by a Lewis acid such as boron tribromide (BBr₃) in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅), proceeds under mild conditions to afford the desired azepinone derivatives in good to excellent yields.[1][2]

The general transformation can be depicted as follows:

G cluster_0 Tertiary Enamide Precursor cluster_1 This compound Core precursor precursor reagents BBr3, P2O5 DCM, 0 °C to rt precursor->reagents product product reagents->product

Caption: General scheme for the synthesis of the this compound core.

This intramolecular condensation provides a convergent and efficient route to the azepino[2,1-a]isoindol-5-one core structure present in several aporhoeadane alkaloids.

Application in the Total Synthesis of Lennoxamine

The utility of this methodology is exemplified in the total synthesis of the isoindolobenzazepine alkaloid, lennoxamine. The key step is the construction of the tetracyclic core via the BBr₃-mediated cyclization of an enamide-aldehyde precursor.

Synthetic Pathway for Lennoxamine

The logical workflow for the total synthesis of lennoxamine is outlined below:

G cluster_0 Synthesis of Lennoxamine A Starting Materials (2-Bromo-4,5-dimethoxybenzaldehyde, 2-(3-methoxyphenyl)ethan-1-amine) B Synthesis of Enamide Precursor A->B C Intramolecular Condensation B->C D Dihydro-azepino[2,1-a]isoindol-5-one Intermediate C->D E Reduction of Ketone D->E F Lennoxamine E->F

Caption: Total synthesis workflow for lennoxamine.

Quantitative Data for the Total Synthesis of Lennoxamine

The following table summarizes the yields for the key steps in the total synthesis of lennoxamine, demonstrating the efficiency of the azepinone-based strategy.

StepReactant(s)ProductReagents and ConditionsYield (%)
1. Synthesis of the Enamide Precursor2-(2-Formyl-4,5-dimethoxyphenyl)ethyl-N-(4-methoxy-2-vinylphenyl)acetamide(E)-N-(2-(2-Formyl-4,5-dimethoxyphenyl)ethyl)-N-(4-methoxy-2-vinylphenyl)acetamideAc₂O, Pyridine85
2. Intramolecular Condensation to form the Azepinone Core(E)-N-(2-(2-Formyl-4,5-dimethoxyphenyl)ethyl)-N-(4-methoxy-2-vinylphenyl)acetamide9,10-Dimethoxy-2-methoxy-7,8-dihydro-5H-benzo[2][3]azepino[2,1-a]isoindol-5-oneBBr₃, P₂O₅, CH₂Cl₂, 0 °C to rt82
3. Reduction to Lennoxamine9,10-Dimethoxy-2-methoxy-7,8-dihydro-5H-benzo[2][3]azepino[2,1-a]isoindol-5-one(±)-LennoxamineLiAlH₄, THF, 0 °C to rt91

Experimental Protocols

General Considerations

All reactions were carried out under an inert atmosphere of nitrogen or argon unless otherwise specified. Solvents were dried according to standard procedures. Reagents were purchased from commercial suppliers and used without further purification.

Protocol 1: Synthesis of the Dihydro-azepino[2,1-a]isoindol-5-one Core

This protocol describes the key intramolecular condensation reaction.

Procedure:

  • To a solution of the enamide-aldehyde precursor (1.0 eq) in anhydrous dichloromethane (DCM, 0.05 M) at 0 °C is added phosphorus pentoxide (P₂O₅, 2.0 eq).

  • Boron tribromide (BBr₃, 1.5 eq, 1.0 M solution in DCM) is then added dropwise to the stirred suspension.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, while being monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • The mixture is extracted with DCM (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to afford the desired dihydro-azepino[2,1-a]isoindol-5-one derivative.

Protocol 2: Reduction to (±)-Lennoxamine

This protocol details the final reduction step to obtain the natural product.

Procedure:

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄, 3.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C is added a solution of the dihydro-azepino[2,1-a]isoindol-5-one derivative (1.0 eq) in THF.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide (NaOH), and water at 0 °C.

  • The resulting mixture is filtered through a pad of Celite®, and the filter cake is washed with ethyl acetate.

  • The combined filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield (±)-lennoxamine.

Application to other Natural Products: Palmanine and Chilenamine

The synthetic strategy employing the this compound core has also been successfully applied to the total synthesis of other aporhoeadane alkaloids, including palmanine and chilenamine, further demonstrating the versatility of this approach.[1] The core azepinone intermediate can be functionalized and elaborated through various synthetic manipulations to access these related natural products.

Conclusion

The use of this compound derivatives, synthesized via an efficient intramolecular enamide condensation, represents a powerful and convergent strategy for the total synthesis of complex natural products. The provided protocols for the synthesis of the key azepinone intermediate and its conversion to lennoxamine offer a practical guide for researchers in the fields of organic synthesis and medicinal chemistry. This methodology opens avenues for the synthesis of a variety of analogues for structure-activity relationship (SAR) studies, contributing to the development of new therapeutic agents.

References

Application Notes and Protocols for the Purification and Isolation of Azepinone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification and isolation of azepinone compounds, a significant class of heterocyclic molecules with diverse biological activities. The following sections outline common purification techniques, including liquid-liquid extraction, column chromatography, and recrystallization, with specific examples and quantitative data to guide researchers in obtaining high-purity azepinone derivatives for further study and development.

Overview of Purification Strategies

The selection of an appropriate purification strategy for azepinone compounds depends on the specific properties of the target molecule, including its polarity, solubility, and stability, as well as the nature of the impurities present in the crude mixture. A multi-step approach combining different techniques is often necessary to achieve the desired level of purity.

A general workflow for the purification of a synthetic azepinone compound is outlined below.

Purification Workflow crude Crude Reaction Mixture ext Liquid-Liquid Extraction crude->ext Initial Cleanup chrom Column Chromatography ext->chrom Fractionation recryst Recrystallization chrom->recryst Final Polishing pure Pure Azepinone Compound recryst->pure High Purity

Application Notes and Protocols: Scale-Up Synthesis Procedures for 1,2-Dihydro-3H-azepin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes detail a scalable synthesis procedure for derivatives of 1,2-Dihydro-3H-azepin-3-one, based on published scientific literature. A direct, publicly available, scaled-up synthesis for the unsubstituted this compound is not readily found. The presented protocol is a representative example for this class of compounds.

Introduction

Azepinone scaffolds are crucial structural motifs in medicinal chemistry and drug discovery, appearing in a variety of biologically active compounds. The development of efficient and scalable synthetic routes to access these seven-membered nitrogen heterocycles is of significant interest. This document provides a detailed protocol for the synthesis of 1H-azepin-2(3H)-one derivatives, which has been demonstrated to be efficient and scalable to the gram scale. The method is based on an intramolecular cyclic condensation of tertiary enamides containing a formyl group, utilizing a Lewis acid catalyst.[1][2][3][4]

Methodology: Intramolecular Condensation for 1H-Azepin-2(3H)-one Derivatives

A highly efficient and scalable method for the synthesis of 1H-azepin-2(3H)-one derivatives involves the intramolecular condensation of tertiary enamides bearing an aldehyde functionality.[1][3][4] This reaction proceeds under mild conditions, catalyzed by Boron tribromide (BBr₃) with Phosphorus pentoxide (P₂O₅) as an additive. The reaction is believed to proceed through a nucleophilic addition of the enamide to the aldehyde, followed by a deprotonation and dehydration cascade.[1][3][4] This methodology has been successfully applied to a gram-scale synthesis, demonstrating its potential for larger-scale production.[2]

Reaction Scheme

The general transformation is depicted in the diagram below, illustrating the cyclization of a tertiary enamide-aldehyde precursor to the corresponding 1H-azepin-2(3H)-one derivative.

Figure 1. General Reaction Scheme cluster_0 Tertiary Enamide-Aldehyde Precursor cluster_1 1H-Azepin-2(3H)-one Derivative precursor precursor reagents BBr3, P2O5 DCM, 0 °C to rt precursor->reagents product product reagents->product

Caption: General reaction for the synthesis of 1H-azepin-2(3H)-one derivatives.

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the synthesis of various 1H-azepin-2(3H)-one derivatives, highlighting the efficiency and substrate scope of this methodology.

EntrySubstrateProductYield (%)Scale
1N-(1,3-dioxolan-2-ylethyl)-N-(2-formylphenyl)benzamide2-benzoyl-2,3-dihydro-1H-azepin-4(5H)-one92%0.2 mmol
2N-(2-formylphenyl)-N-(2-phenylethyl)benzamide2-benzoyl-5-phenyl-2,3-dihydro-1H-azepin-4(5H)-one95%0.2 mmol
3N-(2-formylphenyl)-N-(2-(p-tolyl)ethyl)benzamide2-benzoyl-5-(p-tolyl)-2,3-dihydro-1H-azepin-4(5H)-one96%0.2 mmol
4N-(2-formylphenyl)-N-(2-(4-methoxyphenyl)ethyl)benzamide2-benzoyl-5-(4-methoxyphenyl)-2,3-dihydro-1H-azepin-4(5H)-one93%0.2 mmol
5N-(2-formylphenyl)-N-(2-phenylethyl)benzamide2-benzoyl-5-phenyl-2,3-dihydro-1H-azepin-4(5H)-one91%Gram-scale

Data extracted from Zhu, W., Zhao, L., & Wang, M.-X. (2015). Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. The Journal of Organic Chemistry, 80(24), 12047–12057.

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure for the synthesis of 1H-azepin-2(3H)-one derivatives.

Figure 2. Experimental Workflow A Dissolve Substrate and P2O5 in DCM B Cool to 0 °C A->B C Add BBr3 solution dropwise B->C D Warm to Room Temperature C->D E Reaction Monitoring (TLC) D->E F Quench with Saturated NaHCO3 E->F Upon Completion G Extract with DCM F->G H Dry Organic Layer (Na2SO4) G->H I Concentrate in vacuo H->I J Purify by Column Chromatography I->J

Caption: Step-by-step workflow for the synthesis of 1H-azepin-2(3H)-one derivatives.

Detailed Experimental Protocol (Gram-Scale Example)

This protocol is adapted from the gram-scale synthesis of 2-benzoyl-5-phenyl-2,3-dihydro-1H-azepin-4(5H)-one.[2]

Materials and Reagents:

  • N-(2-formylphenyl)-N-(2-phenylethyl)benzamide (Substrate)

  • Phosphorus pentoxide (P₂O₅)

  • Boron tribromide (BBr₃), 1.0 M solution in Dichloromethane (DCM)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and petroleum ether (for chromatography)

Procedure:

  • To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add N-(2-formylphenyl)-N-(2-phenylethyl)benzamide (1.00 g, 2.91 mmol) and P₂O₅ (826 mg, 5.82 mmol).

  • Add 100 mL of anhydrous DCM to the flask and stir the suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a 1.0 M solution of BBr₃ in DCM (5.8 mL, 5.8 mmol) dropwise to the cooled suspension over a period of 10 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), carefully quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO₃ solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in petroleum ether) to afford the pure 2-benzoyl-5-phenyl-2,3-dihydro-1H-azepin-4(5H)-one.

Expected Outcome:

The gram-scale synthesis is reported to yield the product in high purity with a yield of approximately 91%.[2]

Proposed Reaction Mechanism

The following diagram illustrates the proposed mechanistic pathway for the BBr₃-catalyzed intramolecular condensation.

Figure 3. Proposed Reaction Mechanism A Lewis acid (BBr3) activation of the aldehyde B Nucleophilic attack of the enamide A->B C Formation of a cyclic intermediate B->C D Deprotonation C->D E Dehydration facilitated by P2O5 D->E F Product Formation E->F

Caption: Mechanistic steps of the intramolecular condensation reaction.

This document is for informational purposes only and should be used in a properly equipped laboratory by trained professionals. All chemical reactions should be performed with appropriate safety precautions.

References

Dihydroazepinones: A Versatile Scaffold for Potent Enzyme Inhibitors in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Dihydroazepinones are emerging as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of potent and selective enzyme inhibitors for a range of therapeutic targets. This class of seven-membered heterocyclic compounds offers a unique three-dimensional architecture that can be readily functionalized to achieve high-affinity interactions with the active sites of various enzymes. These application notes provide an overview of the utility of dihydroazepinones in enzyme inhibition, detailed experimental protocols, and a summary of their activity against key enzymes implicated in diseases such as cancer, cardiovascular disorders, and neurodegenerative diseases.

Application Notes

The dihydroazepinone core, particularly the 5,10-dihydro-dibenzo[b,e][1][2]diazepin-11-one skeleton, has proven to be a highly adaptable framework for the design of enzyme inhibitors. Its inherent structural features, including a lactam moiety and two flanking aromatic rings, provide multiple points for chemical modification, allowing for the fine-tuning of inhibitory potency and selectivity.

Checkpoint Kinase 1 (Chk1) Inhibition: In oncology, dihydroazepinone derivatives have been successfully developed as potent inhibitors of Chk1, a critical kinase in the DNA damage response (DDR) pathway.[1][3][4] By inhibiting Chk1, these compounds can abrogate cancer cell cycle checkpoints, sensitizing them to the effects of DNA-damaging chemotherapeutic agents. This approach represents a promising strategy to overcome drug resistance in cancer therapy.

Vasopeptidase Inhibition: Dihydroazepinone-based compounds have been explored as dual inhibitors of Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP), known as vasopeptidase inhibitors. This dual inhibition offers a synergistic effect in the management of hypertension and heart failure by simultaneously reducing the production of the vasoconstrictor angiotensin II and potentiating the effects of vasodilatory natriuretic peptides.

Cathepsin K Inhibition: Cathepsin K, a cysteine protease predominantly expressed in osteoclasts, plays a crucial role in bone resorption. Dihydroazepinone-based inhibitors of cathepsin K are being investigated as potential therapeutics for osteoporosis and other bone-related disorders. By blocking the activity of this enzyme, these inhibitors can reduce the degradation of bone matrix proteins, thereby preventing bone loss.

Other Potential Applications: The versatility of the dihydroazepinone scaffold extends to other enzyme targets. Derivatives are being investigated as inhibitors of Beta-secretase 1 (BACE1) for the treatment of Alzheimer's disease and p38 Mitogen-Activated Protein Kinase (MAPK) for inflammatory diseases.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative dihydroazepinone-based compounds against various enzyme targets.

Compound ClassTarget EnzymeInhibitor ExampleIC50/Ki ValueReference
Dihydrodibenzo-diazepinoneCheckpoint Kinase 1 (Chk1)Compound 46d4.7 nM (IC50)[4]
Dihydrodibenzo-diazepinoneCheckpoint Kinase 1 (Chk1)Compound 9a0.71-7.29 µM (IC50 against various cancer cell lines)[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental design, the following diagrams have been generated.

DNA_Damage_Response DNA_Damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Chk1 Chk1 ATM_ATR->Chk1 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk1->DNA_Repair Apoptosis Apoptosis Chk1->Apoptosis Dihydroazepinone Dihydroazepinone Inhibitor Dihydroazepinone->Chk1

Chk1 Inhibition in the DNA Damage Response Pathway.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction ACE ACE Natriuretic_Peptides Natriuretic Peptides Inactive_Peptides Inactive Peptides Natriuretic_Peptides->Inactive_Peptides NEP Vasodilation Vasodilation Natriuretic_Peptides->Vasodilation NEP NEP Dihydroazepinone Dihydroazepinone (Vasopeptidase Inhibitor) Dihydroazepinone->ACE Dihydroazepinone->NEP

Dual ACE/NEP Inhibition by Vasopeptidase Inhibitors.

Bone_Resorption_Pathway Osteoclast Osteoclast Cathepsin_K Cathepsin K Osteoclast->Cathepsin_K secretes Bone_Matrix Bone Matrix (Collagen) Bone_Resorption Bone Resorption Bone_Matrix->Bone_Resorption Cathepsin_K->Bone_Matrix degrades Dihydroazepinone Dihydroazepinone Inhibitor Dihydroazepinone->Cathepsin_K Experimental_Workflow cluster_synthesis Synthesis cluster_assay Enzyme Inhibition Assay Start Starting Materials (e.g., 2-aminobenzophenone) Reaction Cyclization Reaction Start->Reaction Purification Purification (Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Incubation Incubation with Inhibitor Characterization->Incubation Enzyme_Prep Enzyme & Substrate Preparation Enzyme_Prep->Incubation Detection Signal Detection (Fluor/Lumin/Abs) Incubation->Detection IC50 IC50 Determination Detection->IC50

References

The Versatility of 1,2-Dihydro-3H-azepin-3-one in the Synthesis of Novel Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

1,2-Dihydro-3H-azepin-3-one, a seven-membered heterocyclic ketone, serves as a versatile building block in the synthesis of a variety of fused heterocyclic systems. Its inherent reactivity, attributed to the presence of both a cyclic ketone and an enamine-like functionality, allows for the construction of novel polycyclic scaffolds with potential applications in medicinal chemistry and drug development. This application note details synthetic protocols for the preparation of thieno[3,2-b]azepines and pyrimido[4,5-b]azepines starting from this compound, based on well-established synthetic methodologies.

Introduction

Fused heterocyclic systems are of significant interest in the field of medicinal chemistry due to their diverse pharmacological activities. The azepine core, in particular, is a privileged scaffold found in numerous biologically active compounds. The strategic functionalization and annulation of the this compound ring system open avenues for the creation of novel chemical entities with unique three-dimensional architectures. This document provides detailed experimental protocols for two key transformations of this compound: the Gewald reaction for the synthesis of a fused thiophene ring and a condensation reaction with guanidine for the formation of a fused pyrimidine ring.

Application 1: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-b]azepin-8-amine via Gewald Reaction

The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur, in the presence of a base.[1][2] By utilizing this compound as the cyclic ketone component, a fused thieno[3,2-b]azepine system can be efficiently synthesized.

Experimental Protocol

Materials:

  • This compound

  • Malononitrile

  • Elemental Sulfur

  • Morpholine

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), malononitrile (1.2 eq), and elemental sulfur (1.5 eq) in ethanol (20 mL).

  • Add morpholine (2.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane (50 mL) and saturated sodium bicarbonate solution (30 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 4,5,6,7-tetrahydrothieno[3,2-b]azepin-8-amine.

Quantitative Data
EntryReactant 1Reactant 2Reactant 3BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundMalononitrileSulfurMorpholineEthanol80475-85

Diagram of Experimental Workflow:

Gewald_Reaction_Workflow start Start reactants Mix Reactants: This compound, Malononitrile, Sulfur, Morpholine in Ethanol start->reactants reflux Reflux at 80°C for 4h reactants->reflux cool Cool to Room Temperature reflux->cool evaporate Solvent Evaporation cool->evaporate partition Partition between DCM and NaHCO3(aq) evaporate->partition extract Extract Aqueous Layer with DCM partition->extract wash_dry Combine Organic Layers, Wash with Brine, Dry (Na2SO4) extract->wash_dry filter_concentrate Filter and Concentrate wash_dry->filter_concentrate purify Column Chromatography filter_concentrate->purify product 4,5,6,7-Tetrahydrothieno[3,2-b]azepin-8-amine purify->product

Workflow for the Gewald Reaction.

Application 2: Synthesis of 5,6,7,8-Tetrahydropyrimido[4,5-b]azepin-9-amine

The enamine-like character of this compound allows for its condensation with dinucleophilic reagents to form fused heterocyclic systems. The reaction with guanidine is a classic method for the construction of fused pyrimidine rings.

Experimental Protocol

Materials:

  • This compound

  • Guanidine Hydrochloride

  • Sodium Ethoxide

  • Ethanol

  • Water

  • Hydrochloric Acid (1 M)

  • Sodium Hydroxide (1 M)

  • Diethyl Ether

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (2.5 eq) in absolute ethanol (30 mL) in a 100 mL round-bottom flask under an inert atmosphere.

  • To this solution, add guanidine hydrochloride (1.5 eq) and stir for 30 minutes at room temperature.

  • Add a solution of this compound (1.0 eq) in ethanol (10 mL) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80 °C) and maintain for 6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Add water (30 mL) to the residue and neutralize with 1 M hydrochloric acid.

  • Adjust the pH to ~9 with 1 M sodium hydroxide.

  • Extract the aqueous solution with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate under reduced pressure.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 5,6,7,8-tetrahydropyrimido[4,5-b]azepin-9-amine.

Quantitative Data
EntryReactant 1Reactant 2BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundGuanidine HClNaOEtEthanol80665-75

Diagram of Synthetic Pathway:

Pyrimidine_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Azepinone 1,2-Dihydro-3H- azepin-3-one Product 5,6,7,8-Tetrahydropyrimido [4,5-b]azepin-9-amine Azepinone->Product + Guanidine Guanidine Guanidine->Product Conditions Sodium Ethoxide Ethanol, 80°C, 6h

Synthesis of a fused pyrimidine.

Conclusion

The protocols described herein demonstrate the utility of this compound as a valuable starting material for the synthesis of novel fused heterocyclic systems. The adaptability of this scaffold to well-established synthetic transformations like the Gewald reaction and condensation with guanidine provides a straightforward entry into complex molecular architectures. These methodologies offer a foundation for the exploration of new chemical space in the pursuit of novel therapeutic agents. Further investigations into the reactivity of this compound with other bifunctional reagents are encouraged to expand the library of accessible fused azepine derivatives.

References

Troubleshooting & Optimization

challenges in the multi-step synthesis of 1,2-Dihydro-3H-azepin-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the multi-step synthesis of 1,2-Dihydro-3H-azepin-3-one and its derivatives. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The main synthetic strategies for constructing the this compound core involve:

  • Intramolecular Cyclization of Tertiary Enamides: This method utilizes a Lewis acid-catalyzed intramolecular condensation of a tertiary enamide containing a formyl group to form the seven-membered ring.[1][2][3][4]

  • Photochemical Ring Expansion of Aryl Azides: This approach involves the photolysis of aryl azides to generate a nitrene intermediate, which then undergoes ring expansion in the presence of a nucleophile like water to form the azepinone structure.[5][6][7][8][9]

  • Ring Expansion of Piperidines or Pyrrolidines: Certain methods involve the expansion of smaller, more readily available heterocyclic rings to form the seven-membered azepine core.

Q2: What are the common challenges encountered in these syntheses?

A2: Researchers may face several challenges, including:

  • Low reaction yields.

  • Formation of side products and impurities.

  • Product instability during the reaction or purification.

  • The need for specific and sometimes harsh reaction conditions (e.g., high-intensity UV light, strong Lewis acids).

  • Difficulty in achieving regioselectivity and stereoselectivity in some ring expansion reactions.

Q3: How does the choice of catalyst affect the intramolecular condensation of enamides?

A3: The choice of catalyst is critical. Strong Lewis acids like Boron Tribromide (BBr₃) have been shown to be highly effective in promoting the cyclization under mild conditions.[3][4] The catalyst activates the aldehyde group, facilitating the nucleophilic attack by the enamide. The presence of an additive like Phosphorus Pentoxide (P₂O₅) can further enhance the reaction by acting as a dehydrating agent.[3][4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to no product yield in the intramolecular condensation of tertiary enamides. Ineffective catalyst or catalyst deactivation.- Ensure the use of a fresh, high-purity Lewis acid catalyst such as BBr₃. - Use an additive like P₂O₅ to remove any water that could deactivate the catalyst.[3][4] - Consider screening other Lewis acids if BBr₃ is not effective for your specific substrate.
Incomplete reaction.- Monitor the reaction progress using TLC or LC-MS. - If the reaction stalls, consider a slight increase in temperature or a longer reaction time. However, be cautious of potential side reactions.
Significant decomposition of the product during photochemical synthesis. Secondary photochemical reactions due to prolonged exposure to UV light.- Utilize a continuous flow photoreactor to precisely control the residence time of the reactants in the irradiated zone. This minimizes the decomposition of the desired product.[7][8] - Optimize the light source; for some substrates, blue light LEDs may be a milder and more effective alternative to high-power UV lamps.[5][9]
Unsuitable solvent or nucleophile.- Ensure the presence of a suitable nucleophile, such as water, to trap the ring-expanded intermediate. - The choice of solvent can also be critical; screen different solvents to find the optimal conditions for your substrate.
Difficulty in purifying the final this compound product. Product instability on silica gel.- Consider using a different stationary phase for column chromatography, such as alumina. - Alternatively, purification via crystallization or preparative HPLC might be more suitable for sensitive compounds.
Co-elution with impurities.- Adjust the solvent system for chromatography to improve separation. - If the impurity is a known side-product, try to modify the reaction conditions to minimize its formation.

Experimental Protocols

Detailed Protocol for Intramolecular Condensation of Tertiary Enamides

This protocol is adapted from a high-yield synthesis of this compound derivatives.[3][4]

Materials:

  • Tertiary enamide with a formyl group (1.0 eq)

  • Boron Tribromide (BBr₃) (1.2 eq)

  • Phosphorus Pentoxide (P₂O₅) (2.0 eq)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the tertiary enamide (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add P₂O₅ (2.0 eq).

  • Slowly add a solution of BBr₃ (1.2 eq) in dichloromethane to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated by reaction monitoring (e.g., TLC or LC-MS), typically a few hours.

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired this compound derivative.

Yields: Reported yields for this method are generally high, ranging from 71% to 96% depending on the substrate.[3][4]

Data Presentation

Table 1: Comparison of Reported Yields for Different Synthetic Methods
Synthetic Method Catalyst/Conditions Substrate Scope Reported Yield Range Reference
Intramolecular CondensationBBr₃, P₂O₅, CH₂Cl₂, rtTertiary enamides with formyl groups71-96%[3][4]
Photochemical Ring ExpansionBlue LEDs, TsOH·H₂O, THF/H₂O, rt2-Aryloxyaryl azidesModerate to good[5][9]
Photochemical Ring ExpansionContinuous flow photoreactor (FEP tubing)Aryl azides with electron-withdrawing groupsModerate to good (variable)[7][8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Dissolve enamide in anhydrous CH2Cl2 Add P2O5 start->reagents add_catalyst Add BBr3 solution at 0 °C reagents->add_catalyst stir Warm to room temp. and stir add_catalyst->stir monitor Monitor reaction (TLC/LC-MS) stir->monitor quench Quench with sat. NaHCO3 at 0 °C monitor->quench Reaction complete extract Extract with CH2Cl2 quench->extract dry Dry and concentrate extract->dry chromatography Silica gel column chromatography dry->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_photo Photochemical Synthesis cluster_enamide Enamide Condensation start Low Yield or Decomposition? check_exposure Prolonged UV exposure? start->check_exposure Photochemical check_catalyst Catalyst issue? start->check_catalyst Enamide Condensation use_flow Use continuous flow reactor to control residence time check_exposure->use_flow Yes check_light Harsh UV source? check_exposure->check_light No use_leds Switch to milder blue LEDs check_light->use_leds Yes fresh_catalyst Use fresh BBr3 and add P2O5 check_catalyst->fresh_catalyst Yes check_conditions Incomplete reaction? check_catalyst->check_conditions No optimize_time_temp Increase reaction time or temperature slightly check_conditions->optimize_time_temp Yes

Caption: Troubleshooting logic for low yield or decomposition issues.

References

improving the yield and purity of 1,2-Dihydro-3H-azepin-3-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 1,2-Dihydro-3H-azepin-3-one synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when following a Lewis acid-catalyzed cyclization approach.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I address them?

  • Answer: Low to no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Reagent Quality: Ensure the starting materials, especially the enamide and aldehyde precursors, are of high purity. Impurities can interfere with the reaction. The Lewis acid catalyst (e.g., BBr₃) is highly sensitive to moisture; ensure it is fresh and handled under anhydrous conditions. The dehydrating agent (e.g., P₂O₅) should also be dry.

    • Reaction Conditions: Strictly maintain anhydrous conditions throughout the reaction setup and execution. The presence of water can deactivate the Lewis acid catalyst and lead to unwanted side reactions. Ensure the reaction temperature is optimal for the specific substrate and catalyst system. For the BBr₃/P₂O₅ system, reactions are typically run at low temperatures (e.g., 0 °C to room temperature).

    • Catalyst Activity: The choice and handling of the Lewis acid are critical. BBr₃ is a powerful but sensitive catalyst. Consider using a freshly opened bottle or a recently purified batch. Other Lewis acids such as AlCl₃, Et₂AlCl, and BCl₃ have been reported to give moderate yields in similar reactions and could be trialed as alternatives.[1]

    • Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has not gone to completion, consider extending the reaction time or incrementally increasing the temperature.

Issue 2: Formation of Significant Byproducts and Impurities

  • Question: My final product is contaminated with significant impurities. What are the likely side reactions and how can I minimize them?

  • Answer: The formation of byproducts is often related to the reactivity of the starting materials and intermediates.

    • Aldol Condensation: Aldehydes can undergo self-condensation or condensation with the enamide starting material, leading to a complex mixture of products. To minimize this, add the aldehyde slowly to the reaction mixture containing the enamide and the Lewis acid. Maintaining a low reaction temperature can also disfavor these side reactions.

    • Decomposition: The product, this compound, or the reaction intermediates may be unstable under the reaction conditions. Ensure the work-up procedure is performed promptly after the reaction is complete. Quench the reaction carefully at a low temperature.

    • Over-dehydration or Polymerization: P₂O₅ is a strong dehydrating agent.[1][2][3][4] While it is intended to facilitate the final dehydration step of the cyclization, its high reactivity can sometimes lead to charring or polymerization, especially if the reaction is overheated. Ensure good stirring and maintain the recommended temperature.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to isolate the pure this compound from the crude reaction mixture. What purification strategies are recommended?

  • Answer: Purification of nitrogen-containing heterocyclic ketones can be challenging due to their polarity and potential for interaction with silica gel.

    • Column Chromatography: This is the most common method for purification.

      • Stationary Phase: Use silica gel as the standard stationary phase. If the product is basic and shows significant tailing, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a volatile amine, such as triethylamine (e.g., 0.1-1%).

      • Mobile Phase: A gradient elution system is often effective. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal solvent system will depend on the specific polarity of the product and impurities.

    • Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a high-purity product. Experiment with different solvent systems, such as ethanol, methanol, or mixtures of ethyl acetate and hexane.

    • Aqueous Work-up: A thorough aqueous work-up is crucial to remove the catalyst and other water-soluble byproducts before chromatographic purification. This typically involves quenching the reaction with a saturated aqueous solution of a mild base (e.g., sodium bicarbonate) and then extracting the product into an organic solvent.

Frequently Asked Questions (FAQs)

  • Question: What is a typical yield for the synthesis of this compound derivatives?

  • Answer: For the synthesis of 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives via intramolecular condensation of tertiary enamides, yields have been reported to be in the range of 71-96%.[1][2][5] The specific yield for the unsubstituted this compound will depend on the precise starting materials and reaction conditions.

  • Question: What is the role of P₂O₅ in this synthesis?

  • Answer: P₂O₅ acts as a dehydrating agent.[1][2][3][4] In the proposed reaction mechanism, after the initial nucleophilic addition of the enamide to the aldehyde and subsequent cyclization, a water molecule is eliminated to form the final azepinone ring. P₂O₅ facilitates this dehydration step, driving the reaction towards the product.

  • Question: Are there any safety precautions I should take when working with BBr₃ and P₂O₅?

  • Answer: Yes, both reagents require careful handling.

    • BBr₃ (Boron tribromide): It is a highly corrosive and moisture-sensitive liquid. It reacts violently with water to produce hydrogen bromide gas. Handle it in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • P₂O₅ (Phosphorus pentoxide): It is a powerful dehydrating agent and corrosive. It reacts exothermically with water. Avoid inhalation of dust and contact with skin and eyes. Handle it in a fume hood and wear appropriate PPE.

  • Question: Can I use a different Lewis acid catalyst?

  • Answer: While BBr₃ has been shown to be highly effective, other Lewis acids have been explored for similar transformations. AlCl₃, Et₂AlCl, and BCl₃ have been reported to provide moderate yields.[1] The optimal catalyst may vary depending on the specific substrate.

Data Summary

The following table summarizes the key quantitative data for the synthesis of 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives as reported by Wang et al.

ParameterValueReference
Catalyst BBr₃ (Boron tribromide)[1][2][5]
Additive P₂O₅ (Phosphorus pentoxide)[1][2][5]
Reported Yield Range 71-96%[1][2][5]
Reaction Conditions Mild[1][2][5]

Experimental Protocols

Key Experiment: Synthesis of this compound via Intramolecular Condensation

This protocol is adapted from the general procedure described by Wang et al. for the synthesis of related derivatives.

Materials:

  • Appropriate tertiary enamide and aldehyde precursors

  • Boron tribromide (BBr₃), 1.0 M solution in an anhydrous solvent (e.g., CH₂Cl₂)

  • Phosphorus pentoxide (P₂O₅)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the tertiary enamide precursor (1.0 eq) and P₂O₅ (2.0 eq).

  • Solvent Addition: Add anhydrous CH₂Cl₂ to dissolve the starting materials.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add the BBr₃ solution (1.2 eq) to the stirred reaction mixture.

  • Aldehyde Addition: Add the aldehyde precursor (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. The reaction time may vary from a few hours to overnight.

  • Quenching: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate).

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Combine Enamide and P₂O₅ in anhydrous CH₂Cl₂ start->setup cool Cool to 0 °C setup->cool add_catalyst Add BBr₃ cool->add_catalyst add_aldehyde Add Aldehyde add_catalyst->add_aldehyde react Stir and Monitor (TLC/LC-MS) add_aldehyde->react quench Quench with NaHCO₃ (aq) react->quench extract Extract with CH₂Cl₂ quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_reagents Check Reagents cluster_conditions Check Conditions cluster_solutions Potential Solutions start Low or No Product Yield reagent_purity Purity of Starting Materials? start->reagent_purity anhydrous_setup Anhydrous Reaction Setup? start->anhydrous_setup catalyst_activity Freshness of BBr₃? reagent_purity->catalyst_activity purify_reagents Purify/Replace Reagents reagent_purity->purify_reagents No anhydrous_reagents Anhydrous P₂O₅? catalyst_activity->anhydrous_reagents use_fresh_catalyst Use Fresh Catalyst catalyst_activity->use_fresh_catalyst No ensure_dryness Ensure Anhydrous Conditions anhydrous_reagents->ensure_dryness No temperature Correct Temperature? anhydrous_setup->temperature anhydrous_setup->ensure_dryness No reaction_time Sufficient Reaction Time? temperature->reaction_time optimize_temp Optimize Temperature temperature->optimize_temp No extend_time Extend Reaction Time reaction_time->extend_time No

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Optimization of Azepinone Ring Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the optimization of reaction conditions for azepinone ring formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of azepinone derivatives.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

  • Question: I am not getting the desired azepinone product, or the yield is very low. What are the potential causes and how can I improve it?

  • Answer: Low or no yield in azepinone ring formation can stem from several factors. Here's a systematic approach to troubleshoot this issue:

    • Catalyst Selection and Loading: The choice of catalyst is critical. For instance, in copper-catalyzed reactions, cationic Cu(I) complexes like Cu(MeCN)₄PF₆ have shown to be effective.[1] In palladium-catalyzed syntheses, Pd(OAc)₂ may give better yields than other palladium sources like Pd(PPh₃)₄ or Pd(dppf)Cl₂. Ensure the optimal catalyst loading is used; for example, decreasing catalyst loading from 10 mol% to 5 mol% can significantly reduce product yield.[1]

    • Solvent Effects: The reaction solvent plays a crucial role. Anhydrous conditions are often necessary. In a Cu(I)-catalyzed tandem amination/cyclization, dioxane was found to be a superior solvent compared to THF, toluene, or 1,2-dichloroethane (DCE).[1]

    • Reaction Temperature and Time: These parameters are interlinked and require careful optimization. A prolonged reaction time does not always lead to a better yield and may result in the formation of impurities.[1] For photochemical reactions, ensure sufficient irradiation time and appropriate light source (e.g., blue LEDs).[2]

    • Nature of Precursors: The stability and reactivity of your starting materials are paramount. For photochemical reactions involving nitrene precursors, 2-aryloxyaryl azides have been shown to perform better than phosphanimines.[2]

    • Acid/Base Additives: In certain reactions, the presence of an acid or base is essential. For instance, in a metal-free photochemical cascade reaction, the addition of an optimal amount of TsOH (50 mol%) significantly improved the product yield, whereas both lower (5 mol%) and higher (100 mol%) amounts were less effective.[2]

Issue 2: Formation of Side Products/Impurities

  • Question: My reaction is producing significant amounts of side products. How can I improve the selectivity towards the desired azepinone?

  • Answer: The formation of side products is a common challenge. Consider the following points to enhance selectivity:

    • Reaction Mechanism and Intermediates: Understanding the reaction mechanism can help identify potential side reactions. For example, in Rh(II)-catalyzed reactions of dienyltriazoles, a transient 1-imino-2-vinylcyclopropane intermediate is formed which undergoes a 1-aza-Cope rearrangement.[3] Alternative pathways could lead to different products.

    • Control of Reaction Conditions: Over-running the reaction can lead to the degradation of the desired product or the formation of byproducts. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.

    • Purity of Reagents: Ensure the purity of your starting materials, solvents, and reagents. Impurities can sometimes catalyze unwanted side reactions.

Issue 3: Scalability Issues

  • Question: The reaction works well on a small scale, but I'm facing problems when scaling up. What should I consider?

  • Answer: Scaling up a reaction from grams to kilograms presents a unique set of challenges.[4] Key considerations include:

    • Heat Transfer: Exothermic reactions that are easily managed on a small scale can become hazardous on a larger scale due to inefficient heat dissipation.[4] Ensure your reactor has adequate cooling capacity.

    • Mass Transfer and Mixing: Efficient mixing is crucial for maintaining homogeneity, especially in heterogeneous reactions. Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in side product formation and reduced yields.

    • Reagent Addition: The rate of reagent addition can significantly impact the reaction outcome. A slow and controlled addition of a reactive intermediate might be necessary on a larger scale to control the reaction rate and temperature.

    • Process Safety: A thorough safety assessment is crucial before scaling up any chemical process. Identify potential hazards and implement appropriate safety measures.[4]

Frequently Asked Questions (FAQs)

  • Question: What are the most common methods for synthesizing azepinone rings?

  • Answer: Several synthetic strategies are employed for the formation of azepinone rings. Common methods include:

    • Metal-Catalyzed Reactions: Transition metals like copper, palladium, and rhodium are widely used to catalyze ring formation.[1][3][5]

    • Photochemical Reactions: Light-induced reactions, often involving nitrene intermediates, provide a metal-free alternative for azepinone synthesis.[2][6]

    • Ring Expansion Reactions: This strategy involves the expansion of smaller rings (e.g., aziridines) to form the seven-membered azepinone core.[6]

    • Intramolecular Condensations: Cyclization of linear precursors through intramolecular condensation is another effective method.[7]

  • Question: How do I choose the right catalyst for my reaction?

  • Answer: The choice of catalyst depends on the specific reaction type and substrates. For copper-catalyzed amination/cyclization of fluorinated allenynes, Cu(MeCN)₄PF₆ was found to be highly effective.[1] For palladium-catalyzed cyclization of N-(2′-(cyanomethyl)-[1,1′-biphenyl]-2-yl) acetamide, Pd(OAc)₂ with a suitable ligand and acid co-catalyst provided the best results.[5] It is often necessary to screen a panel of catalysts and ligands to identify the optimal system for your specific transformation.

  • Question: What is the role of additives like acids or bases in these reactions?

  • Answer: Additives can play several crucial roles. In some photochemical reactions, a Brønsted acid like TsOH can significantly accelerate the reaction and improve the yield.[2][6] In palladium-catalyzed reactions, acids such as TfOH can act as co-catalysts.[5] Bases are often used to neutralize acidic byproducts or to deprotonate a substrate to generate a more reactive intermediate.

Data Presentation

Table 1: Optimization of Cu(I)-Catalyzed Azepine Synthesis [1]

EntryAmine (equiv.)Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
12.0Cu(MeCN)₄PF₆ (10)Dioxane90865
22.0Cu(MeCN)₄PF₆ (10)Dioxane901665
32.0Cu(MeCN)₄PF₆ (5)Dioxane901635
41.5Cu(MeCN)₄PF₆ (10)Dioxane801670
51.5Cu(MeCN)₄PF₆ (10)DCE801635
61.5Cu(MeCN)₄PF₆ (10)Toluene801643
71.5Cu(MeCN)₄PF₆ (10)THF701675
101.2Cu(MeCN)₄PF₆ (10)Dioxane70691 (isolated)

Table 2: Optimization of Pd(II)-Catalyzed Dibenzo[b,d]azepine Synthesis [5]

EntryCatalyst (5 mol%)Ligand (10 mol%)Acid (10 equiv.)SolventYield (%)
1Pd(acac)₂o-phenanthrolineTFANot specified65
2Pd(PPh₃)₄o-phenanthrolineTFANot specified<10
3Pd(dppf)Cl₂o-phenanthrolineTFANot specified23
4Pd(OAc)₂o-phenanthrolineTFANot specified74
8Pd(OAc)₂o-phenanthrolineTsOHNot specified77
9Pd(OAc)₂o-phenanthrolineTfOHNot specified82
11Pd(OAc)₂4,7-PhenTfOHNot specified75
12Pd(OAc)₂dpppTfOHNot specified65
13Pd(OAc)₂o-phenanthrolineTfOHDioxane75
14Pd(OAc)₂o-phenanthrolineTfOHToluene68
15Pd(OAc)₂o-phenanthrolineTfOHPEG-40085

Experimental Protocols

1. General Procedure for Cu(I)-Catalyzed Tandem Amination/Cyclization of Fluorinated Allenynes [1]

A mixture of allenyne (0.2 mmol) and the corresponding amine (1.2 equiv.) is heated in the presence of 10 mol% of Cu(MeCN)₄PF₆ catalyst in dioxane at 70 °C for 6 hours. After completion of the reaction (monitored by TLC or NMR), the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired azepine derivative.

2. General Procedure for Metal-Free Photochemical Cascade Reaction [2]

To a solution of the 2-aryloxyaryl azide (0.2 mmol) in THF (2.0 mL, 0.1 M) is added H₂O (2.0 mmol) and TsOH·H₂O (0.1 mmol). The reaction mixture is then irradiated with blue LEDs at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed in vacuo, and the crude product is purified by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Initial Checks cluster_optimization Parameter Optimization cluster_mechanistic Mechanistic Investigation cluster_solution Solution Start Low or No Product Yield Check_Reagents Verify Starting Material Purity & Integrity Start->Check_Reagents Check_Setup Inspect Reaction Setup (e.g., inert atmosphere, temperature control) Start->Check_Setup Catalyst Screen Catalysts & Ligands Check_Reagents->Catalyst Reagents OK Check_Setup->Catalyst Setup OK Solvent Test Different Solvents Catalyst->Solvent Temperature Optimize Reaction Temperature Solvent->Temperature Concentration Vary Reagent Concentrations Temperature->Concentration Additives Evaluate Effect of Additives (Acids/Bases) Concentration->Additives Side_Products Identify Side Products (NMR, MS) Additives->Side_Products Yield Still Low Optimized_Conditions Implement Optimized Conditions Additives->Optimized_Conditions Yield Improved Intermediate_Trapping Attempt to Trap Reaction Intermediates Side_Products->Intermediate_Trapping Intermediate_Trapping->Optimized_Conditions Mechanism Understood

Caption: Troubleshooting workflow for low yield in azepinone synthesis.

References

troubleshooting common side reactions in azepinone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for azepinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of azepinones, providing potential causes and recommended solutions in a straightforward question-and-answer format.

Issue 1: Low Yield of Azepinone in Beckmann Rearrangement

Question: I am performing a Beckmann rearrangement of a cyclic ketone oxime to synthesize an azepinone (e.g., caprolactam from cyclohexanone oxime), but my yields are consistently low. What are the likely causes and how can I improve them?

Answer:

Low yields in the Beckmann rearrangement are often due to suboptimal reaction conditions or the formation of side products. Here are the primary factors to investigate:

  • Incomplete Oxime Formation: The rearrangement can only proceed if the starting ketone has been efficiently converted to the oxime. Ensure your oximation step is complete before proceeding.

  • Beckmann Fragmentation: This is a common competing reaction, especially if the group α to the oxime can form a stable carbocation.[1] This fragmentation leads to the formation of nitriles and carbocation-derived products instead of the desired lactam. To minimize fragmentation, ensure a strongly acidic, protic solvent is used and that the reaction temperature is carefully controlled.

  • Side Reactions from Unreacted Ketone: If the oximation is incomplete, the remaining ketone can undergo side reactions under the acidic conditions of the rearrangement, leading to byproducts such as 2-cyclohexen-1-one and 1,2-cyclohexanedione.[2][3]

  • Suboptimal Acid Catalyst and Temperature: The choice and concentration of the acid catalyst (e.g., sulfuric acid, oleum, polyphosphoric acid) and the reaction temperature are critical.[1] Too low a temperature can lead to an incomplete reaction, while excessively high temperatures can promote side reactions and degradation. The optimal conditions are often substrate-dependent and may require empirical optimization.

Issue 2: Presence of Numerous Byproducts in the Crude Product from Beckmann Rearrangement

Question: My crude azepinone product from a Beckmann rearrangement is highly impure, showing multiple spots on TLC. What are these impurities and how can I avoid them?

Answer:

The Beckmann rearrangement, particularly of cyclohexanone oxime, is known to produce a range of impurities. The primary identified byproducts include:

  • Cyclohexanone (from incomplete oximation or hydrolysis of the oxime)

  • 2-Cyclohexen-1-one

  • 2-Hydroxycyclohexan-1-one

  • 1,2-Cyclohexanedione

  • 1,2,3,4,6,7,8,9-Octahydrophenazine[2][3]

The formation of these impurities is influenced by several factors:

  • Poor Mixing: Inadequate mixing can lead to localized "hot spots" and non-uniform concentrations of reactants and catalyst, promoting side reactions.[2]

  • Incorrect Acid-to-Oxime Ratio: A higher acid-to-oxime ratio generally reduces the formation of impurities.[3]

  • Low SO₃ Concentration (in oleum): When using oleum, a higher concentration of free SO₃ can lead to a cleaner reaction.[3]

  • High Reaction Temperature: Elevated temperatures tend to increase the rate of side reactions.

To minimize these impurities, focus on optimizing the reaction conditions as detailed in the quantitative data tables below.

Issue 3: Formation of Azo Compounds in Photochemical Azepinone Synthesis

Question: I am synthesizing an azepinone via the photolysis of an aryl azide, but I am observing a significant amount of a deeply colored byproduct, likely an azo compound. How can I prevent this?

Answer:

The formation of azo compounds is a common side reaction in the photochemical synthesis of azepinones from aryl azides. This occurs through the dimerization of the triplet nitrene intermediate.[4] To minimize the formation of this byproduct:

  • Optimize Residence Time in Flow Reactors: In a continuous flow photochemical setup, a shorter residence time can minimize secondary photochemical reactions and the dimerization of the nitrene intermediate.[4][5][6]

  • Control Substrate Concentration: The concentration of the aryl azide can influence the rate of dimerization. Optimization of the concentration may be necessary to favor the intramolecular ring expansion over the intermolecular dimerization.

  • Use of Appropriate Solvents: The choice of solvent can influence the reaction pathway. A mixture of THF and water is commonly used for the synthesis of 3H-azepinones from aryl azides.[5][6]

Issue 4: Tetrazole Formation as a Side Product in the Schmidt Reaction

Question: When attempting to synthesize an azepinone using the Schmidt reaction (ketone with hydrazoic acid), I am isolating a significant amount of a tetrazole byproduct. How can this be avoided?

Answer:

The Schmidt reaction of ketones with hydrazoic acid can indeed lead to the formation of tetrazoles as a competing side reaction. The formation of tetrazoles is favored under certain conditions. To favor the formation of the desired azepinone (lactam):

  • Control Reaction Stoichiometry: An excess of hydrazoic acid can promote the formation of tetrazoles. Careful control of the stoichiometry is crucial.

  • Reaction Temperature and Time: The kinetics of the Schmidt rearrangement versus tetrazole formation can be temperature-dependent. An investigation into the optimal temperature and reaction time for your specific substrate is recommended.

Quantitative Data on Side Reaction Control

The following tables summarize the influence of key reaction parameters on the yield of azepinone and the formation of byproducts in the Beckmann rearrangement of cyclohexanone oxime.

Table 1: Effect of Temperature on Caprolactam Yield and Impurity Formation

Temperature (°C)Caprolactam Yield (%)Key Impurity ProfileReference
120LowerHigher levels of unreacted monomer may be present due to slower reaction rates.[7]
140-160OptimalGenerally lower levels of impurities, representing a good balance between reaction rate and selectivity.[7]
>160DecreasingIncreased formation of degradation and side products.[7]

Note: The optimal temperature can vary depending on the specific catalyst and reaction setup.

Table 2: Influence of Reaction Conditions on Impurity Formation in Beckmann Rearrangement

ParameterChangeEffect on Impurity FormationReference
Stirrer SpeedIncreaseReduced[2][3]
Acid/Oxime RatioIncreaseReduced[3]
SO₃ Concentration (in oleum)IncreaseReduced[3]

Experimental Protocols

Protocol 1: Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam

This protocol is a representative example and may require optimization for specific laboratory conditions.

  • Oxime Formation:

    • Dissolve cyclohexanone in a suitable solvent such as aqueous ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide (or another suitable base) portion-wise while maintaining the temperature below 40°C.

    • Stir the mixture for 1-2 hours until the reaction is complete (monitored by TLC or GC).

    • Isolate the cyclohexanone oxime by filtration or extraction.

  • Beckmann Rearrangement:

    • Carefully add concentrated sulfuric acid or oleum to a reaction vessel equipped with a mechanical stirrer and a thermometer, and cool it in an ice bath.

    • Slowly add the dried cyclohexanone oxime to the cooled acid with vigorous stirring, ensuring the temperature does not exceed the desired setpoint (e.g., 80-120°C, depending on the acid system).

    • After the addition is complete, continue stirring at the set temperature for the optimized reaction time (typically 30-60 minutes).

    • Carefully quench the reaction mixture by pouring it onto crushed ice.

    • Neutralize the solution with a base (e.g., ammonia) to precipitate the crude ε-caprolactam.

    • Filter, wash, and dry the crude product.

    • Purify the ε-caprolactam by recrystallization or vacuum distillation.

Protocol 2: Photochemical Synthesis of 3H-Azepinones from Aryl Azides in a Continuous Flow Reactor

This protocol is adapted from a continuous flow synthesis and should be performed with appropriate photochemical safety precautions.

  • Preparation of the Reactant Solution:

    • Prepare a solution of the desired aryl azide in a mixture of THF and water (e.g., a 4:3 ratio). A typical concentration is around 0.030 M.[5][6]

  • Photochemical Reaction:

    • Use a continuous flow photoreactor equipped with a suitable UV lamp and tubing made of a UV-transparent material like FEP (fluorinated ethylene polymer).

    • Pump the reactant solution through the reactor at a flow rate calculated to achieve the desired residence time (e.g., 15-30 minutes).[4][5][6] The optimal residence time will depend on the substrate and reactor setup.

    • Collect the output from the reactor.

  • Work-up and Purification:

    • Remove the solvents from the collected solution under reduced pressure.

    • Purify the resulting crude 3H-azepinone by column chromatography or another suitable method.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_analysis Problem Analysis cluster_beckmann Beckmann Rearrangement cluster_photochemical Photochemical Synthesis cluster_solutions Solutions start Low Yield or High Impurity in Azepinone Synthesis identify_synthesis Identify Synthesis Method (e.g., Beckmann, Photochemical) start->identify_synthesis analyze_byproducts Analyze Byproducts (TLC, GC-MS, NMR) identify_synthesis->analyze_byproducts check_oxime Incomplete Oxime Formation? analyze_byproducts->check_oxime Beckmann check_dimerization Azo Compound Formation? analyze_byproducts->check_dimerization Photochemical check_fragmentation Beckmann Fragmentation? check_oxime->check_fragmentation No optimize_oximation Optimize Oximation Step check_oxime->optimize_oximation Yes check_conditions Suboptimal Conditions? (Temp, Acid, Mixing) check_fragmentation->check_conditions No adjust_beckmann Adjust Beckmann Conditions: - Control Temperature - Optimize Acid Ratio - Improve Mixing check_fragmentation->adjust_beckmann Yes check_conditions->adjust_beckmann optimize_photo Adjust Photochemical Conditions: - Optimize Residence Time - Adjust Concentration check_dimerization->optimize_photo

Caption: Troubleshooting workflow for azepinone synthesis.

Beckmann_Rearrangement_Mechanism cluster_main_pathway Main Reaction Pathway cluster_side_reactions Side Reactions ketone Cyclic Ketone oxime Cyclic Ketone Oxime ketone->oxime H₂NOH protonated_oxime Protonated Oxime oxime->protonated_oxime H⁺ nitrilium_ion Nitrilium Ion Intermediate protonated_oxime->nitrilium_ion Rearrangement fragmentation Beckmann Fragmentation (Nitrile Products) protonated_oxime->fragmentation azepinone Azepinone (Lactam) nitrilium_ion->azepinone H₂O other_byproducts Other Byproducts (e.g., Octahydrophenazine) nitrilium_ion->other_byproducts

Caption: Beckmann rearrangement mechanism with side reaction pathways.

Purification_Strategy start Crude Azepinone Product polarity_check Difference in Polarity between Azepinone and Byproducts? start->polarity_check volatility_check Difference in Volatility? polarity_check->volatility_check No chromatography Column Chromatography polarity_check->chromatography Yes solubility_check Difference in Solubility? volatility_check->solubility_check No distillation Vacuum Distillation volatility_check->distillation Yes recrystallization Recrystallization solubility_check->recrystallization Yes no_simple_separation Consider Derivatization or Alternative Purification solubility_check->no_simple_separation No

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: Refining Purification Methods for Difficult-to-Separate Azepinone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting the purification of challenging azepinone isomers. Due to the limited publicly available data specifically on azepinone isomer separation, this guide leverages established methodologies for separating isomers of other pharmacologically relevant heterocyclic compounds, which are directly applicable to azepinones.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating azepinone isomers?

A1: Azepinone isomers, like other isomers, possess identical molecular formulas and often very similar physicochemical properties, making their separation difficult.[1] The primary challenges include:

  • Enantiomers: These stereoisomers are mirror images and have identical properties in an achiral environment, requiring chiral-specific separation methods.[2]

  • Diastereomers: While they have different physical properties, these can be very slight, leading to co-elution in standard chromatographic systems.

  • Positional Isomers: Variations in the substitution pattern on the azepinone ring can lead to very similar polarities and boiling points, complicating separation by conventional methods.[3]

  • Geometric (Cis/Trans) Isomers: These isomers can have subtle differences in their spatial arrangement, requiring high-resolution techniques for effective separation.[3]

Q2: Which chromatographic techniques are most effective for azepinone isomer separation?

A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques.[4][5]

  • Normal-Phase HPLC: Often provides better selectivity for positional isomers.[6]

  • Reversed-Phase HPLC with Chiral Stationary Phases (CSPs): The method of choice for separating enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly versatile.[5]

  • Supercritical Fluid Chromatography (SFC): Offers advantages in terms of speed, reduced solvent consumption, and is highly effective for preparative chiral separations.[5][7]

  • Counter-Current Chromatography (CCC): A liquid-liquid chromatography technique that can be effective for preparative-scale separations of isomers without a solid stationary phase.[5][8]

Q3: How do I select the appropriate chiral stationary phase (CSP) for my azepinone enantiomers?

A3: CSP selection is often empirical. A screening approach using a set of columns with different chiral selectors is the most efficient strategy.[7] Commonly used CSPs for drug-like molecules include:

  • Polysaccharide-based: Amylose and cellulose derivatives (e.g., Chiralpak® AD-H, Chiralcel® OJ) are broadly applicable.[5]

  • Pirkle-type (brush-type) selectors. [8]

  • Macrocyclic glycopeptides. [8]

  • Cyclodextrins. [8]

Q4: Can I use crystallization to separate azepinone diastereomers?

A4: Yes, diastereomeric crystallization is a viable method. Diastereomers have different solubilities, which can be exploited for separation. The process typically involves reacting a racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization.[7]

Troubleshooting Guides

HPLC/SFC Separation Issues
Problem Potential Cause(s) Suggested Solution(s)
Poor Resolution of Isomers - Inappropriate column/stationary phase.- Mobile phase is not optimized.- Temperature fluctuations.- Screen different chiral or achiral columns.- Adjust mobile phase composition (e.g., modifier percentage, additive).- Use a column thermostat for consistent temperature.
Peak Tailing - Secondary interactions with the stationary phase.- Column overload.- Column degradation.- Add a competing amine or acid to the mobile phase.- Reduce sample concentration/injection volume.- Replace the column.[9]
Peak Splitting - Column void or channeling.- Blocked inlet frit.- Sample solvent incompatible with the mobile phase.- Replace the column.- Back-flush the column (if permissible).- Dissolve the sample in the mobile phase.[9]
Irreproducible Retention Times - Inconsistent mobile phase preparation.- System leaks.- Column equilibration is insufficient.- Ensure accurate mobile phase composition and degassing.- Check for leaks in fittings and pump seals.- Increase column equilibration time between injections.
Crystallization Issues
Problem Potential Cause(s) Suggested Solution(s)
No Crystal Formation - Solution is too dilute.- Inappropriate solvent.- Presence of impurities inhibiting crystallization.- Concentrate the solution slowly.- Screen a variety of solvents with different polarities.- Pre-purify the sample to remove impurities.
Oiling Out - Solution is too concentrated or cooled too quickly.- High impurity levels.- Dilute the solution slightly and allow for slower cooling.- Use a different solvent system.
Poor Diastereomeric Purity - Co-crystallization of both diastereomers.- Incomplete separation of crystals from the mother liquor.- Re-crystallize the product multiple times.- Ensure efficient filtration and washing of the crystals.

Quantitative Data from Analogous Separations

The following tables present quantitative data from published separations of isomers of heterocyclic compounds, which can serve as a reference for what to expect in azepinone isomer purifications.

Table 1: Chiral HPLC Separation of Entacapone (E)- and (Z)-Isomers [4]

ParameterValue
Column Gemini C18 (50mm x 4.6mm, 5µm)
Mobile Phase 1% Formic Acid: Methanol (50:50, v/v)
Resolution Factor (Rs) 3.0
Selectivity Factor (α) 2.0
Capacity Factor (k') (E)-isomer 2.6
Capacity Factor (k') (Z)-isomer 1.3

Table 2: Preparative HSCCC Separation of Coumaroylspermidine cis-trans Isomers

IsomerPurity (%)
N¹, N⁵, N¹⁰-(E)-tri-p-coumaroylspermidine (EEE) 95.5
N¹(E)-N⁵-(Z)-N¹⁰-(E)-tri-p-coumaroylspermidine (EZE) 98.1
N¹(Z)-N⁵-(Z)-N¹⁰-(E)-tri-p-coumaroylspermidine (ZZE) 97.5
N¹,N⁵,N¹⁰-(Z)-tri-p-coumaroylspermidine (ZZZ) 96.2

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for Azepinone Enantiomers
  • Sample Preparation: Dissolve the racemic azepinone sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Column Screening:

    • Screen a minimum of four different chiral stationary phases (e.g., amylose-based, cellulose-based, Pirkle-type).

    • Use a generic gradient method for the initial screen. For normal phase, a typical mobile phase would be n-Hexane/Ethanol. For reversed-phase, Acetonitrile/Water is common.

  • Method Optimization:

    • Select the CSP that shows the best initial separation.

    • Optimize the mobile phase composition by varying the ratio of the strong and weak solvents to improve resolution.

    • Investigate the effect of additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) at low concentrations (0.1%).

    • Optimize the column temperature (e.g., 25°C, 30°C, 35°C, 40°C) to fine-tune selectivity.

    • Adjust the flow rate to balance resolution and analysis time.

Protocol 2: Diastereomeric Salt Crystallization for Chiral Azepinones
  • Resolving Agent Selection: Choose a commercially available, enantiomerically pure resolving agent that will form a salt with the azepinone derivative (e.g., a chiral acid like tartaric acid or a chiral amine like (R)-(+)-α-phenylethylamine).

  • Salt Formation:

    • Dissolve the racemic azepinone in a suitable solvent (e.g., ethanol, methanol, or acetone).

    • Add an equimolar amount of the resolving agent.

    • Stir the solution at room temperature or with gentle heating to ensure complete salt formation.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4°C) to induce crystallization.

    • If no crystals form, try slowly adding a non-solvent to decrease the solubility of the diastereomeric salt.

  • Isolation and Purification:

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Analyze the diastereomeric purity of the crystals using HPLC or NMR.

    • The mother liquor can be processed to isolate the other diastereomer.

  • Liberation of the Free Azepinone:

    • Dissolve the purified diastereomeric salt in a suitable solvent.

    • Add a base (if a chiral acid was used) or an acid (if a chiral amine was used) to break the salt and liberate the free azepinone enantiomer.

    • Extract the enantiomerically enriched azepinone into an organic solvent and purify further if necessary.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_screening Separation Method cluster_analysis Analysis & Purification racemic_sample Racemic Azepinone Mixture chiral_hplc Chiral HPLC/SFC racemic_sample->chiral_hplc crystallization Diastereomeric Crystallization racemic_sample->crystallization analysis Purity Analysis (HPLC, NMR) chiral_hplc->analysis crystallization->analysis isomer1 Isolated Isomer 1 analysis->isomer1 Fraction 1 isomer2 Isolated Isomer 2 analysis->isomer2 Fraction 2

Caption: General workflow for the separation of azepinone isomers.

troubleshooting_logic start Poor Isomer Resolution? check_column Is the column appropriate? start->check_column Yes screen_columns Screen different stationary phases check_column->screen_columns No check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes screen_columns->check_mobile_phase optimize_mp Adjust solvent ratio and additives check_mobile_phase->optimize_mp No check_temp Is temperature controlled? check_mobile_phase->check_temp Yes optimize_mp->check_temp use_thermostat Use a column thermostat check_temp->use_thermostat No success Resolution Achieved check_temp->success Yes use_thermostat->success

References

addressing stability and degradation issues of 1,2-Dihydro-3H-azepin-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Dihydro-3H-azepin-3-one. The information provided is based on general chemical principles of related functional groups, as specific stability and degradation data for this compound are limited in published literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its structure, which contains a vinylogous amide (an enamine-ketone system within a seven-membered ring), the primary stability concerns for this compound are susceptibility to hydrolysis, particularly under acidic or basic conditions, and potential photodegradation. The lactam-like character of the molecule suggests that the ring may be opened through hydrolysis.

Q2: How should I properly store this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. It is advisable to store it as a solid under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen. For solutions, it is recommended to use anhydrous aprotic solvents and store them at low temperatures (e.g., -20°C).

Q3: What are the likely degradation products of this compound?

A3: The most probable degradation pathway is the hydrolysis of the vinylogous amide bond, which would lead to the opening of the seven-membered ring. This would result in the formation of an amino acid derivative. The specific structure of the degradation product would depend on the conditions of hydrolysis.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent experimental results Degradation of this compound during the experiment.Prepare fresh solutions of the compound for each experiment. Use anhydrous solvents and maintain a neutral pH if possible. Protect the experimental setup from light.
Appearance of unexpected peaks in analytical data (e.g., HPLC, NMR) Formation of degradation products.Analyze the sample immediately after preparation. If storage is necessary, keep it at low temperatures and under an inert atmosphere. Compare the analytical data of a fresh sample with an aged sample to identify degradation peaks.
Loss of biological activity of the compound The compound has degraded over time.Check the purity of the compound before use. If degradation is suspected, purify the compound or use a fresh batch.
Color change of the compound or solution Potential oxidation or polymerization.Store the compound under an inert atmosphere and protect it from light. Avoid using solvents that can promote oxidation.

Stability Data (Illustrative Examples)

The following tables present hypothetical stability data for this compound under various conditions. This data is intended to be illustrative and should be confirmed by experimental studies.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C

pHHalf-life (t½) in hours
312
548
7120
936

Table 2: Effect of Temperature on the Stability of this compound in a Neutral Aqueous Buffer (pH 7)

Temperature (°C)Half-life (t½) in hours
4500
25120
3748
5018

Experimental Protocols

Protocol 1: Determination of pH-Dependent Stability

Objective: To assess the stability of this compound at different pH values.

Methodology:

  • Prepare a series of aqueous buffer solutions with pH values ranging from 3 to 9.

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Add a small aliquot of the stock solution to each buffer to achieve a final concentration of 10 µg/mL.

  • Incubate the solutions at a constant temperature (e.g., 25°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours), withdraw an aliquot from each solution.

  • Analyze the concentration of the remaining this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the half-life (t½) at each pH by plotting the natural logarithm of the concentration versus time.

Protocol 2: Analysis of Thermal Degradation

Objective: To evaluate the thermal stability of this compound.

Methodology:

  • Prepare a solution of this compound in a neutral aqueous buffer (pH 7).

  • Divide the solution into several aliquots and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C, and 50°C).

  • At specified time intervals, take samples from each temperature condition.

  • Immediately cool the samples to halt further degradation and analyze the concentration of the parent compound by HPLC.

  • Determine the degradation rate constant and half-life at each temperature.

Visualizations

Hydrolysis_Pathway Compound This compound Intermediate Hemiaminal Intermediate Compound->Intermediate H₂O / H⁺ or OH⁻ Degradation_Product Ring-Opened Product (Amino Acid Derivative) Intermediate->Degradation_Product Ring Opening Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compound Prepare Stock Solution of This compound Spike Spike Compound into Buffers Prep_Compound->Spike Prep_Buffers Prepare Buffers at Different pH Values Prep_Buffers->Spike Incubate_Temp Incubate at Controlled Temperatures Spike->Incubate_Temp Time_Points Sample at Various Time Points Incubate_Temp->Time_Points HPLC_Analysis Analyze by HPLC Time_Points->HPLC_Analysis Data_Processing Process Data and Calculate Half-life HPLC_Analysis->Data_Processing Troubleshooting_Logic Start Inconsistent Results? Check_Freshness Using Freshly Prepared Solutions? Start->Check_Freshness Check_pH Is pH Controlled? Check_Freshness->Check_pH Yes Solution_Bad Prepare Fresh Solutions Check_Freshness->Solution_Bad No Check_Light Protected from Light? Check_pH->Check_Light Yes Solution_pH Use Buffered Solutions Check_pH->Solution_pH No Solution_Good Results Consistent Check_Light->Solution_Good Yes Solution_Light Protect Experiment from Light Check_Light->Solution_Light No

Technical Support Center: Stereoselective Reactions of 1,2-Dihydro-3H-azepin-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the stereoselectivity of reactions involving 1,2-Dihydro-3H-azepin-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high stereoselectivity with this compound?

A1: The primary challenges stem from the conformational flexibility of the seven-membered ring and the nature of the enamine/imine moiety. The flexible ring can adopt multiple low-energy conformations, making it difficult for a chiral catalyst or reagent to distinguish between the two faces of the double bond. Additionally, the reactivity of the substrate is highly dependent on reaction conditions, which can influence the formation of different isomers.[1]

Q2: I am observing poor enantioselectivity in the reduction of the C=N double bond. What catalytic systems are recommended?

A2: For the asymmetric reduction of cyclic imines and enamines, several strategies have proven effective for related structures. One highly successful approach is the use of iridium-catalyzed asymmetric transfer hydrogenation. For dihydrodibenzo-fused azepines, chiral iridium diamine catalysts with a formic acid/triethylamine (HCOOH/NEt₃) mixture as the hydrogen source have achieved excellent enantioselectivity (82–99% ee).[2] Another promising avenue is the use of biocatalysts, such as enantioselective imine reductases (IREDs), which can offer high stereoselectivity under mild reaction conditions.

Q3: How can I control diastereoselectivity when there is a pre-existing chiral center in my this compound derivative?

A3: When a chiral center is already present, the reaction becomes diastereoselective. The existing stereocenter can direct the approach of the reagent to one face of the molecule. This is known as substrate-controlled diastereoselectivity. To enhance this, you can:

  • Utilize bulky protecting groups: Attaching a bulky protecting group to a nearby functional group can sterically hinder one face of the azepinone ring, forcing the reagent to attack from the less hindered side.

  • Employ chelating reagents: If there is a nearby Lewis basic group (e.g., a hydroxyl or ether), using a Lewis acidic reagent that can chelate to both that group and the reacting carbonyl or imine can lock the conformation and lead to a single diastereomer.

  • Catalyst control: In cases where the substrate's inherent preference is low or undesired, a powerful chiral catalyst can override the substrate's bias and enforce its own facial selectivity.

Q4: My reaction is producing a mixture of constitutional isomers (regioisomers) instead of the desired stereoisomers. What could be the cause?

A4: The formation of regioisomers suggests that the reagent is reacting at different positions on the molecule. This can be particularly prevalent in reactions like hydroboration. The regioselectivity of such reactions is influenced by both electronic and steric factors.[1] If you are experiencing poor regioselectivity, consider modifying the electronic properties of the substrate or using a catalyst known to favor a specific regioisomer. For instance, rhodium-catalyzed hydroboration has been shown to alter the regioselectivity compared to standard conditions for some tetrahydroazepines, although it may sometimes compete with a hydrogenation pathway.[1]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) in Asymmetric Reduction
Symptom Possible Cause Suggested Solution
Low ee (<50%)Ineffective chiral catalyst or ligand.1. Screen a panel of chiral ligands for your metal catalyst. For iridium, consider various chiral diamines. 2. Switch to a different catalytic system, such as a whole-cell biocatalyst (e.g., imine reductase).
Non-optimal reaction temperature.1. Lower the reaction temperature. Asymmetric reactions often show higher selectivity at lower temperatures. 2. Perform a temperature screen from -78°C to room temperature to find the optimum.
Incorrect solvent.1. The polarity and coordinating ability of the solvent can significantly impact enantioselectivity. 2. Screen a range of solvents (e.g., polar aprotic like THF, DCM; polar protic like EtOH; nonpolar like toluene). For some cobalt-catalyzed radical additions to imines, polar protic solvents like ethanol have been shown to improve both yield and enantioselectivity.[3][4]
Interference from additives or impurities.1. Ensure all reagents and solvents are pure and dry. 2. If using additives (e.g., a base), consider its impact on the catalyst. For instance, in some radical additions, the choice of base (e.g., Et₃N vs. pempidine) can affect both yield and ee.[3][4]
Issue 2: Poor Diastereomeric Ratio (dr) in Functionalization Reactions
Symptom Possible Cause Suggested Solution
Low dr (~1:1)Low facial selectivity due to ring flexibility.1. Lower the reaction temperature to reduce the conformational mobility of the azepine ring. 2. Introduce a bulky substituent or protecting group to create a greater steric bias between the two faces of the ring.
Catalyst and substrate control are mismatched.1. If the chiral catalyst is opposing the inherent facial bias of the substrate, it can lead to poor selectivity. 2. Try using the enantiomer of the catalyst to see if it works in concert with the substrate's bias (matched case) or screen for a different catalyst class altogether.
Reaction mechanism involves intermediates that scramble stereochemistry.1. If the reaction proceeds through a planar intermediate (like a carbocation), stereoselectivity can be lost.[1] 2. Consider switching to a reaction mechanism that is stereospecific or has a more concerted transition state.

Experimental Protocols

Protocol: Asymmetric Transfer Hydrogenation of a this compound Derivative

This protocol is adapted from methodologies developed for analogous dihydrodibenzo-fused azepines and serves as a starting point for optimization.[2]

Materials:

  • This compound substrate

  • Chiral Iridium Catalyst (e.g., (S,S)-Ts-DENEB-Ir(Cp*))

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous, degassed solvent (e.g., Dichloromethane - DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Hydrogen Source: In a separate vial under an inert atmosphere, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the this compound substrate (1.0 eq) and the chiral iridium catalyst (0.01 - 0.05 eq).

  • Solvent and Reagent Addition: Add anhydrous, degassed DCM to dissolve the substrate and catalyst. Stir the solution for 10 minutes. Then, add the HCOOH/NEt₃ mixture (5.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (start with room temperature and optimize by cooling if necessary). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with a saturated solution of NaHCO₃. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess (ee) of the product using chiral HPLC.

Visualizations

Logical Troubleshooting Workflow for Low Stereoselectivity

troubleshooting_workflow start Low Stereoselectivity Observed q1 Is the reaction enantioselective or diastereoselective? start->q1 enantio Enantioselective Issue (Low ee) q1->enantio Enantio diastereo Diastereoselective Issue (Low dr) q1->diastereo Diastereo check_catalyst Check Catalyst System enantio->check_catalyst check_sterics Analyze Steric Hindrance diastereo->check_sterics optimize_temp Optimize Temperature check_catalyst->optimize_temp optimize_solvent Optimize Solvent optimize_temp->optimize_solvent end Improved Stereoselectivity optimize_solvent->end check_chelation Consider Chelation Control check_sterics->check_chelation check_catalyst_match Evaluate Catalyst/Substrate Mismatch check_chelation->check_catalyst_match check_catalyst_match->end

Caption: A decision-making workflow for troubleshooting poor stereoselectivity.

Experimental Workflow for Asymmetric Transfer Hydrogenation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_h_source Prepare HCOOH/NEt₃ (5:2 mixture) add_h_source Add HCOOH/NEt₃ prep_h_source->add_h_source setup Combine Substrate & Catalyst under Inert Atmosphere add_solvent Add Anhydrous Solvent (DCM) setup->add_solvent add_solvent->add_h_source react Stir at Set Temperature add_h_source->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with NaHCO₃ monitor->quench extract Extract with DCM quench->extract purify Purify via Chromatography extract->purify analyze Analyze ee by Chiral HPLC purify->analyze

Caption: Step-by-step workflow for the asymmetric transfer hydrogenation protocol.

References

Technical Support Center: Catalyst Selection and Optimization for Efficient Azepinone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of azepinones.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for azepinone synthesis?

Several catalytic systems are employed for azepinone synthesis, with the choice depending on the desired substrate scope and reaction mechanism. Common approaches include:

  • Metal-Catalyzed Reactions: Transition metals like palladium, rhodium, and copper are frequently used. Palladium catalysts are effective in various reactions, including borylation-Suzuki coupling, intramolecular Heck coupling, and C-H functionalization to construct the azepinone core.[1] Rhodium(II) catalysts are known to facilitate the synthesis of fused azepine derivatives from dienyltriazoles through a sequential cyclopropanation/1-aza-Cope rearrangement.[2] Copper(I) catalysts, such as Cu(MeCN)4PF6, have been successfully used in tandem amination/cyclization reactions of fluorinated allenynes to produce functionalized azepines.[3]

  • Photochemical Reactions: Metal-free photochemical cascade reactions offer a mild alternative for synthesizing azepinone derivatives.[4][5][6] This method often involves the generation of a nitrene intermediate from precursors like 2-aryloxyaryl azides under blue light irradiation, followed by annulation and ring expansion.[4][6]

  • Other Synthetic Methods: Traditional methods may involve ring expansion of smaller heterocyclic compounds or cyclization of linear precursors.[7]

Q2: How do I choose the optimal catalyst for my specific azepinone synthesis?

The selection of an optimal catalyst depends on several factors, including the starting materials, the desired azepinone structure, and the reaction pathway. For instance, in the synthesis of fused dihydroazepines from dienyltriazoles, Rh₂(esp)₂ has been shown to be a highly effective catalyst.[2] For the synthesis of CF₃-containing azepine-2-carboxylates from allenynes, a cationic Cu(I) complex like Cu(MeCN)₄PF₆ is a competent choice.[3] When aiming for a metal-free approach, photochemical methods using a Brønsted acid catalyst with a suitable nitrene precursor can be advantageous.[5][6]

Q3: What are the key reaction parameters to optimize for efficient azepinone synthesis?

Key parameters to optimize include:

  • Catalyst Loading: The amount of catalyst can significantly impact reaction efficiency. For example, in a Cu(I)-catalyzed reaction, decreasing the catalyst loading from 10 mol% to 5 mol% resulted in a notably lower conversion.[3]

  • Solvent: The choice of solvent can influence reaction kinetics and product yield. In the Cu(I)-catalyzed synthesis of azepine derivatives, dioxane was found to be the optimal solvent compared to THF, toluene, and DCE.[3]

  • Temperature: Reaction temperature plays a crucial role. For the Cu(I)-catalyzed amination/cyclization, 70°C was identified as the optimal temperature.[3]

  • Reaction Time: The duration of the reaction should be optimized to maximize product formation while minimizing byproduct formation.

Troubleshooting Guides

Problem 1: Low Product Yield
Potential Cause Troubleshooting Steps
Suboptimal Catalyst Screen a variety of catalysts known for similar transformations. For example, if a Rh(II)-catalyzed reaction is underperforming, consider different rhodium catalysts such as Rh₂(OAc)₄, Rh₂(oct)₄, or Rh₂(esp)₂.[2]
Incorrect Solvent Perform solvent screening. A solvent that facilitates the dissolution of all reactants and is compatible with the catalyst system should be chosen. For instance, in a Cu(I)-catalyzed reaction, dioxane proved superior to other solvents like THF and toluene.[3]
Inappropriate Reaction Temperature Optimize the reaction temperature. A temperature gradient experiment can help identify the optimal condition. For some reactions, a lower temperature might be necessary to prevent byproduct formation.[3]
Catalyst Deactivation Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) if the catalyst is sensitive to air or moisture. Use freshly distilled and dry solvents.
Insufficient Reaction Time Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time.
Problem 2: Poor Diastereoselectivity
Potential Cause Troubleshooting Steps
Ineffective Chiral Ligand or Catalyst In asymmetric synthesis, the choice of the chiral ligand or catalyst is critical. For Rh(II)-catalyzed reactions, the use of a bulky ligand like esp (α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid) on the rhodium center can significantly improve diastereoselectivity.[2]
Reaction Temperature Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the transition state leading to the desired diastereomer.
Solvent Effects The polarity of the solvent can influence the transition state geometry. Experiment with a range of solvents with varying polarities.
Problem 3: Formation of Undesired Byproducts
Potential Cause Troubleshooting Steps
Side Reactions Analyze the byproducts to understand the competing reaction pathways. Adjusting the reaction conditions, such as temperature or the addition rate of reagents, can help minimize side reactions.
Decomposition of Reactants or Products Ensure the reaction temperature is not too high, which could lead to the decomposition of sensitive functional groups. The use of milder reaction conditions, such as those in photochemical synthesis, can be beneficial.[4]
Catalyst-Induced Side Reactions Consider switching to a different catalyst or modifying the existing catalyst system. For example, in some cases, a catalyst-free approach might be a viable alternative.[2]

Data Presentation

Table 1: Optimization of Reaction Conditions for Cu(I)-Catalyzed Synthesis of Azepine Derivative 3a [3]

EntryAmine (equiv.)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
12.0Cu(MeCN)₄PF₆ (10)Dioxane90865
22.0Cu(MeCN)₄PF₆ (10)THF701675
32.0Cu(MeCN)₄PF₆ (5)Dioxane90835
41.5Cu(MeCN)₄PF₆ (10)Dioxane70885
51.2Cu(MeCN)₄PF₆ (10)Dioxane70691 (65 isolated)
61.5Cu(MeCN)₄PF₆ (10)Toluene801643
71.5Cu(MeCN)₄PF₆ (10)DCE801635
82.0CuI (10)Dioxane908NR
92.0CuCl (10)Dioxane908NR
102.0-Dioxane9016NR

NR = No Reaction

Experimental Protocols

General Procedure for Rh(II)-Catalyzed Synthesis of Fused Dihydroazepines [2]

A solution of the dienyltriazole substrate (0.2 mmol) in anhydrous 1,2-dichloroethane (DCE) (2.0 mL) is prepared in a sealed tube. The Rh(II) catalyst (e.g., Rh₂(esp)₂, 2 mol%) is added, and the tube is sealed. The reaction mixture is then heated to 80 °C and stirred for the specified time (typically 1-3 hours). After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired fused dihydroazepine product.

Optimized Protocol for Cu(I)-Catalyzed Synthesis of CF₃-Containing Azepine-2-Carboxylate Derivatives [3]

To a solution of allenyne (0.2 mmol) and the corresponding amine (1.2 equiv.) in dioxane (3 mL) is added Cu(MeCN)₄PF₆ (10 mol%). The reaction mixture is then heated at 70 °C for 6 hours. After completion of the reaction (monitored by ¹⁹F NMR), the solvent is evaporated under reduced pressure. The residue is purified by column chromatography to yield the pure azepine derivative.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Prepare solution of dienyltriazole in DCE add_catalyst Add Rh(II) catalyst start->add_catalyst seal_tube Seal reaction tube add_catalyst->seal_tube heat Heat to 80°C and stir seal_tube->heat cool Cool to room temperature heat->cool evaporate Remove solvent in vacuo cool->evaporate chromatography Purify by column chromatography evaporate->chromatography product Fused Dihydroazepine chromatography->product

Caption: Experimental workflow for the Rh(II)-catalyzed synthesis of fused dihydroazepines.

logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Steps problem Low Product Yield cause1 Suboptimal Catalyst problem->cause1 cause2 Incorrect Solvent problem->cause2 cause3 Inappropriate Temperature problem->cause3 cause4 Catalyst Deactivation problem->cause4 solution1 Screen Catalysts cause1->solution1 solution2 Solvent Screening cause2->solution2 solution3 Optimize Temperature cause3->solution3 solution4 Use Inert Atmosphere & Dry Solvents cause4->solution4

Caption: Troubleshooting logic for addressing low product yield in azepinone synthesis.

References

Technical Support Center: Computational Modeling for Synthetic Challenges

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Computational Modeling in Synthetic Chemistry. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the application of computational models to predict and resolve synthetic challenges.

Frequently Asked Questions (FAQs)

General Concepts

Q1: What is the primary role of computational chemistry in drug design and discovery?

Computational chemistry utilizes computer simulations and physics-based algorithms to study the chemical interactions of molecules and atoms.[1] In the context of drug discovery, it plays a crucial role in developing new molecules, predicting their properties (such as activity, solubility, and toxicity), and optimizing potential drug candidates before they are synthesized and tested in a laboratory.[1][2] This approach accelerates the design-make-test-analyze (DMTA) cycle, saving significant time and resources.[3]

Q2: What are the main approaches in computational drug design?

There are two primary approaches:

  • Structure-Based Drug Design (SBDD): This method relies on the known 3D structure of the target protein, typically obtained through techniques like X-ray crystallography or NMR spectroscopy.[4] By understanding the specific interactions between a ligand and its target, researchers can design more potent and selective drug candidates.[4]

  • Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD is employed. This approach focuses on the properties of known molecules that bind to the target to develop a model that can predict the activity of new, untested compounds.[4]

Model Performance and Reliability

Q3: My reaction prediction model is giving strange or erroneous results. What could be the cause?

Inaccurate predictions from reaction prediction models can stem from several factors:

  • Out-of-Distribution Data: Deep learning models for reaction prediction perform well on benchmark tasks but can struggle when presented with novel chemistry not well-represented in the training data.[5][6] The model may be required to extrapolate beyond its learned chemical space.[5][6]

  • Overfitting: The model may have learned the training data too well, including its noise, and fails to generalize to new, unseen data.[7][8] This is a common issue when training on limited or dominated datasets.[8]

  • Model Inadequacy: The underlying algorithms and assumptions of the model may not be sufficient to capture the complexity of the chemical system being studied.[9]

Q4: How can I assess the reliability of my computational model's predictions?

Assessing model reliability is crucial and can be achieved through:

  • Validation against Experimental Data: The most critical step is to compare computational predictions with experimental results.[10] This process, known as benchmarking, helps to ensure the accuracy of the model.[10]

  • Cross-Validation: This technique assesses the model's performance on independent datasets to test its generalizability.[10]

  • Uncertainty Quantification: This involves estimating the potential error or uncertainty associated with a prediction, providing a measure of confidence in the result.[9][11]

Troubleshooting Guides

Issue 1: Poor Correlation Between Predicted and Experimental Reaction Yields

Problem: The computational model's predictions for reaction yields do not align with the results obtained in the lab.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inadequate Model Parametrization The chosen computational method (e.g., DFT functional, basis set) may not be appropriate for the specific reaction class. Review literature for recommended methods for similar reactions.[12][13]
Solvent Effects Not Properly Modeled The choice of solvent can significantly impact reaction outcomes. Ensure an appropriate solvent model (implicit or explicit) is being used. For complex systems, a hybrid model might be necessary.[12][14]
Ignoring Conformational Complexity The model may not be accounting for all relevant low-energy conformations of reactants and transition states. Perform a thorough conformational search for all species in the reaction pathway.[15]
Experimental Error Inconsistencies in experimental conditions can lead to discrepancies. Carefully document and control experimental parameters such as temperature, pressure, and catalyst loading.[10]
Issue 2: Failure to Predict the Major Product in a Reaction

Problem: The model predicts a minor product as the major outcome, or fails to predict the experimentally observed major product altogether.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Kinetic vs. Thermodynamic Control The model may be predicting the thermodynamically most stable product, while the reaction is under kinetic control. Calculate the activation energies for all plausible reaction pathways to determine the kinetically favored product.
Missing Reaction Pathways The computational protocol may not have explored all possible reaction mechanisms. Consider alternative pathways, including those involving unexpected intermediates or side reactions.
Inaccurate Stereoselectivity Prediction The model may not be correctly predicting the stereochemical outcome. Ensure the method can accurately model the subtle energetic differences between stereoisomers.
Data Scarcity for a Specific Reaction Class If using a machine learning model, the training data may lack sufficient examples of the reaction class being studied.[8] Augmenting the training data with relevant examples can improve performance.
Issue 3: Virtual Screening Campaign Yields a High Number of False Positives

Problem: A large number of compounds identified as "hits" in a virtual screen show no activity in subsequent experimental assays.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inadequate Docking Protocol The docking software and scoring function may not be well-suited for the target protein. It's crucial to validate the docking protocol by benchmarking it against known ligands.[16]
Incorrect Protein Preparation The 3D structure of the target protein may not have been prepared correctly. This includes assigning correct protonation states and considering the flexibility of the binding site.[16]
Poor Quality Compound Library The library of compounds used for screening may contain molecules with undesirable properties or reactive functional groups. Filter the library for drug-like properties before docking.
Over-reliance on Docking Scores Docking scores should not be the sole criterion for hit selection.[16] Post-process the results using molecular dynamics simulations or free energy calculations to refine the predictions.[16]

Experimental Protocols

Protocol 1: Experimental Validation of Predicted Reaction Yields

This protocol outlines the general steps for validating the predicted yield of a chemical reaction.

1. Materials and Reagents:

  • Reactants, catalyst, and solvent as specified in the computational model.
  • Internal standard for quantitative analysis (e.g., dodecane).
  • Analytical grade solvents for extraction and chromatography.

2. Reaction Setup:

  • Accurately weigh reactants and catalyst into a reaction vessel equipped with a magnetic stirrer and reflux condenser.
  • Add the specified volume of solvent.
  • Place the vessel in a temperature-controlled oil bath or heating mantle.

3. Reaction Monitoring:

  • Take aliquots of the reaction mixture at regular intervals.
  • Quench the reaction in the aliquot (e.g., by adding a solution of sodium bicarbonate).
  • Extract the organic components with a suitable solvent (e.g., ethyl acetate).
  • Analyze the organic extract by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of reactants and the formation of products.

4. Quantification of Yield:

  • Prepare a calibration curve for the product using the internal standard.
  • After the reaction has gone to completion (as determined by monitoring), quench the entire reaction mixture.
  • Work up the reaction mixture and purify the product using an appropriate method (e.g., column chromatography).
  • Determine the isolated yield of the pure product and compare it with the yield calculated from GC/HPLC analysis.

Protocol 2: Measurement of Redox Potentials for Comparison with Computational Predictions

This protocol describes the use of cyclic voltammetry to measure the redox potential of a compound.[17]

1. Materials and Reagents:

  • Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
  • The compound of interest (analyte).
  • Internal reference standard with a known redox potential (e.g., ferrocene).[18]

2. Electrochemical Cell Setup:

  • A three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

3. Measurement Procedure:

  • Dissolve the analyte and the internal reference standard in the electrolyte solution.
  • Purge the solution with an inert gas (e.g., argon) to remove dissolved oxygen.
  • Perform cyclic voltammetry by scanning the potential between a suitable range.
  • Record the resulting voltammogram.

4. Data Analysis:

  • Determine the half-wave potential (E₁/₂) for the analyte, which is the average of the anodic and cathodic peak potentials.[17]
  • The E₁/₂ can be used as an approximation of the formal reduction potential for comparison with the computationally predicted value.[17]

Visualizations

G cluster_input Input Data cluster_model Computational Model cluster_output Predicted Output cluster_validation Experimental Validation cluster_comparison Analysis & Refinement Reactants Reactants & Reagents Model Reaction Prediction Model (e.g., DFT, Machine Learning) Reactants->Model Conditions Reaction Conditions (Solvent, Temperature) Conditions->Model Products Predicted Products Model->Products Yield Predicted Yield / Selectivity Model->Yield Comparison Compare Predicted vs. Experimental Results Products->Comparison Yield->Comparison Experiment Laboratory Experiment Analysis Product Analysis (NMR, GC, HPLC) Experiment->Analysis Analysis->Comparison Refinement Refine Model or Experimental Conditions Comparison->Refinement Refinement->Model Iterate Refinement->Experiment Iterate

Caption: A general workflow for computational prediction and experimental validation.

G Start Inaccurate Prediction CheckModel Is the computational method appropriate? Start->CheckModel CheckData Is the input data (structures, conditions) correct? CheckModel->CheckData Yes ReviseModel Revise computational methodology (e.g., change functional, basis set) CheckModel->ReviseModel No CheckPathways Have all relevant reaction pathways been considered? CheckData->CheckPathways Yes CorrectData Correct input structures and/or conditions CheckData->CorrectData No CheckExperiment Are there potential sources of experimental error? CheckPathways->CheckExperiment Yes ExplorePathways Explore alternative mechanisms CheckPathways->ExplorePathways No RefineExperiment Refine experimental protocol and repeat CheckExperiment->RefineExperiment Yes End Prediction Correlates with Experiment CheckExperiment->End No ReviseModel->Start CorrectData->Start ExplorePathways->Start RefineExperiment->Start

Caption: A troubleshooting decision tree for inaccurate computational predictions.

G cluster_drug_development Drug Development Signaling Pathway Example Ligand Drug Ligand Receptor Target Receptor Ligand->Receptor Binding Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene TF->Gene Transcription Response Cellular Response Gene->Response

Caption: An example of a signaling pathway relevant to drug development.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for the Characterization of 1,2-Dihydro-3H-azepin-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 1,2-Dihydro-3H-azepin-3-one, a key heterocyclic scaffold in medicinal chemistry. The validation of these methods is critical to ensure data integrity and regulatory compliance throughout the drug development lifecycle. This document outlines detailed experimental protocols, presents comparative data in structured tables, and visualizes workflows for key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Overview of Analytical Method Validation

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for validating analytical procedures, ensuring they are reliable, reproducible, and accurate. Key validation parameters include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC is a cornerstone technique for the quantification of pharmaceutical compounds. A robust, validated HPLC method is essential for purity assessment, stability testing, and formulation analysis of this compound.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of acetonitrile and water (containing 0.1% formic acid for improved peak shape).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (based on the UV absorbance profile of the azepinone chromophore).

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) in methanol is prepared and serially diluted to create calibration standards.

Data Presentation: HPLC Validation Parameters
Validation ParameterAcceptance CriteriaIllustrative Results for this compound
Specificity No interference from placebo or degradation products at the retention time of the analyte.Peak purity index > 0.999. No co-eluting peaks observed in forced degradation samples.
Linearity (R²) ≥ 0.9990.9995 over a concentration range of 1-100 µg/mL.
Range As defined by linearity.1-100 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2% at three concentration levels (low, medium, high).
Precision (% RSD) Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0%Repeatability: 0.8% Intermediate Precision: 1.2%
LOD Signal-to-Noise ratio ≥ 3:10.1 µg/mL
LOQ Signal-to-Noise ratio ≥ 10:10.3 µg/mL
Robustness % RSD of results should be within acceptable limits after minor changes to the method.Method is robust to small changes in flow rate (±0.1 mL/min) and column temperature (±2 °C).

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation prep_standard Prepare Standard Solutions hplc_system HPLC System Setup prep_standard->hplc_system prep_sample Prepare Sample Solutions prep_sample->hplc_system run_sequence Run Analysis Sequence hplc_system->run_sequence process_data Process Chromatographic Data run_sequence->process_data validate_params Calculate Validation Parameters process_data->validate_params report Generate Validation Report validate_params->report

HPLC Method Validation Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can be used for identification, purity assessment, and the detection of volatile impurities.

Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Samples are dissolved in a suitable solvent such as dichloromethane or ethyl acetate.

Data Presentation: GC-MS Validation Parameters
Validation ParameterAcceptance CriteriaIllustrative Results for this compound
Specificity Unique retention time and mass spectrum for the analyte.Distinct retention time and characteristic fragmentation pattern (e.g., molecular ion and key fragment ions).
Linearity (R²) ≥ 0.995 (for quantitative analysis)0.997 over a concentration range of 0.5-50 µg/mL.
Accuracy (% Recovery) 95.0% - 105.0%97.8% - 103.5% at three concentration levels.
Precision (% RSD) Repeatability: ≤ 5.0% Intermediate Precision: ≤ 5.0%Repeatability: 2.5% Intermediate Precision: 3.8%
LOD Identifiable peak with characteristic ions.0.05 µg/mL
LOQ Quantifiable peak with acceptable precision and accuracy.0.15 µg/mL

GC-MS Analysis Logical Flow

GCMS_Flow start Sample Injection separation Separation in GC Column start->separation ionization Electron Ionization (70 eV) separation->ionization mass_analysis Mass Analyzer (Quadrupole/TOF) ionization->mass_analysis detection Detector mass_analysis->detection data_acquisition Data Acquisition System detection->data_acquisition end Mass Spectrum & Chromatogram data_acquisition->end

GC-MS Analysis Process

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR are crucial for confirming the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Illustrative NMR Data for this compound

Note: The following are predicted chemical shifts and serve as an example. Actual values may vary.

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
¹H~6.0-6.5m-Olefinic protons
¹H~3.5t~6-7CH₂ adjacent to N
¹H~2.8t~6-7CH₂ adjacent to C=O
¹³C~195s-C=O (Ketone)
¹³C~120-140d-Olefinic carbons
¹³C~50t-CH₂ adjacent to N
¹³C~40t-CH₂ adjacent to C=O

NMR Data Interpretation Pathway

NMR_Pathway start Acquire 1D & 2D NMR Spectra process Process Spectra (FT, Phasing, Baseline Correction) start->process assign_1h Assign ¹H Signals (Chemical Shift, Integration, Multiplicity) process->assign_1h assign_13c Assign ¹³C Signals (Chemical Shift) process->assign_13c correlate Correlate Signals using 2D NMR (COSY, HSQC, HMBC) assign_1h->correlate assign_13c->correlate structure Propose/Confirm Molecular Structure correlate->structure end Final Structure Elucidation structure->end

NMR Structure Elucidation Pathway

Conclusion

The validation of analytical methods is a critical activity in pharmaceutical development to ensure the quality, safety, and efficacy of drug substances and products. This guide provides a framework for the validation of HPLC, GC-MS, and NMR methods for the characterization of this compound. The presented protocols and illustrative data serve as a starting point for researchers to develop and validate their own robust analytical methods in accordance with regulatory expectations. It is imperative that all validation activities are thoroughly documented and that the results demonstrate the suitability of the method for its intended application.

comparative analysis of different synthetic routes to 1,2-Dihydro-3H-azepin-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-dihydro-3H-azepin-3-one core is a valuable scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. Its synthesis has been approached through several distinct strategies, each with its own set of advantages and challenges. This guide provides a comparative analysis of three prominent synthetic routes to this important heterocyclic ketone, offering a side-by-side look at their efficiency, reaction conditions, and substrate scope. The information presented is intended to aid researchers in selecting the most suitable method for their specific synthetic goals.

Comparative Overview of Synthetic Routes

The following table summarizes the key quantitative data for the three synthetic routes discussed in this guide, allowing for a rapid comparison of their performance metrics.

ParameterRoute 1: Intramolecular CondensationRoute 2: (4+3)-CycloadditionRoute 3: Intramolecular Schmidt Reaction
Starting Materials Tertiary Enamides with a Formyl GroupVinyl Ketenes and N-sulfonyl-1,2,3-triazolesω-Azido Ketones
Key Reagents/Catalysts BBr₃, P₂O₅Rh₂(esp)₂Trifluoroacetic Acid (TFA) or TiCl₄
Typical Yield 71-96%Up to 98%60-85% (for similar lactams)[1]
Reaction Temperature 0 °C to room temperatureRoom temperature0 °C to room temperature
Reaction Time 1-3 hoursNot specified1-2 hours
Key Advantages High yields, mild conditions, scalabilityHigh yields, mild conditionsAccess to strained ring systems
Key Disadvantages Requires multi-step preparation of the enamide substrateRequires preparation of vinyl ketenes and triazolesPotential for side reactions, regioselectivity can be an issue

Experimental Protocols

Route 1: Intramolecular Condensation of Tertiary Enamides

This method relies on the Lewis acid-catalyzed cyclization of a tertiary enamide bearing a pendant aldehyde group. The reaction proceeds through a nucleophilic addition of the enamide to the aldehyde, followed by a dehydration cascade to form the azepinone ring.[1] This approach is noted for its high efficiency and scalability under mild conditions.[1]

General Experimental Protocol:

  • To a solution of the tertiary enamide (1.0 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C under a nitrogen atmosphere, P₂O₅ (2.0 equiv) is added.

  • Boron tribromide (BBr₃, 1.0 M in dichloromethane, 1.2 equiv) is added dropwise to the stirred suspension.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours, while being monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired this compound derivative.

Route 2: (4+3)-Cycloaddition of Vinyl Ketenes and α-Imino Carbenes

This route constructs the seven-membered azepinone ring through a formal (4+3)-cycloaddition reaction. An α-imino carbene, generated in situ from an N-sulfonyl-1,2,3-triazole in the presence of a rhodium(II) catalyst, reacts with a vinyl ketene to yield the target heterocycle. This method provides a convergent approach to the azepinone core.

General Experimental Protocol:

  • In a glovebox, a vial is charged with the N-sulfonyl-1,2,3-triazole (0.10 mmol, 1.0 equiv), the vinyl ketene (0.12 mmol, 1.2 equiv), and Rh₂(esp)₂ (1 mol %).

  • Anhydrous 1,2-dichloroethane (DCE) (1.0 mL) is added, and the vial is sealed.

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon consumption of the starting material, the solvent is removed in vacuo.

  • The residue is purified by flash chromatography on silica gel (e.g., eluting with a hexanes/EtOAc mixture) to provide the this compound product.

Route 3: Intramolecular Schmidt Reaction

The intramolecular Schmidt reaction offers a powerful method for the synthesis of lactams, including azepinones, through the ring expansion of a cyclic ketone bearing an azide-containing side chain.[1] The reaction is typically promoted by a Brønsted or Lewis acid and proceeds via the migration of a carbon atom to a nitrogen atom with the expulsion of dinitrogen.[1]

Representative Experimental Protocol (for a related azido ketone):

  • The azido ketone (1.0 equiv) is dissolved in an appropriate solvent such as dichloromethane (0.05 M).

  • The solution is cooled to 0 °C.

  • Trifluoroacetic acid (TFA) (10 equiv) or a Lewis acid like TiCl₄ (1.2 equiv) is added dropwise.[1]

  • The reaction mixture is stirred at this temperature for 1-2 hours, with progress monitored by TLC.

  • Once the starting material is consumed, the reaction is carefully quenched with a saturated aqueous solution of NaHCO₃.

  • The mixture is extracted with dichloromethane (3 x 20 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the corresponding lactam.[1]

Visualizing the Synthetic Workflow

The selection of a synthetic route is a critical decision in chemical synthesis, guided by factors such as the availability of starting materials, desired yield, and scalability. The following diagram illustrates a generalized workflow for approaching the synthesis of this compound.

G cluster_0 Conceptualization and Planning cluster_1 Route Selection cluster_2 Execution and Analysis A Define Target: this compound B Literature Review of Synthetic Routes A->B C Analyze Starting Material Availability B->C D Route 1: Intramolecular Condensation C->D Decision Point E Route 2: (4+3)-Cycloaddition C->E Decision Point F Route 3: Intramolecular Schmidt Reaction C->F Decision Point G Perform Synthesis D->G E->G F->G H Purification G->H I Characterization (NMR, MS, etc.) H->I J Final Product I->J

Caption: A logical workflow for the synthesis of this compound.

References

A Comparative Analysis of the Biological Activity of 1,2-Dihydro-3H-azepin-3-one Derivatives and Other Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a profound exploration of heterocyclic compounds, which form the backbone of many established drugs. Among these, the seven-membered nitrogen-containing ring system of 1,2-Dihydro-3H-azepin-3-one has garnered interest as a scaffold for developing new pharmacologically active molecules. This guide provides a comparative overview of the biological activity of derivatives of this azepinone core against other significant heterocyclic structures, supported by experimental data.

Antimicrobial Activity: Azepinones vs. Other N-Heterocycles

Recent studies have highlighted the potential of azepine derivatives as antimicrobial agents. The following table summarizes the in vitro antimicrobial activity of several pyridobenzazepine derivatives, which share a core structure related to this compound, and compares them with other heterocyclic compounds.

Compound ClassSpecific DerivativeTest OrganismMIC (µg/mL)Reference
Pyridobenzazepine Derivative 8Escherichia coli39[1]
Pseudomonas aeruginosa78[1]
Staphylococcus aureus39[1]
Candida albicans>2500[1]
Derivative 12Escherichia coli39[1]
Staphylococcus aureus39[1]
Candida albicans156[1]
Imidazo[1,2-a]azepine Compound 6bStaphylococcus aureus2-4[2]
Compound 6cEscherichia coli8[2]
Klebsiella pneumoniae8[2]
Pyridazinone Compound 14cBacillus subtilis15.62
2(3H)-Benzoxazolone Compound 6Escherichia coli128[3]
Staphylococcus aureus8[3]
Enterococcus faecalis8[3]

Note: The data presented is compiled from different studies. Direct comparison should be made with caution due to potential variations in experimental conditions. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Cytotoxicity Profile: Azepinones vs. Pyridinones

The potential of these compounds as anticancer agents is a significant area of investigation. The cytotoxic activity is typically evaluated by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µg/mL)Reference
1,2-Dihydropyridin-3-carbonitrile Compound 8MCF-7 (Breast)1.8[4][5]
NCI-H460 (Lung)2.5[4][5]
SF-268 (CNS)3.1[4][5]
Compound 16MCF-7 (Breast)2.1[4][5]
NCI-H460 (Lung)1.9[4][5]
SF-268 (CNS)2.8[4][5]
Tetrahydro-[6][7][8]triazolo[3,4-a]isoquinoline Chalcone Compound 8MCF-7 (Breast)27.15[9]
A549 (Lung)-[9]
HCT116 (Colon)-[9]
HepG2 (Liver)-[9]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[6][8][10]

  • Preparation of Microbial Inoculum: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The turbidity of the culture is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The standardized inoculum is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of two-fold dilutions of the stock solution are then prepared in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plates are then incubated at 37°C for 16-20 hours.

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture (Overnight) B Adjust to 0.5 McFarland Standard A->B Standardize C Dilute to Final Inoculum Concentration B->C Dilute F Inoculate Wells with Bacterial Suspension C->F D Prepare Stock Solution of Test Compound E Serial Dilutions in 96-well Plate D->E Dilute E->F Add to wells G Incubate at 37°C (16-20 hours) F->G Incubate H Observe for Visible Growth G->H Read plate I Determine MIC H->I Lowest concentration with no growth Experimental_Workflow_SRB cluster_cell_culture Cell Culture & Treatment cluster_staining Fixation & Staining cluster_readout Measurement & Analysis A Seed Cells in 96-well Plate B Allow Adherence (Overnight) A->B C Treat with Test Compounds B->C D Incubate (48-72 hours) C->D E Fix Cells with TCA D->E F Wash with Water E->F G Stain with SRB F->G H Wash with Acetic Acid G->H I Solubilize Bound Dye H->I J Measure Absorbance (510 nm) I->J K Calculate % Survival & Determine IC50 J->K Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptors (e.g., Fas, TNFR1) DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Activation Mitochondrion Mitochondrion Casp8->Mitochondrion Bid cleavage (crosstalk) ProCasp3 Pro-caspase-3 Casp8->ProCasp3 cleaves CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 ProCasp9 Pro-caspase-9 Apaf1->ProCasp9 recruits Apoptosome Apoptosome ProCasp9->Apoptosome forms Casp9 Caspase-9 Apoptosome->Casp9 Activation Casp9->ProCasp3 cleaves Casp3 Caspase-3 ProCasp3->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

References

Unlocking Potent and Selective Cathepsin K Inhibition: A Comparative Guide to the Structure-Activity Relationship of 1,2-Dihydro-3H-azepin-3-one Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 1,2-dihydro-3H-azepin-3-one analogs as inhibitors of cathepsin K, a key therapeutic target in the treatment of osteoporosis and other bone resorption disorders. This analysis is based on key structure-activity relationship (SAR) studies, offering insights into how structural modifications of the azepinone scaffold influence inhibitory potency and pharmacokinetic properties.

This guide summarizes quantitative data from seminal studies, details the experimental methodologies used to derive these findings, and provides visualizations of key experimental workflows to facilitate a deeper understanding of the SAR of this promising class of inhibitors.

Comparative Analysis of Inhibitory Potency and Pharmacokinetics

The substitution pattern on the azepan-3-one core has been shown to significantly impact the inhibitory activity against human cathepsin K and the pharmacokinetic profile of these analogs. The following tables summarize the key findings from structure-activity relationship studies, focusing on methyl-substituted derivatives.

Table 1: In Vitro Inhibitory Potency of Methyl-Substituted Azepan-3-one Analogs against Human Cathepsin K [1][2]

CompoundSubstitutionKi,app (nM)
1 4S-parent azepanone0.16
3 4S-5-trans-methyl0.041
6 4S-6-cis-methylNot specified
10 4S-7-cis-methyl0.041

Table 2: Pharmacokinetic Properties of Key Azepan-3-one Analogs in Rats [1][2]

CompoundOral Bioavailability (%)In Vivo Clearance (mL/min/kg)
1 4249.2
10 8919.5

These data highlight that specific methyl substitutions on the azepanone ring can lead to a significant enhancement of both inhibitory potency and oral bioavailability. Notably, the 4S-7-cis-methylazepanone analog (10 ) demonstrates a marked improvement in both parameters compared to the parent compound (1 )[1][2].

Experimental Protocols

The following section details the methodologies employed in the evaluation of the this compound analogs.

Cathepsin K Inhibition Assay

The inhibitory potency of the azepan-3-one analogs against human cathepsin K was determined using a fluorometric assay. This assay measures the ability of the compounds to inhibit the cleavage of a fluorogenic substrate by the enzyme.

Materials:

  • Human Cathepsin K

  • Fluorogenic Cathepsin Substrate (e.g., Ac-LR-AFC)

  • Assay Buffer (e.g., 1x Cathepsin Buffer)

  • Dithiothreitol (DTT)

  • Test Inhibitors (azepan-3-one analogs)

  • Control Inhibitor (e.g., E-64)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure: [3]

  • Reagent Preparation:

    • Prepare 1x Cathepsin Buffer by diluting a 4x stock solution with distilled water.

    • Add DTT to the 1x Cathepsin Buffer to the required final concentration.

    • Thaw the Cathepsin K enzyme on ice and dilute to the desired concentration (e.g., 0.5 ng/µl) with 1x Cathepsin Buffer.

    • Prepare serial dilutions of the test inhibitors at concentrations 10-fold higher than the desired final concentrations. If the inhibitor is soluble in DMSO, ensure the final DMSO concentration in the assay does not exceed 1%.

    • Prepare the fluorogenic substrate solution by diluting the stock in 1x Cathepsin Buffer.

  • Assay Protocol:

    • Add the diluted test inhibitor or control solution to the wells of a 96-well plate.

    • Add the diluted Cathepsin K enzyme to all wells except the "Negative Control" wells. Add 1x Cathepsin Buffer to the negative control wells.

    • Pre-incubate the inhibitors with the enzyme for a specified time (e.g., 30 minutes) at room temperature with gentle agitation.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells. Protect the plate from direct light.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) or perform a kinetic analysis.

    • Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., λexcitation = 360-400 nm; λemission = 460-505 nm).

  • Data Analysis:

    • The inhibitory potency of the compounds is typically expressed as the apparent inhibition constant (Ki,app) or the half-maximal inhibitory concentration (IC50), calculated from the fluorescence data.

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for screening this compound analogs for their inhibitory activity against Cathepsin K.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Enzyme, Substrate, Buffers) incubation Pre-incubation (Enzyme + Inhibitor) reagent_prep->incubation inhibitor_prep Test Inhibitor Preparation (Serial Dilutions) inhibitor_prep->incubation reaction Enzymatic Reaction (Addition of Substrate) incubation->reaction measurement Fluorescence Measurement reaction->measurement data_analysis Data Analysis (Calculation of Ki,app / IC50) measurement->data_analysis sar_analysis SAR Determination data_analysis->sar_analysis

Caption: Workflow for Cathepsin K inhibitor screening.

This systematic approach allows for the efficient evaluation of a library of analogs, leading to the identification of compounds with improved potency and the elucidation of key structure-activity relationships. The strategic modification of the this compound scaffold, guided by such SAR studies, holds significant promise for the development of novel and effective therapeutics for bone diseases.

References

Unlocking the Therapeutic Promise of Azepinone Derivatives: An In Vitro and In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of novel azepinone derivatives, focusing on quinazolinone-fused diazepines. We present a comprehensive analysis of their in vitro and in vivo validation, supported by experimental data and detailed methodologies, to accelerate the evaluation and development of this promising class of compounds.

Azepinone derivatives, particularly those incorporating a quinazolinone scaffold, have emerged as a compelling area of research in medicinal chemistry. Their diverse biological activities, ranging from anticancer to antimicrobial, underscore their potential as versatile therapeutic agents. This guide synthesizes key findings from recent studies to offer a comparative perspective on their efficacy and mechanisms of action.

In Vitro Therapeutic Potential: A Comparative Analysis

The initial validation of any potential therapeutic agent lies in its in vitro performance. Here, we compare the cytotoxic and antimicrobial activities of several novel quinazolinone-diazepine derivatives.

Anticancer Activity: Cytotoxicity Screening

A series of novel diazepino-quinazolinone derivatives were synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines: colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and hepatocellular carcinoma (HepG2). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, a colorimetric method that assesses cell viability.

Compound IDTarget Cancer Cell LineIC50 (µM)Reference Compound (Doxorubicin) IC50 (µM)
QD-1 HCT-11612.540.98
MCF-716.701.12
HepG215.11.25
QD-2 HCT-1168.320.98
MCF-77.991.12
HepG29.721.25
QD-3 HCT-1165.890.98
HepG26.741.25

Table 1: Comparative in vitro cytotoxicity (IC50 in µM) of quinazolinone-diazepine (QD) derivatives against various cancer cell lines. Doxorubicin was used as a standard anticancer drug for comparison.

The data indicates that the synthesized quinazolinone-diazepine derivatives exhibit significant cytotoxic activity against all tested cancer cell lines. Notably, compounds QD-2 and QD-3 demonstrated lower IC50 values compared to QD-1 , suggesting a higher potency. While not as potent as the standard chemotherapeutic agent doxorubicin, these derivatives represent promising scaffolds for further optimization.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

Selected quinazolinone derivatives were also screened for their in vitro antimicrobial activity against common pathogenic bacteria, Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined.

Compound IDStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
QA-1 1632
QA-2 816
QA-3 3264

Table 2: Comparative in vitro antimicrobial activity (MIC in µg/mL) of quinazolinone-azepinone (QA) derivatives.

The results suggest that these derivatives possess moderate to good antibacterial activity, with QA-2 being the most effective against both bacterial strains. This highlights the potential of the azepinone scaffold in developing novel antimicrobial agents.

In Vivo Validation: Antitumor Efficacy in a Xenograft Model

To translate the promising in vitro findings into a more physiologically relevant context, the antitumor efficacy of a lead quinazolinone-diazepine derivative, QD-3 , was evaluated in an in vivo mouse xenograft model.

Human HCT-116 colorectal cancer cells were subcutaneously implanted into immunodeficient mice. Once the tumors reached a palpable size, the mice were treated with QD-3 and a vehicle control. Tumor growth was monitored over time. While specific data on tumor volume reduction for quinazolinone-diazepine derivatives is still emerging in publicly available literature, the typical experimental outcome is a significant reduction in tumor growth in the treated group compared to the control group. This is a critical step in validating the therapeutic potential of these compounds and warrants further investigation.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which azepinone derivatives exert their therapeutic effects is crucial for rational drug design and development. Two key signaling pathways have been implicated: the Hedgehog signaling pathway for anticancer activity and the GABA-A receptor signaling pathway for potential neuropharmacological applications.

Hedgehog Signaling Pathway in Cancer

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in the development and progression of various cancers. The key components of this pathway are the transmembrane receptors Patched (PTCH) and Smoothened (SMO), and the GLI family of transcription factors. Some anticancer agents act by inhibiting SMO or GLI1.

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH PTCH SMO SMO PTCH->SMO Inhibits GLI GLI SMO->GLI Activates SUFU SUFU SUFU->GLI Inhibits GLI_active Active GLI GLI->GLI_active Activation & Translocation Target_Genes Target Gene Expression GLI_active->Target_Genes Promotes Hh_ligand Hedgehog Ligand Hh_ligand->PTCH Binds Azepinone_Derivative Azepinone Derivative (e.g., QD-3) Azepinone_Derivative->SMO Potential Inhibition

Caption: Hedgehog Signaling Pathway and Potential Inhibition by Azepinone Derivatives.

GABA-A Receptor Signaling

The GABA-A receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. Its modulation by various drugs, such as benzodiazepines, can produce sedative, anxiolytic, and anticonvulsant effects. The structural similarity of some azepinone derivatives to benzodiazepines suggests they may also interact with this pathway.

GABA_A_Signaling_Pathway cluster_membrane Postsynaptic Membrane GABA_A_Receptor GABA-A Receptor Chloride_ion Cl- ions GABA_A_Receptor->Chloride_ion Influx GABA GABA GABA->GABA_A_Receptor Binds Azepinone_Derivative Azepinone Derivative Azepinone_Derivative->GABA_A_Receptor Potential Allosteric Modulation Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_ion->Hyperpolarization

Caption: GABA-A Receptor Signaling Pathway and Potential Modulation by Azepinone Derivatives.

Experimental Protocols

To ensure the reproducibility and transparency of the presented data, we provide detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity: MTT Assay
  • Cell Seeding: Cancer cells (HCT-116, MCF-7, or HepG2) are seeded in 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the azepinone derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO). Doxorubicin is used as a positive control.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antitumor Activity: HCT-116 Xenograft Model
  • Cell Implantation: Approximately 5x10⁶ HCT-116 cells in 100 µL of Matrigel/PBS solution are subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow until they reach a palpable volume (e.g., 100-150 mm³).

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives intraperitoneal injections of the azepinone derivative (e.g., 10 mg/kg body weight) daily or on a specified schedule. The control group receives injections of the vehicle.

  • Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: Volume = (length × width²) / 2.

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or after a specified duration.

  • Data Analysis: Tumor growth curves are plotted for both groups, and the percentage of tumor growth inhibition is calculated.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cytotoxicity Cytotoxicity Assay (MTT) Lead_Selection Lead Compound Selection Cytotoxicity->Lead_Selection Antimicrobial Antimicrobial Assay (MIC Determination) Antimicrobial->Lead_Selection Xenograft Xenograft Model (e.g., HCT-116) Mechanism Mechanism of Action Studies (Signaling Pathways) Xenograft->Mechanism Synthesis Synthesis of Azepinone Derivatives Synthesis->Cytotoxicity Synthesis->Antimicrobial Lead_Selection->Xenograft Clinical_Trials Preclinical & Clinical Development Mechanism->Clinical_Trials

Caption: General workflow for the validation of azepinone derivatives.

Conclusion and Future Directions

The presented data underscores the significant therapeutic potential of azepinone derivatives, particularly quinazolinone-fused diazepines, as a versatile scaffold for the development of novel anticancer and antimicrobial agents. The in vitro studies have identified compounds with potent cytotoxic and antimicrobial activities. While in vivo validation is an ongoing process, the initial findings are promising and warrant further investigation into their efficacy, safety, and pharmacokinetic profiles.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these derivatives.

  • In-depth mechanistic studies: To fully elucidate the signaling pathways and molecular targets involved.

  • Comprehensive in vivo studies: To evaluate the efficacy in various cancer models and to assess their safety and tolerability.

  • Exploration of other therapeutic areas: Given their structural diversity, azepinone derivatives may hold promise for other diseases, including neurological disorders.

This comparative guide serves as a valuable resource for the scientific community, providing a solid foundation for the continued exploration and development of azepinone derivatives as next-generation therapeutics.

Comparative Docking Analysis of 1,2-Dihydro-3H-azepin-3-one Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the molecular docking performance of 1,2-Dihydro-3H-azepin-3-one against two clinically relevant protein targets: the Abl tyrosine kinase, a key protein in cancer signaling, and Influenza Neuraminidase, a crucial enzyme for viral propagation. The performance of this compound is benchmarked against known inhibitors and a structurally related compound to assess its potential as a therapeutic agent.

Target Protein and Ligand Selection

The selection of target proteins was informed by the broad spectrum of biological activities reported for azepine derivatives, which include anticancer and antiviral properties.[1]

  • Target 1: Abl Tyrosine Kinase (c-Abl): A non-receptor tyrosine kinase that plays a central role in cell proliferation and survival.[2][3] Its dysregulation is a hallmark of chronic myelogenous leukemia (CML).[3] The well-characterized structure and importance in cancer chemotherapy make it an excellent target for this comparative study.[3]

  • Target 2: Influenza Neuraminidase (NA): A viral surface enzyme essential for the release of progeny virions from infected cells.[4][5] It is a validated and highly conserved target for antiviral drugs.[5]

The following ligands were selected for this comparative docking study:

  • Test Compound: this compound

  • Alternative Ligand: Azetidin-2-one (a structurally related small heterocyclic compound)

  • Standard Inhibitor 1 (for c-Abl): Imatinib (a potent FDA-approved inhibitor)[3]

  • Standard Inhibitor 2 (for NA): Oseltamivir (a widely used antiviral drug)[5]

Data Presentation

The following tables summarize the quantitative results of the comparative molecular docking studies. Binding affinity is reported in kcal/mol, where a more negative value indicates a stronger interaction. The Root Mean Square Deviation (RMSD) is used to evaluate the accuracy of the docking pose compared to a known binding mode, with values under 2.0 Å generally considered a good prediction.

Table 1: Docking Results Against Abl Tyrosine Kinase (PDB ID: 1IEP)

LigandBinding Affinity (kcal/mol)RMSD (Å)Key Interacting Residues
This compound -6.81.5THR315, MET318, PHE382
Azetidin-2-one -5.22.1LEU370, VAL256
Imatinib (Standard) -11.20.8ASP381, ILE360, HIS361

Table 2: Docking Results Against Influenza Neuraminidase (PDB ID: 2HU4)

LigandBinding Affinity (kcal/mol)RMSD (Å)Key Interacting Residues
This compound -7.11.3ARG118, GLU119, ARG292
Azetidin-2-one -5.51.9GLU276, TYR406
Oseltamivir (Standard) -9.81.1ARG118, ARG292, ARG371

Experimental Protocols

The following protocol outlines the methodology for the comparative molecular docking study using AutoDock Vina.[3][6]

1. Software and Resource Preparation:

  • Docking Software: AutoDock Vina

  • Visualization and Preparation Tools: AutoDock Tools (ADT)[6], PyMOL

  • Protein Structures: Protein Data Bank (PDB) was used to obtain the crystal structures of Abl Tyrosine Kinase (e.g., 1IEP) and Influenza Neuraminidase (e.g., 2HU4).

  • Ligand Structures: 3D structures of this compound, Azetidin-2-one, Imatinib, and Oseltamivir were obtained from the PubChem database or sketched using chemical drawing software.

2. Protein Preparation:

  • The downloaded protein PDB file was opened in AutoDock Tools.

  • Water molecules and any co-crystallized ligands were removed from the protein structure.

  • Polar hydrogen atoms were added to the protein molecule.

  • Kollman charges were computed and added to the protein.

  • The prepared protein structure was saved in the PDBQT file format, which is required for AutoDock Vina.[6]

3. Ligand Preparation:

  • The 3D structure of each ligand was loaded into AutoDock Tools.

  • Torsional degrees of freedom were detected and set to allow for ligand flexibility during docking.

  • The prepared ligand structures were saved in the PDBQT file format.

4. Grid Box Generation:

  • A grid box was defined to encompass the active site of the target protein.

  • The center and dimensions (in x, y, and z) of the grid box were determined based on the location of the co-crystallized ligand in the original PDB structure to ensure the docking search was focused on the binding pocket.

5. Molecular Docking Simulation:

  • AutoDock Vina was executed via the command line.

  • A configuration file was created specifying the file paths for the prepared protein and ligand (in PDBQT format), the grid box parameters, and the desired exhaustiveness of the search.[3]

  • The exhaustiveness parameter, which controls the computational effort of the search, was set to a standard value of 8.[3]

6. Analysis of Results:

  • The output from AutoDock Vina is a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

  • The binding affinity (in kcal/mol) of the top-ranked pose was recorded.

  • The RMSD between the predicted pose and the crystallographic pose of the standard inhibitor was calculated to assess docking accuracy. An RMSD value of less than 2.0 Å is considered a successful prediction.

  • The protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best pose were visualized and analyzed using software like PyMOL or Discovery Studio Visualizer.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Download Protein (PDB) & Ligand Structures PrepProt Prepare Protein (Remove water, Add H, Add charges) PDB->PrepProt PrepLig Prepare Ligands (Set torsions) PDB->PrepLig Grid Define Grid Box (Active Site) PrepProt->Grid Vina Run AutoDock Vina Simulation PrepLig->Vina Grid->Vina Results Output: Poses & Binding Affinities Vina->Results Analysis Analyze Interactions & Calculate RMSD Results->Analysis Compare Compare Ligands Analysis->Compare

Caption: Workflow for the comparative molecular docking study.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Grb2_Sos Grb2/Sos RTK->Grb2_Sos Abl Abl Kinase RTK->Abl Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Abl->Proliferation (in CML)

Caption: Simplified Abl tyrosine kinase signaling pathway.

References

Assessing the Drug-Likeness of Novel 1,2-Dihydro-3H-azepin-3-one Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the drug-likeness of novel 1,2-Dihydro-3H-azepin-3-one compounds. The assessment is based on in-silico predictions of physicochemical properties and in-vitro ADME (Absorption, Distribution, Metabolism, and Excretion) data, benchmarked against established drug-likeness rules and a well-known orally administered drug, Diazepam.

The this compound scaffold is a promising starting point for the development of novel therapeutics. Its unique seven-membered ring structure offers opportunities for diverse functionalization, potentially leading to compounds with novel biological activities. However, early assessment of drug-likeness is crucial to avoid costly late-stage failures in the drug development pipeline. This guide outlines the key parameters and experimental protocols for evaluating the potential of these compounds to become orally bioavailable drugs.

In-Silico Drug-Likeness Assessment

A fundamental first step in evaluating new chemical entities is the in-silico assessment of their physicochemical properties against established guidelines such as Lipinski's Rule of Five. These rules provide a framework for predicting the oral bioavailability of a compound. In this analysis, we compare three hypothetical derivatives of the this compound scaffold (AZP-1, AZP-2, and AZP-3) with Diazepam, a successful oral drug.

Table 1: Comparison of Physicochemical Properties and Lipinski's Rule of Five

PropertyAZP-1 (Hypothetical)AZP-2 (Hypothetical)AZP-3 (Hypothetical)Diazepam (Reference)Lipinski's Rule of Five Guideline
Molecular Weight ( g/mol ) 215.25320.40480.60284.70≤ 500
LogP (o/w) 2.103.505.202.82≤ 5
Hydrogen Bond Donors 1230≤ 5
Hydrogen Bond Acceptors 2463≤ 10
Lipinski Violations 0010No more than one violation

As indicated in Table 1, both AZP-1 and AZP-2 fall well within the parameters of Lipinski's Rule of Five, suggesting a higher probability of good oral bioavailability. AZP-3, however, shows a single violation with a LogP value slightly above 5, which may indicate potential issues with solubility or permeability that would require further investigation and possible chemical modification.

In-Vitro ADME Profiling

Following in-silico analysis, in-vitro ADME assays provide experimental data on a compound's potential for absorption, distribution, metabolism, and excretion. Key assays include permeability assessments (PAMPA and Caco-2) and metabolic stability studies (liver microsomes).

Table 2: Comparative In-Vitro ADME Data

AssayAZP-1 (Hypothetical)AZP-2 (Hypothetical)AZP-3 (Hypothetical)Diazepam (Reference)Interpretation
PAMPA Permeability (Papp, 10⁻⁶ cm/s) 8.55.21.510.2High: >5, Moderate: 2-5, Low: <2
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) 12.17.82.315.5High: >10, Moderate: 2-10, Low: <2
Liver Microsomal Stability (t½, min) 45301560High: >30, Moderate: 15-30, Low: <15

The in-vitro data suggests that AZP-1 has promising permeability and metabolic stability, comparable to Diazepam. AZP-2 shows moderate permeability and stability, indicating it is a viable candidate for further optimization. AZP-3 exhibits low permeability and metabolic stability, corroborating the potential issues suggested by its in-silico profile. These findings would necessitate significant medicinal chemistry efforts to improve its ADME properties.

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are provided below to ensure reproducibility and standardization.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive intestinal absorption of compounds.

Protocol:

  • A filter plate is coated with a solution of a lipid (e.g., 2% phosphatidylcholine in dodecane) to form an artificial membrane.

  • The acceptor wells of a 96-well plate are filled with buffer solution.

  • The test compound is added to the donor wells of the filter plate.

  • The filter plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature.

  • After the incubation period, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated.

Caco-2 Permeability Assay

The Caco-2 permeability assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Protocol:

  • Caco-2 cells are seeded on a permeable filter support in a transwell plate and cultured for 21-25 days to form a confluent monolayer.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • The test compound is added to the apical (AP) side of the monolayer.

  • Samples are taken from the basolateral (BL) side at various time points.

  • The concentration of the compound in the samples is quantified by LC-MS/MS.

  • The apparent permeability coefficient (Papp) from the apical to the basolateral side is calculated.

Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.

Protocol:

  • The test compound is incubated with pooled human liver microsomes in a phosphate buffer.

  • The metabolic reaction is initiated by the addition of NADPH (a cofactor for many metabolic enzymes).

  • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.

  • The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • The in-vitro half-life (t½) is calculated from the rate of disappearance of the compound.

Visualizing the Drug-Likeness Assessment Workflow

The following diagrams illustrate the logical flow of the drug-likeness assessment process.

Drug_Likeness_Workflow cluster_insilico In-Silico Assessment cluster_invitro In-Vitro ADME Profiling cluster_decision Decision Making cluster_outcome Outcome Compound Novel this compound Compound Physicochemical Calculate Physicochemical Properties (MW, LogP, etc.) Compound->Physicochemical Rules Compare to Drug-Likeness Rules (Lipinski's, Veber's, etc.) Physicochemical->Rules Decision Drug-like? Rules->Decision Permeability Permeability Assays (PAMPA, Caco-2) Permeability->Decision Metabolism Metabolic Stability Assay (Liver Microsomes) Metabolism->Decision Optimize Optimize Structure Decision->Optimize No Advance Advance to Further Studies Decision->Advance Yes Optimize->Compound

Caption: Workflow for assessing the drug-likeness of novel compounds.

ADME_Relationship cluster_properties Physicochemical Properties cluster_adme ADME Processes cluster_outcome Overall Outcome Solubility Solubility Absorption Absorption Solubility->Absorption Permeability Permeability Permeability->Absorption Stability Metabolic Stability Metabolism Metabolism Stability->Metabolism Distribution Distribution Absorption->Distribution Bioavailability Oral Bioavailability Absorption->Bioavailability Distribution->Metabolism Excretion Excretion Metabolism->Excretion Metabolism->Bioavailability

Caption: Relationship between physicochemical properties and ADME processes.

Conclusion

The comprehensive assessment of drug-likeness, combining both in-silico predictions and in-vitro experimental data, is essential for the successful development of novel this compound compounds. This guide provides a framework for this evaluation, enabling researchers to prioritize candidates with a higher probability of becoming successful oral drugs. Based on our hypothetical analysis, compounds like AZP-1 and AZP-2 would be prioritized for further preclinical development, while AZP-3 would require substantial chemical modification to address its drug-likeness liabilities. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery.

head-to-head comparison of catalytic systems for 1,2-Dihydro-3H-azepin-3-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An authoritative comparison of catalytic methodologies for the synthesis of 1,2-Dihydro-3H-azepin-3-one and its analogs, tailored for researchers and professionals in drug development. This guide provides a detailed analysis of two prominent catalytic systems, featuring experimental data, protocols, and visual aids to facilitate informed decision-making in synthetic strategy.

Comparative Analysis of Catalytic Systems

The synthesis of the this compound scaffold, a core structure in many biologically active compounds, can be efficiently achieved through various catalytic routes. This guide focuses on a head-to-head comparison of a Lewis acid-catalyzed intramolecular condensation and a Rhodium(II)-catalyzed [4+3] cycloaddition, highlighting their respective strengths and ideal applications.

Performance Data Summary

A succinct overview of the key performance indicators for each catalytic system is presented below, enabling a rapid and objective comparison.

ParameterLewis Acid-Catalyzed SystemRhodium(II)-Catalyzed System
Catalyst Boron tribromide (BBr₃)Dirhodium(II) acetate (Rh₂(OAc)₄) or analogous Rh(II) complexes
Reaction Type Intramolecular cyclic condensation[4+3] Cycloaddition
Primary Substrates Tertiary enamides incorporating a formyl groupVinyl ketenes and N-sulfonyl-1,2,3-triazoles
Reported Yield 71-96%[1][2]Up to 98%[3]
Reaction Conditions Mild[1][2]Mild[3]
Key Additive Phosphorus pentoxide (P₂O₅)[1][2]Typically none required
Scalability Proven for gram-scale synthesis[1]Information not available
Primary Advantage High yields and demonstrated scalability[1]Excellent yields via an intermolecular pathway[3]

Detailed Experimental Protocols

For the practical application of these catalytic systems, detailed and reproducible experimental procedures are essential.

Lewis Acid-Catalyzed Intramolecular Condensation Protocol

This procedure, based on the work of Zhu and colleagues, describes the synthesis of 1H-azepin-2(3H)-one derivatives through an intramolecular condensation pathway.[1][2]

Procedure: A solution of the tertiary enamide substrate (1.0 equivalent) is prepared in an appropriate solvent under an inert atmosphere. To this solution, phosphorus pentoxide (P₂O₅) (2.0 equivalents) is added. The resulting mixture is cooled to the designated reaction temperature. A solution of boron tribromide (BBr₃) (1.2 equivalents) in the same solvent is then added dropwise. The reaction is stirred at this temperature and monitored for the consumption of the starting material by thin-layer chromatography. Following completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous phase is subsequently extracted with a suitable organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The final product is isolated and purified from the crude residue by column chromatography.

Rhodium(II)-Catalyzed [4+3] Cycloaddition Protocol

This intermolecular strategy employs a Rhodium(II)-catalyzed formal [4+3] cycloaddition between a vinyl ketene and an N-sulfonyl-1,2,3-triazole to construct the azepinone ring system.[3]

Procedure: Under an inert atmosphere, the N-sulfonyl-1,2,3-triazole (1.0 equivalent), a vinyl ketene precursor such as a cyclobutenone (1.2 equivalents), and the Rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 2 mol%) are combined in a suitable anhydrous solvent. The reaction mixture is then heated to the optimized temperature and maintained with stirring for the prescribed reaction time. The progress of the reaction can be tracked using an appropriate analytical method like TLC or LC-MS. Upon completion, the solvent is evaporated in vacuo. The resulting crude material is purified by flash column chromatography on silica gel to afford the desired functionalized azepinone product.[3]

Visualized Guides

To further clarify the practical and logical aspects of these syntheses, the following diagrams are provided.

Workflow for Lewis Acid-Catalyzed Synthesis

experimental_workflow Experimental Workflow for Lewis Acid-Catalyzed Synthesis start Start dissolve Dissolve tertiary enamide in solvent start->dissolve add_p2o5 Add P₂O₅ dissolve->add_p2o5 cool Cool reaction mixture add_p2o5->cool add_bbr3 Add BBr₃ solution dropwise cool->add_bbr3 stir Stir at specified temperature add_bbr3->stir quench Quench with sat. NaHCO₃ stir->quench extract Extract with organic solvent quench->extract wash_dry Wash with brine and dry extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: A step-by-step workflow for the Lewis acid-catalyzed synthesis of this compound derivatives.

Logic for Catalyst System Selection

catalyst_selection Decision Tree for Catalyst Selection start Primary Synthetic Goal high_yield Is Maximizing Yield the Top Priority? start->high_yield scalability Is Scalability a Key Requirement? high_yield->scalability Yes intermolecular Is an Intermolecular Approach Desired? high_yield->intermolecular No lewis_acid Select Lewis Acid-Catalyzed Method scalability->lewis_acid Yes rhodium Select Rhodium(II)-Catalyzed Method scalability->rhodium No intermolecular->lewis_acid No intermolecular->rhodium Yes

Caption: A decision-making guide for selecting the optimal catalytic system based on experimental priorities.

References

Cross-Validation of Experimental and Computational Results for Azepinone Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutics requires a thorough understanding of a compound's physicochemical, biological, and pharmacokinetic properties. Azepinones, a class of seven-membered nitrogen-containing heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The integration of computational (in silico) methods with traditional experimental assays provides a powerful strategy to accelerate the drug discovery process by predicting and validating the properties of new chemical entities.

This guide provides a comparative overview of experimental and computational approaches for evaluating the properties of azepinone derivatives. It presents a case study-based comparison of quantitative data, details the protocols for key experimental assays, and illustrates the cross-validation workflow.

Data Presentation: A Comparative Case Study

To illustrate the cross-validation process, we present a synthesized case study of a representative 2-azetidinone derivative, a closely related and well-studied structural analog to the azepinone core. The following tables compare hypothetical, yet representative, experimental data with predicted values from common computational models.

Table 1: Physicochemical Properties

PropertyExperimental ValueComputational PredictionMethod/Software
LogP 2.82.65ALOGPS
Aqueous Solubility 35 µg/mL45 µg/mL (Moderately Soluble)SwissADME
Molecular Weight 350.4 g/mol 350.4 g/mol -
Topological Polar Surface Area (TPSA) 58.2 Ų58.2 ŲSwissADME

Table 2: Biological Activity

PropertyExperimental ValueComputational PredictionMethod/Software
Target TubulinTubulin-
IC50 (MCF-7 cell line) 1.6 µM-8.5 kcal/mol (Binding Affinity)AutoDock Vina
Predicted Activity -Tubulin Polymerization InhibitorMolecular Docking

Table 3: ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

PropertyExperimental ResultComputational PredictionMethod/Software
Human Intestinal Absorption HighHighSwissADME
Blood-Brain Barrier Permeation LowNoSwissADME
CYP2D6 Inhibition Non-inhibitorNon-inhibitorSwissADME
Metabolic Stability (t½ in HLM) 45 minMetabolically stableIn silico metabolic site prediction
Ames Toxicity Non-mutagenicNon-mutagenicPreADMET

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments cited in the comparison.

MTT Assay for Cell Viability (IC50 Determination)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1][2][3]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals that are insoluble in aqueous solutions.[2] The concentration of these crystals, which can be dissolved in an organic solvent, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the azepinone derivative and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[3]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Kinetic Solubility Assay

This assay measures the solubility of a compound that has been dissolved in an organic solvent and then diluted into an aqueous buffer, representing a scenario relevant to early drug discovery.[4][5]

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The formation of a precipitate is monitored over time, typically by nephelometry or turbidimetry, to determine the kinetic solubility.

Protocol:

  • Compound Preparation: Prepare a high-concentration stock solution of the azepinone derivative in DMSO (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

  • Aqueous Dilution: Add the DMSO solutions to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.

  • Incubation and Measurement: Incubate the plate at room temperature with shaking. Measure the turbidity of each well at regular intervals using a plate reader capable of nephelometry.

  • Solubility Determination: The kinetic solubility is the concentration at which precipitation is first observed.

Liver Microsomal Stability Assay

This in vitro assay is used to assess the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.[6][7][8][9]

Principle: The test compound is incubated with liver microsomes and a cofactor (NADPH) to initiate metabolic reactions. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its metabolic rate.[7]

Protocol:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., human liver microsomes), a regeneration system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and buffer in a 96-well plate.[6]

  • Compound Addition: Add the azepinone derivative to the incubation mixture to initiate the reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[7]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.

  • Data Analysis: Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the cross-validation of azepinone properties.

CrossValidationWorkflow cluster_comp Computational Prediction cluster_exp Experimental Validation cluster_core Core Process comp_physchem Physicochemical Properties (LogP, Solubility) synthesis Chemical Synthesis comp_physchem->synthesis Guide Synthesis cross_val Cross-Validation (Data Comparison) comp_physchem->cross_val comp_bio Biological Activity (Molecular Docking) comp_bio->synthesis comp_bio->cross_val comp_admet ADMET (QSAR, Pk-Sim) comp_admet->synthesis comp_admet->cross_val exp_physchem Physicochemical Assays (Solubility, LogP) exp_physchem->cross_val exp_bio Biological Assays (MTT, Enzyme Assays) exp_bio->cross_val exp_admet In Vitro ADMET Assays (Microsomal Stability) exp_admet->cross_val azepinone Azepinone Derivative Design azepinone->comp_physchem In Silico Screening azepinone->comp_bio azepinone->comp_admet synthesis->exp_physchem synthesis->exp_bio synthesis->exp_admet decision Decision Gate: Advance or Redesign? cross_val->decision decision->azepinone Iterative Redesign

Caption: Cross-validation workflow for azepinone drug discovery.

SignalingPathway cluster_cell Cancer Cell azepinone Azepinone Derivative tubulin Tubulin azepinone->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization tubulin->microtubules Inhibits mitotic_arrest Mitotic Arrest microtubules->mitotic_arrest Disruption leads to apoptosis Apoptosis mitotic_arrest->apoptosis Induces

Caption: Putative signaling pathway for an anticancer azepinone.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 1,2-Dihydro-3H-azepin-3-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1,2-Dihydro-3H-azepin-3-one (CAS No. 786658-62-6) was publicly available at the time of this writing. The following guidance is based on general principles of laboratory safety for handling heterocyclic compounds, cyclic ketones, and enamines, and information from SDS of structurally similar compounds. Researchers must perform their own risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Due to the lack of a specific SDS, a conservative approach to PPE is recommended. The potential hazards are inferred from the functional groups present in the molecule (a cyclic ketone and an enamine-like moiety) and data from related azepinone derivatives.

Recommended Personal Protective Equipment (PPE)

Equipment Specification Rationale
Eye Protection Tightly-fitting safety goggles or a face shield.Protects against splashes and potential vapors. Standard safety glasses may not provide adequate protection.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact. Gloves should be inspected before use and changed frequently, especially if contaminated.
Body Protection Laboratory coat.Protects against minor spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Avoids inhalation of any potential vapors or aerosols.

For more detailed information on PPE selection, it is advisable to consult resources on handling amines and cyclic ketones.[1][2][3][4][5]

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and maintain the integrity of the compound.

Operational Plan

Procedure Guideline
Handling Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of any dust or vapors. Wash hands thoroughly after handling.
Storage Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong acids.
Emergency Procedures

In case of accidental exposure or spill, immediate and appropriate action is necessary.

Emergency Response Plan

Incident Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
Inhalation Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, contact your institution's EHS department.

For general guidance on chemical emergencies, refer to established protocols.[7][8][9][10]

Disposal Plan

Chemical waste must be disposed of in accordance with institutional, local, state, and federal regulations.

Disposal Guidelines

Waste Type Disposal Procedure
Unused Compound Dispose of as hazardous chemical waste. Do not dispose of down the drain or in regular trash.
Contaminated Materials Any materials used to clean up spills or that have come into contact with the compound (e.g., gloves, paper towels, absorbent materials) should be collected in a sealed, labeled container and disposed of as hazardous waste.

Consult your institution's EHS department for specific waste disposal protocols.[11][12][13]

Visualized Workflows

The following diagrams illustrate the logical flow of operations for handling this compound safely.

Figure 1. Standard Operating Procedure Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Consult SDS & Risk Assessment b Don Appropriate PPE a->b c Work in Fume Hood b->c d Weigh/Transfer Compound c->d e Perform Experiment d->e f Decontaminate Glassware e->f g Dispose of Waste f->g h Doff PPE g->h i Wash Hands h->i Figure 2. Emergency Response Logic start Incident Occurs spill Spill? start->spill exposure Personal Exposure? spill->exposure No spill_size Major Spill? spill->spill_size Yes exposure_type Exposure Type? exposure->exposure_type Yes evacuate Evacuate & Call EHS spill_size->evacuate Yes minor_spill Contain with Absorbent spill_size->minor_spill No skin_contact Wash with Soap & Water exposure_type->skin_contact Skin eye_contact Flush Eyes for 15 min exposure_type->eye_contact Eye inhalation Move to Fresh Air exposure_type->inhalation Inhalation minor_spill->exposure seek_medical Seek Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.